molecular formula C6H8ClNO2S B2698761 2-Ethylthiazole-4-carboxylic acid hydrochloride CAS No. 1646152-52-4

2-Ethylthiazole-4-carboxylic acid hydrochloride

Cat. No.: B2698761
CAS No.: 1646152-52-4
M. Wt: 193.65
InChI Key: FZLMRJWKMGYHTF-UHFFFAOYSA-N
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Description

2-Ethylthiazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H8ClNO2S and its molecular weight is 193.65. The purity is usually 95%.
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Properties

IUPAC Name

2-ethyl-1,3-thiazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.ClH/c1-2-5-7-4(3-10-5)6(8)9;/h3H,2H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLMRJWKMGYHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Ethylthiazole-4-carboxylic acid hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethylthiazole-4-carboxylic acid Hydrochloride for Advanced Research Applications

Abstract

The thiazole ring system is a fundamental scaffold in medicinal chemistry and drug development, present in a multitude of biologically active compounds and approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of this compound, a specific derivative within this important class of heterocyclic compounds. While direct literature on this exact molecule is specialized, this document synthesizes information from closely related analogs to provide researchers, scientists, and drug development professionals with a foundational understanding of its physicochemical properties, logical synthesis strategies, analytical characterization methods, and potential applications. By grounding the discussion in the established chemistry of the thiazole-4-carboxylic acid core, this whitepaper serves as a practical resource for leveraging this compound as a key building block in the synthesis of novel chemical entities.

Chapter 1: The Thiazole-4-Carboxylic Acid Scaffold: A Cornerstone in Medicinal Chemistry

The thiazole moiety is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This structural unit is a celebrated pharmacophore in the drug industry due to its unique electronic properties and ability to engage in various biological interactions.[1] Its presence is noted in numerous natural products, including Vitamin B1 (thiamine), and in a wide array of synthetic drugs with diverse therapeutic actions.[1]

Several highly successful pharmaceuticals incorporate the thiazole ring, demonstrating its versatility:

  • Dasatinib: A tyrosine kinase inhibitor used in the management of chronic myeloid leukemia.[1]

  • Febuxostat: A xanthine oxidase inhibitor for treating hyperuricemia associated with gout.[1]

  • Sulfathiazole: An organosulfur sulfa drug historically used for microbial infections.[1]

Beyond its inclusion in final drug products, the thiazole-4-carboxylic acid scaffold is a critical intermediate in chemical synthesis. For example, it is a key precursor for the production of Thiabendazole, a widely used anti-parasitic agent, fungicide, and preservative.[2] The reactivity of the carboxylic acid group, combined with the stability and unique chemical nature of the thiazole ring, makes these compounds valuable starting materials for creating complex molecular architectures.[3][4]

Chapter 2: Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in experimental design. The following data is compiled from direct calculation and comparison with closely related analogs, such as 2-Methylthiazole-4-carboxylic acid.

Data Summary: Physicochemical Properties
PropertyValueSource / Comment
IUPAC Name 2-ethyl-1,3-thiazole-4-carboxylic acid;hydrochloride-
Molecular Formula C₆H₈ClNO₂SCalculated
Molecular Weight 193.65 g/mol Calculated
CAS Number Not available-
Appearance White to off-white solidPredicted by analogy to similar compounds.[5]
Melting Point ~140-150 °C (for free base)Estimated by analogy to 2-Methylthiazole-4-carboxylic acid (145-150 °C). The hydrochloride salt may have a different melting point.
Solubility Poorly soluble in water; Soluble in some organic solvents (e.g., ethanol).Predicted by analogy.[5]
Stability Stable under normal storage conditions.Predicted by analogy.[5]
Chemical Structure

The structure consists of a central thiazole ring substituted with an ethyl group at the 2-position and a carboxylic acid at the 4-position. The hydrochloride salt form protonates the basic nitrogen atom of the thiazole ring.

Caption: Structure of this compound.

Chapter 3: Synthesis and Manufacturing Strategies

A robust synthesis protocol is critical for obtaining high-purity material for research and development. The following proposed pathway is based on the well-established Hantzsch thiazole synthesis and subsequent standard organic transformations, analogous to methods reported in the literature for similar thiazole derivatives.[2]

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials.

retrosynthesis target 2-Ethylthiazole-4-carboxylic acid HCl freebase 2-Ethylthiazole-4-carboxylic acid target->freebase Salt formation ester Ethyl 2-Ethylthiazole-4-carboxylate freebase->ester Hydrolysis precursors Propanethioamide + Ethyl bromopyruvate ester->precursors Hantzsch Synthesis

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Workflow

This three-step process provides a reliable route to the desired product.

workflow start Starting Materials: - Propanethioamide - Ethyl bromopyruvate step1 Step 1: Hantzsch Thiazole Synthesis (Cyclocondensation in Ethanol) start->step1 intermediate1 Intermediate: Ethyl 2-Ethylthiazole-4-carboxylate step1->intermediate1 step2 Step 2: Saponification (NaOH, EtOH/H₂O, Reflux) intermediate1->step2 intermediate2 Intermediate (Free Base): 2-Ethylthiazole-4-carboxylic acid step2->intermediate2 step3 Step 3: Salt Formation (HCl in Ether) intermediate2->step3 product Final Product: 2-Ethylthiazole-4-carboxylic acid HCl step3->product

Caption: Proposed three-step synthesis workflow.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-Ethylthiazole-4-carboxylate Causality: This step utilizes the classic Hantzsch reaction, a reliable method for forming the thiazole ring through the cyclocondensation of a thioamide and an α-haloketone (or its ester equivalent). Ethanol serves as a suitable polar solvent for the reactants.

  • To a round-bottom flask equipped with a reflux condenser, add propanethioamide (1.0 eq) and absolute ethanol (5 mL per gram of thioamide).

  • Stir the mixture at room temperature until the thioamide is fully dissolved.

  • Add ethyl bromopyruvate (1.05 eq) dropwise to the solution. An exotherm may be observed.

  • After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude ester.

Step 2: Hydrolysis to 2-Ethylthiazole-4-carboxylic acid (Free Base) Causality: Saponification (base-catalyzed hydrolysis) is a standard and efficient method for converting an ester to its corresponding carboxylic acid salt.[2] Subsequent acidification protonates the carboxylate to yield the free acid.

  • Suspend the crude ethyl 2-ethylthiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 1-2 hours, or until the reaction is complete by TLC.

  • Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 3.[2]

  • A solid precipitate of the free carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water to remove inorganic salts, and dry thoroughly.

Step 3: Formation of the Hydrochloride Salt Causality: Treating the free base with a solution of HCl in a non-polar organic solvent is a common method for precipitating the hydrochloride salt, which often has improved stability and handling properties compared to the free base.[2]

  • Dissolve the dry 2-Ethylthiazole-4-carboxylic acid in a minimal amount of a suitable solvent like methanol.

  • In a separate flask, prepare a saturated solution of HCl gas in diethyl ether or use a commercially available solution.

  • Slowly add the HCl/ether solution to the stirred solution of the carboxylic acid.

  • A white precipitate of this compound will form immediately.

  • Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Chapter 4: Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and structure of the final compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water (with 0.1% trifluoroacetic acid). Purity should be ≥98% for research applications.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound. The analysis should show a parent ion peak corresponding to the mass of the protonated free base [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation.

    • ¹H NMR: Expected signals would include a triplet and quartet for the ethyl group, a singlet for the thiazole proton at the 5-position, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Will show distinct signals for the ethyl carbons, the three thiazole ring carbons, and the carbonyl carbon of the carboxylic acid.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. Characteristic peaks would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and vibrations corresponding to the C=N and C-S bonds of the thiazole ring.

Chapter 5: Applications in Research and Drug Development

While a niche molecule, this compound is a valuable building block for synthesizing more complex molecules with potential therapeutic value. Its utility is inferred from the broad biological activities of related thiazole derivatives.[3]

  • Intermediate for Bioactive Molecules: The carboxylic acid functionality serves as a versatile handle for amide bond formation, esterification, or reduction, allowing for its incorporation into larger, more complex structures. It can be used to synthesize novel compounds for screening as potential antimicrobial, anti-inflammatory, anticancer, or antidiabetic agents.[1][6]

  • Fragment-Based Drug Discovery (FBDD): The compound can be used as a fragment in FBDD campaigns to identify novel binders to protein targets of interest. The thiazole core is a common feature in kinase inhibitors, and this fragment could serve as a starting point for developing new therapeutics in that class.[1]

  • Agrochemical Research: Thiazole derivatives are also prevalent in agrochemicals.[6] This compound could be used as a precursor for synthesizing new fungicides or pesticides.

Chapter 6: Safety, Handling, and Storage

Proper safety protocols are mandatory when handling any chemical compound. The following guidelines are based on safety data for structurally similar chemicals.[7][8]

  • Hazard Identification:

    • Causes serious eye irritation.[7]

    • May cause skin irritation.[7]

    • May cause respiratory system irritation if inhaled.[7]

    • May be harmful if swallowed.[9]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical safety goggles that meet regulations such as EN166 (EU) or 29 CFR 1910.133 (US).[8]

    • Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[9]

  • Handling and Storage:

    • Handle only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation.[7]

    • Avoid formation of dust.[7]

    • Wash hands thoroughly after handling.[7]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][10]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

    • Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. If irritation occurs, seek medical attention.[7]

    • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[9]

References

  • Fisher Scientific. (2010). SAFETY DATA SHEET: 2-Chlorothiazole-4-carboxylic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: L(-)-Thiazolidine-4-carboxylic acid.
  • Cayman Chemical. (2024). Safety Data Sheet: 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet: 2-(1H-Indol-3-yl)-4-methyl-thiazole-5-carboxylic acid ethyl ester.
  • Fisher Scientific. (n.d.).
  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(8), 2148. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. [Link]

  • Midorikawa, Y., et al. (1993). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Biochimica et Biophysica Acta (BBA) - General Subjects, 1157(1), 93-98. [Link]

  • The pharmacology of basic esters of thiazole carboxylic acids. (n.d.). SciSpace. [Link]

  • ResearchGate. (2016). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. [Link]

  • Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. (n.d.). [Link]

  • Google Patents. (n.d.).
  • Kim, Y. J., et al. (2005). A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. Molecular Pharmacology, 68(5), 1281-1290. [Link]

  • Nioi, P., et al. (2012). Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. Nutrition and Cancer, 64(4), 549-556. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • Wang, Z., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 15(3), 1845-1850. [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Google Patents. (n.d.). CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
  • Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl)
  • Olin, B. R., et al. (1993). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Annals of Pharmacotherapy, 27(6), 755-758. [Link]

Sources

An In-depth Technical Guide to 2-Ethylthiazole-4-carboxylic acid hydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethylthiazole-4-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its chemical structure, elucidates a robust synthetic pathway based on the Hantzsch thiazole synthesis, and explores its physicochemical properties through predicted spectroscopic analysis. Furthermore, it delves into the potential applications of this molecule, particularly as a scaffold in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of clinically approved drugs with diverse therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The substitution pattern on the thiazole ring plays a crucial role in modulating the biological activity of these compounds. 2-Alkylthiazole-4-carboxylic acids, in particular, represent a class of building blocks that offer synthetic versatility for the construction of more complex molecular architectures. This guide focuses on the hydrochloride salt of 2-Ethylthiazole-4-carboxylic acid, providing a detailed examination of its chemical characteristics and potential as a valuable intermediate in drug discovery programs.

Chemical Structure and Properties

This compound possesses a core thiazole ring substituted with an ethyl group at the 2-position and a carboxylic acid group at the 4-position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological screening and formulation studies.

Molecular Structure

The structure of this compound is characterized by the planar thiazole ring. The presence of the electron-withdrawing carboxylic acid group and the electron-donating ethyl group influences the electron density distribution within the ring, impacting its reactivity. The protonation of the thiazole nitrogen by hydrochloric acid is expected, which would further influence the electronic properties of the ring system.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₈ClNO₂S
Molecular Weight 193.65 g/mol
Appearance Predicted to be a white to off-white solid
Solubility Expected to be soluble in water and polar organic solvents
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-4, while the thiazolium proton's pKa will be significantly lower.
Structural Visualization

Figure 1: Chemical structure of this compound.

Synthesis of this compound

A robust and widely applicable method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis.[4][5] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-Ethylthiazole-4-carboxylic acid, a multi-step approach starting from readily available commercial reagents is proposed.

Synthetic Strategy

The overall synthetic strategy involves three key steps:

  • Hantzsch Thiazole Synthesis: Reaction of ethyl 2-chloroacetoacetate with propanethioamide to form ethyl 2-ethyl-4-methylthiazole-5-carboxylate.

  • Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid using basic hydrolysis.

  • Salt Formation: Treatment of the free carboxylic acid with hydrochloric acid to yield the final hydrochloride salt.

Synthesis_Workflow start Ethyl 2-chloroacetoacetate + Propanethioamide hantzsch Hantzsch Thiazole Synthesis start->hantzsch ester Ethyl 2-ethylthiazole-4-carboxylate hantzsch->ester hydrolysis Ester Hydrolysis (e.g., NaOH, H2O/EtOH) ester->hydrolysis acid 2-Ethylthiazole-4-carboxylic acid hydrolysis->acid salt_formation Salt Formation (HCl) acid->salt_formation product 2-Ethylthiazole-4-carboxylic acid hydrochloride salt_formation->product

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-ethylthiazole-4-carboxylate

  • To a stirred solution of propanethioamide (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-ethylthiazole-4-carboxylate.

Step 2: Synthesis of 2-Ethylthiazole-4-carboxylic acid

  • Dissolve the ethyl 2-ethylthiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).[6]

  • Cool the reaction mixture to 0 °C in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated product, 2-Ethylthiazole-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Preparation of this compound

  • Dissolve the 2-Ethylthiazole-4-carboxylic acid in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound as a solid.

Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the proton at the 5-position of the thiazole ring, and a broad singlet for the carboxylic acid proton at a downfield chemical shift (typically >10 ppm). The thiazolium proton (N-H) may also be observable as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the three carbons of the thiazole ring, and the carbonyl carbon of the carboxylic acid (typically in the range of 160-175 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Group¹H NMR (Predicted)¹³C NMR (Predicted)
Thiazole-H5~8.0-8.5 (s)~120-130
-COOH>10 (br s)~160-170
-CH₂CH₃~3.0 (q)~25-35
-CH₂CH₃~1.4 (t)~10-15
Thiazole-C2-~165-175
Thiazole-C4-~140-150
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide key information about the functional groups present in the molecule.

  • A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.

  • A strong absorption band around 1700-1730 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.

  • C-H stretching vibrations of the ethyl group will appear around 2850-3000 cm⁻¹.

  • C=N and C=C stretching vibrations of the thiazole ring are expected in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a peak corresponding to the protonated molecule [M+H]⁺, where M is the free base (2-Ethylthiazole-4-carboxylic acid). In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ would be observed.

Applications in Drug Discovery and Development

Thiazole-containing compounds have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[7][8] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

As a Scaffold for Novel Therapeutics

The carboxylic acid functionality of this compound provides a convenient handle for further chemical modifications, such as amide bond formation. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize biological activity. For instance, libraries of amides derived from this scaffold can be synthesized and screened for various biological targets.

Applications core 2-Ethylthiazole-4-carboxylic acid hydrochloride modification Chemical Modification (e.g., Amide Coupling) core->modification library Library of Novel Thiazole Derivatives modification->library screening High-Throughput Screening library->screening anticancer Anticancer Agents screening->anticancer antimicrobial Antimicrobial Agents screening->antimicrobial antiinflammatory Anti-inflammatory Agents screening->antiinflammatory other Other Therapeutic Areas screening->other

Figure 3: Role of this compound in drug discovery.

Potential Biological Activities

Based on the activities of related thiazole derivatives, compounds derived from 2-Ethylthiazole-4-carboxylic acid could potentially exhibit:

  • Anticancer Activity: Many thiazole-containing compounds have shown potent anticancer properties by targeting various cellular pathways.

  • Antimicrobial Activity: The thiazole nucleus is a key component of several antibacterial and antifungal drugs.

  • Anti-inflammatory Activity: Thiazole derivatives have been investigated for their ability to modulate inflammatory responses.

Safety and Handling

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through the well-established Hantzsch thiazole synthesis, followed by straightforward functional group manipulations. The presence of a versatile carboxylic acid handle allows for the generation of diverse libraries of compounds for biological screening. This technical guide provides a solid foundation for researchers interested in utilizing this compound for the development of novel therapeutic agents, offering insights into its structure, synthesis, and potential applications.

References

  • Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841–2862. [Link]

  • Abdu-Rahem, L. R., & Al-Allaf, T. A. K. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 289-300. [Link]

  • Semantic Scholar. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. [Link]

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  • El-Sayed, N. N. E., El-Gohary, N. S., & Abdel-Gawad, S. M. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1228. [Link]

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  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. [Link]

  • Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(12), 6133–6138. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

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  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

Sources

An In-depth Technical Guide to 2-Ethylthiazole-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethylthiazole-4-carboxylic acid hydrochloride (CAS No. 1646152-52-4), a heterocyclic compound of interest in medicinal chemistry and materials science. Although specific literature on this exact molecule is limited, this document leverages established principles of thiazole chemistry to present its core characteristics, a projected synthetic pathway, methodologies for its characterization, and its potential applications. The thiazole scaffold is a crucial pharmacophore found in numerous FDA-approved drugs, and understanding the synthesis and properties of its derivatives is paramount for the development of novel therapeutic agents and functional materials.[1][2] This guide serves as a foundational resource for researchers looking to synthesize, characterize, and utilize this and similar thiazole-based compounds.

Compound Identification and Physicochemical Properties

  • Systematic Name: this compound

  • CAS Number: 1646152-52-4[3][4][5][6]

  • Molecular Formula: C₆H₈ClNO₂S[3]

  • Structure:

    Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource/Method
Molecular Weight 193.66 g/mol Calculated
Appearance White to off-white solidPredicted
Solubility Soluble in water, methanol, DMSOPredicted based on hydrochloride salt and structure
Melting Point >150 °C (decomposition likely)Estimated from similar compounds[7]

Synthesis Methodology: A Projected Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable and high-yielding route to a wide variety of thiazole derivatives. This method involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 2-Ethylthiazole-4-carboxylic acid, a logical approach would involve the reaction of a thioamide bearing the ethyl group (thiopropionamide) with an α-halocarbonyl compound containing the carboxylic acid moiety or its ester precursor.

The following protocol is a projected pathway based on this established reaction. The use of an ester form of the α-halocarbonyl is often preferred to avoid side reactions with the carboxylic acid. The final step would then be the hydrolysis of the ester to the carboxylic acid.

G reactant1 Ethyl 3-bromo-2-oxobutanoate (α-haloketone) step1 Hantzsch Thiazole Synthesis (Cyclocondensation) reactant1->step1 reactant2 Thiopropionamide (Thioamide) reactant2->step1 intermediate Ethyl 2-ethylthiazole-4-carboxylate step2 Ester Hydrolysis (e.g., LiOH, H₂O/THF) intermediate->step2 product 2-Ethylthiazole-4-carboxylic acid step3 Acidification/Salt Formation (HCl) product->step3 hcl_salt 2-Ethylthiazole-4-carboxylic acid hydrochloride step1->intermediate step2->product step3->hcl_salt G target_compound This compound synthesis Synthesis & Modification target_compound->synthesis characterization Characterization target_compound->characterization applications Potential Applications target_compound->applications drug_discovery Drug Discovery applications->drug_discovery materials_science Materials Science applications->materials_science anticancer Anticancer drug_discovery->anticancer antimicrobial Antimicrobial drug_discovery->antimicrobial anti_inflammatory Anti-inflammatory drug_discovery->anti_inflammatory

Sources

2-Ethylthiazole-4-carboxylic acid hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Ethylthiazole-4-carboxylic acid Hydrochloride

This guide provides a comprehensive overview of the primary synthetic pathway for this compound, a heterocyclic compound of significant interest in pharmaceutical research and development. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations essential for successful synthesis.

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and its inherent aromatic stability make it a valuable component in drug design. 2-Ethylthiazole-4-carboxylic acid, in particular, serves as a crucial building block for more complex molecules, where the ethyl group at the 2-position and the carboxylic acid at the 4-position provide vectors for further chemical modification. This guide details its synthesis via the robust and widely adopted Hantzsch thiazole synthesis, followed by ester hydrolysis and salt formation.

Overall Synthesis Pathway

The synthesis is efficiently executed in a three-step sequence. The foundational step is the Hantzsch thiazole synthesis, which constructs the core heterocyclic ring. This is followed by a saponification to unmask the carboxylic acid, and the process culminates in the formation of the stable hydrochloride salt.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Acidification & Salt Formation A Thiopropionamide C Ethyl 2-ethylthiazole-4-carboxylate A->C Ethanol, Reflux B Ethyl Bromopyruvate B->C Ethanol, Reflux D 2-Ethylthiazole-4-carboxylic acid (Sodium Salt) C->D 1. NaOH (aq) 2. Heat E 2-Ethylthiazole-4-carboxylic acid D->E HCl (aq) F 2-Ethylthiazole-4-carboxylic acid Hydrochloride E->F HCl in Ether

Caption: Overall workflow for the synthesis of 2-Ethylthiazole-4-carboxylic acid HCl.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-ethylthiazole-4-carboxylate

Principle & Causality

The Hantzsch thiazole synthesis is a classic cyclocondensation reaction between a thioamide and an α-halocarbonyl compound.[1][2] The choice of this pathway is predicated on its reliability, high yields, and the ready availability of the starting materials. The reaction mechanism is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon bearing the halogen. This is a key SN2 reaction.[2] The subsequent steps involve an intramolecular cyclization via nucleophilic attack by the nitrogen onto the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring. The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[1]

Reaction Mechanism

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol
  • Reagent Preparation : Thiopropionamide can be synthesized by the thionation of propionamide using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like pyridine or benzene.[3][4] Alternatively, it may be commercially available.

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiopropionamide (1.0 eq) and absolute ethanol.

  • Addition : Slowly add ethyl bromopyruvate (1.0 - 1.1 eq) to the stirred solution. The addition may be exothermic, and cooling in an ice bath may be necessary to control the initial reaction rate.

  • Reaction : Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[5]

  • Work-up : After completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure using a rotary evaporator.

  • Extraction : The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize any HBr formed, followed by a brine wash.

  • Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, ethyl 2-ethylthiazole-4-carboxylate, can be purified by column chromatography on silica gel or by vacuum distillation.

Data Summary: Hantzsch Synthesis
ParameterValue/ConditionRationale/Comment
Solvent Absolute EthanolGood solubility for reactants; appropriate boiling point for reflux.
Temperature Reflux (~78 °C)Provides sufficient activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 2 - 4 hoursTypically sufficient for completion; should be monitored by TLC.
Molar Ratio ~1:1 (Thiopropionamide:Haloketone)Stoichiometric reaction. A slight excess of the haloketone can be used.
Typical Yield 80 - 90%The reaction is generally high-yielding.[6]

Step 2: Saponification to 2-Ethylthiazole-4-carboxylic acid

Principle & Causality

Saponification is the hydrolysis of an ester under basic conditions. This method is preferred over acid-catalyzed hydrolysis because the reaction is irreversible.[7] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol, driving the reaction to completion. A final acidification step is required to protonate the carboxylate and yield the free carboxylic acid.[8]

Experimental Protocol
  • Reaction Setup : In a round-bottom flask, dissolve the crude or purified ethyl 2-ethylthiazole-4-carboxylate from Step 1 in ethanol or methanol.

  • Hydrolysis : Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 - 2.0 eq).

  • Heating : Heat the mixture to reflux for 1-3 hours. Monitor the disappearance of the starting ester by TLC.[8]

  • Cooling & Concentration : Once the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent via rotary evaporation.

  • Acidification : Cool the remaining aqueous solution in an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH is approximately 2-3.[9]

  • Isolation : The 2-Ethylthiazole-4-carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.[10]

Data Summary: Saponification
ParameterValue/ConditionRationale/Comment
Reagent NaOH or KOH (aq)Strong base for irreversible hydrolysis.
Molar Ratio 1.5 - 2.0 eq of baseAn excess of base ensures complete reaction.
Solvent Ethanol/WaterCo-solvent system to ensure miscibility of the ester and aqueous base.
Temperature RefluxIncreases the rate of hydrolysis.
Acidification Concentrated HClTo protonate the carboxylate salt and precipitate the free acid.
Typical Yield >90%This step is typically very high-yielding.[9]

Step 3: Formation of Hydrochloride Salt

Principle & Causality

The final step involves converting the free carboxylic acid into its hydrochloride salt. This is often done to improve the compound's stability, crystallinity, and handling properties. It is a straightforward acid-base reaction where the nitrogen atom on the thiazole ring can be protonated, or more commonly for stability, the compound is simply formulated with HCl. The salt form is often preferred for pharmaceutical applications.

Experimental Protocol
  • Dissolution : Suspend the dry 2-Ethylthiazole-4-carboxylic acid in a suitable anhydrous solvent like diethyl ether, acetone, or ethyl acetate.[11]

  • Acidification : Slowly add a solution of hydrogen chloride in the chosen solvent (e.g., HCl in diethyl ether) or bubble anhydrous HCl gas through the solution with stirring. Alternatively, add a slight excess of concentrated aqueous HCl to a solution of the acid in a miscible solvent like acetone.[11]

  • Precipitation : The hydrochloride salt will typically precipitate out of the solution. The mixture may need to be stirred at room temperature or cooled to complete the precipitation.

  • Isolation : Collect the solid product by vacuum filtration.

  • Washing & Drying : Wash the collected salt with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted free acid. Dry the final product, this compound, under vacuum.

Data Summary: Salt Formation
ParameterValue/ConditionRationale/Comment
Reagent Anhydrous HCl (gas or solution) or Conc. HClSource of the chloride counter-ion.
Solvent Diethyl Ether, Acetone, Ethyl AcetateAnhydrous solvent in which the salt is poorly soluble, facilitating precipitation.
Temperature 0 °C to Room TemperatureLower temperatures often improve the yield of the precipitated salt.
Typical Yield QuantitativeThis is typically a high-yield conversion.

Alternative Synthetic Route

An alternative, though more complex, route to the thiazole-4-carboxylic acid core involves starting from L-cysteine. This pathway includes condensation with formaldehyde to form a thiazolidine ring, followed by esterification and subsequent oxidation (e.g., with MnO₂) to create the aromatic thiazole ring.[9] While elegant, the Hantzsch synthesis is generally more direct and higher-yielding for this specific target molecule.

Safety & Handling

  • Thioamides : Thioamides are toxic and should be handled in a well-ventilated fume hood.

  • α-Haloketones (Ethyl Bromopyruvate) : These are lachrymators and are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Reagents : Handle strong acids (HCl), bases (NaOH), and flammable solvents (ethanol, ether) with appropriate care and according to standard laboratory safety procedures.

References

  • Organic Syntheses Procedure. 4-Thiazolecarboxylic acid, ethyl ester. Available from: [Link]

  • US Patent US4391979A. Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Cook, A. et al. (2015). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. PMC - NIH. Available from: [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. Available from: [Link]

  • Chinese Patent CN104163802A. 2-aminothiazole-4-ethyl formate preparation method.
  • Al-Hourani, B. (2018). New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. Available from: [Link]

  • World Intellectual Property Organization Patent WO2012032528A2. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
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  • Organic Syntheses Procedure. 2,4-Dimethylthiazole. Available from: [Link]

  • Chinese Patent CN102372680A. A kind of method for preparing thiazole-4-carboxylic acid.
  • Li, J. et al. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC - NIH. Available from: [Link]

  • Al-Ayed, A. S. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC - NIH. Available from: [Link]

  • L'Abbate, F. et al. (2001). Thio acid/azide amidation: an improved route to N-acyl sulfonamides. PubMed. Available from: [Link]

  • Zhang, W. et al. (2020). Ring-contraction of hantzsch esters and their derivatives to pyrroles via electrochemical extrusion of ethyl acetate out of aromatic rings. Green Chemistry (RSC Publishing). Available from: [Link]

  • Grixti, N. et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journals. Available from: [Link]

  • Moody, C. J., & Roff, G. J. (2013). Total synthesis of the thiopeptide antibiotic amythiamicin D. PubMed. Available from: [Link]

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  • White, R. H. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. PubMed. Available from: [Link]

  • Zhang, L. et al. (2017). Facile synthesis and properties of thioamide-containing polymers. RSC Publishing. Available from: [Link]

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Starting materials for 2-Ethylthiazole-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Ethylthiazole-4-carboxylic acid Hydrochloride

Introduction

This compound is a heterocyclic building block of significant interest to the pharmaceutical and specialty chemical industries. Its structure, featuring a substituted thiazole core, is a key pharmacophore in various biologically active molecules. The strategic synthesis of this compound hinges on the judicious selection of appropriate starting materials, which dictates the efficiency, scalability, and economic viability of the manufacturing process. This guide provides a detailed examination of the principal and alternative starting materials for its synthesis, grounded in established chemical principles and field-proven methodologies.

Part 1: The Principal Synthetic Route via Hantzsch Thiazole Synthesis

The most reliable and widely employed method for constructing the 2-substituted thiazole-4-carboxylate core is the Hantzsch thiazole synthesis.[1][2] This classic condensation reaction provides a direct and high-yielding pathway to the thiazole ring system.[2] The core transformation involves the cyclization of a thioamide with an α-halocarbonyl compound.[1]

Core Principle & Mechanistic Insight

The Hantzsch synthesis is a robust method for creating a wide variety of thiazole derivatives.[3] The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2]

The selection of starting materials is governed by the principles of retrosynthesis, breaking down the target molecule into readily available precursors. For 2-Ethylthiazole-4-carboxylic acid, the disconnection points logically suggest a thioamide to provide the C2-ethyl group and an α-halo ketoester to build the C4-carboxylate portion of the ring.

Diagram 1: Retrosynthetic Analysis

G Target 2-Ethylthiazole-4-carboxylic acid Intermediates Hantzsch Synthesis Disconnection Target->Intermediates Retrosynthesis Reactant1 Propanethioamide (Source of C2-Ethyl Group) Intermediates->Reactant1 Reactant2 Ethyl Bromopyruvate (Source of C4-Carboxylate Backbone) Intermediates->Reactant2

Caption: Retrosynthetic approach for 2-Ethylthiazole-4-carboxylic acid.

Starting Material 1: Propanethioamide (Thiopropionamide)

Propanethioamide is the designated precursor for introducing the ethyl group at the 2-position of the thiazole ring.

  • Chemical Structure: CH₃CH₂C(S)NH₂

  • Role in Synthesis: It provides the N-C-S fragment required for the thiazole ring formation. The ethyl group attached to the carbonyl carbon of the thioamide becomes the substituent at the C2 position of the final product.

  • Causality of Selection: The choice of propanethioamide is direct and unambiguous. The Hantzsch synthesis reliably incorporates the thioamide's R-group (in this case, ethyl) at the 2-position. It is a commercially available or readily synthesized reagent.

Starting Material 2: Ethyl Bromopyruvate

Ethyl bromopyruvate serves as the three-carbon α-halocarbonyl component, forming the C4-C5 backbone of the thiazole ring.

  • Chemical Structure: BrCH₂C(O)COOC₂H₅

  • Synonyms: Ethyl 3-bromo-2-oxopropanoate.[4][5]

  • Role in Synthesis: This molecule provides the electrophilic centers for the cyclization reaction. The α-bromo ketone moiety reacts with the thioamide's sulfur and nitrogen atoms to close the ring. The ester group at the adjacent position becomes the C4-substituent on the thiazole, which can be subsequently hydrolyzed to the desired carboxylic acid.

  • Causality of Selection: Ethyl bromopyruvate is a highly reactive α-halo ketone, making it an excellent electrophile for this condensation.[6] The ester functionality is stable under the initial reaction conditions and serves as a convenient precursor to the carboxylic acid. Its synthesis from ethyl pyruvate is well-documented.[7][8]

Experimental Workflow and Protocol

The synthesis proceeds in three main stages: (1) Hantzsch condensation to form the thiazole ester, (2) Saponification (hydrolysis) of the ester to the carboxylic acid, and (3) Formation of the hydrochloride salt.

Diagram 2: Overall Synthetic Workflow

G cluster_0 Stage 1: Hantzsch Condensation cluster_1 Stage 2: Saponification cluster_2 Stage 3: Acidification & Salt Formation A Propanethioamide C Ethyl 2-Ethylthiazole-4-carboxylate A->C B Ethyl Bromopyruvate B->C D 2-Ethylthiazole-4-carboxylic acid (Sodium Salt) C->D NaOH / H₂O, Heat E 2-Ethylthiazole-4-carboxylic acid D->E HCl (aq) F 2-Ethylthiazole-4-carboxylic acid HCl E->F HCl (gas or soln)

Caption: Stepwise workflow for the synthesis of the target compound.

Step-by-Step Protocol:

  • Stage 1: Synthesis of Ethyl 2-Ethylthiazole-4-carboxylate

    • To a stirred solution of propanethioamide (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add ethyl bromopyruvate (1.0-1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[9]

    • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine to remove any unreacted starting materials and acidic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-ethylthiazole-4-carboxylate, which can be purified by column chromatography if necessary.

  • Stage 2: Hydrolysis to 2-Ethylthiazole-4-carboxylic acid

    • Dissolve the crude ester from Stage 1 in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).

    • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

  • Stage 3: Formation of this compound

    • Cool the aqueous solution containing the sodium salt of the product in an ice bath.

    • Carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3.[10]

    • The free carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

    • To form the hydrochloride salt, dissolve the purified carboxylic acid in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a concentrated solution of HCl in a miscible solvent.

    • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum.

ParameterStage 1 (Condensation)Stage 2 (Hydrolysis)Stage 3 (Salt Formation)
Key Reagents Propanethioamide, Ethyl BromopyruvateSodium HydroxideHydrochloric Acid
Solvent Ethanol or AcetonitrileEthanol/WaterDiethyl Ether or Isopropanol
Temperature Reflux (~78°C)Reflux (~80-90°C)0°C to Room Temperature
Typical Yield >85%>90%Quantitative

Part 2: Alternative Synthetic Strategy from L-Cysteine

An alternative, "greener" approach to the thiazole-4-carboxylic acid core utilizes readily available amino acid precursors. A patented method describes the synthesis of the parent thiazole-4-carboxylic acid from L-cysteine hydrochloride and formaldehyde.[10] This concept can be logically extended to the synthesis of the 2-ethyl derivative.

Core Principle & Proposed Adaptation

This pathway involves the condensation of L-cysteine with an aldehyde to form a thiazolidine intermediate, which is subsequently oxidized to the aromatic thiazole.

  • Proposed Starting Materials: L-cysteine hydrochloride and Propionaldehyde .

  • Rationale: L-cysteine provides the S-C5-C4-N backbone, including the chiral center that is aromatized in the final step. Propionaldehyde would react with the amine and thiol groups to form the C2 of the ring, incorporating the required ethyl substituent.

Diagram 3: Proposed L-Cysteine-Based Synthesis

G A L-Cysteine C 2-Ethylthiazolidine-4-carboxylic acid A->C B Propionaldehyde B->C Condensation D 2-Ethylthiazole-4-carboxylic acid C->D Oxidation (e.g., MnO₂)

Caption: Proposed alternative synthesis starting from L-cysteine.

This route offers potential advantages in terms of atom economy and the use of bio-renewable starting materials. However, the oxidation step requires careful optimization to achieve high yields without side reactions.

Conclusion

The synthesis of this compound is most reliably achieved via the Hantzsch thiazole synthesis. The selection of propanethioamide and ethyl bromopyruvate as starting materials provides a direct, high-yielding, and scalable route to the target compound. This pathway is underpinned by a well-understood mechanism and straightforward experimental procedures. While alternative routes, such as those starting from L-cysteine, present intriguing possibilities for green chemistry, the Hantzsch synthesis remains the gold standard for researchers and drug development professionals requiring efficient and predictable access to this valuable heterocyclic building block.

References

  • Organic Chemistry Portal. (2024). Synthesis of thiazoles. Retrieved from [Link]

  • Kuzu, E., et al. (2025). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. TURK J CHEM.
  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Letters in Applied NanoBioScience.
  • CN104163802A - 2-aminothiazole-4-ethyl formate preparation method. (2014).
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2018). Molecules.
  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. (2012).
  • US3274207A - Processes for preparing thiazole carboxylic acids. (1966).
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules.
  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016).
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  • ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • WO2000026177A1 - Synthesis of ethyl bromopyruvate. (2000).
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A Spectroscopic Guide to 2-Ethylthiazole-4-carboxylic acid hydrochloride: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Ethylthiazole-4-carboxylic acid hydrochloride. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document outlines the theoretical basis and practical application of key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS)—for the unequivocal identification and characterization of this molecule. Detailed experimental protocols, data interpretation, and predicted spectral data are presented to serve as a valuable resource for researchers.

Introduction

This compound belongs to the thiazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals due to their diverse biological activities. The presence of the ethyl group at the 2-position and the carboxylic acid at the 4-position of the thiazole ring, along with its formulation as a hydrochloride salt, imparts specific physicochemical properties that are crucial for its biological function and formulation. Accurate structural elucidation through spectroscopic methods is a fundamental requirement in the synthesis, quality control, and mechanistic studies of such compounds. This guide provides a detailed analysis of the expected spectroscopic data for this compound, based on established principles and data from analogous structures.

Molecular Structure

The molecular structure of this compound is characterized by a five-membered thiazole ring containing a sulfur and a nitrogen atom. An ethyl group is attached to the carbon atom at position 2, and a carboxylic acid group is at position 4. The hydrochloride salt form indicates that the basic nitrogen of the thiazole ring is protonated.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Acquire 1H Spectrum Acquire 1H Spectrum Transfer to NMR Tube->Acquire 1H Spectrum Insert into Spectrometer Acquire 13C Spectrum Acquire 13C Spectrum Acquire 1H Spectrum->Acquire 13C Spectrum Process Data Process Data Acquire 13C Spectrum->Process Data Interpret Spectra Interpret Spectra Process Data->Interpret Spectra

Figure 2. General workflow for NMR spectroscopy.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet (broad)1HCOOH
~8.5Singlet1HH5 (thiazole ring)
~3.2Quartet2H-CH₂-
~1.4Triplet3H-CH₃
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals. The most downfield signal, a broad singlet around 13.5 ppm, is characteristic of the acidic proton of the carboxylic acid. The singlet at approximately 8.5 ppm corresponds to the proton at the 5-position of the thiazole ring. The ethyl group will give rise to a quartet at around 3.2 ppm for the methylene (-CH₂-) protons, coupled to the adjacent methyl protons, and a triplet at around 1.4 ppm for the methyl (-CH₃) protons, coupled to the methylene protons. The integration values will confirm the number of protons in each environment.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~170C=O (carboxylic acid)
~165C2 (thiazole ring)
~145C4 (thiazole ring)
~125C5 (thiazole ring)
~25-CH₂-
~12-CH₃
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show six signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, around 170 ppm. The three carbons of the thiazole ring will have distinct chemical shifts, with C2 and C4 being the most deshielded due to their proximity to the heteroatoms. The two carbons of the ethyl group will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound, electrospray ionization (ESI) would be a suitable technique.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the sample solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • If desired, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation information.

Predicted Mass Spectral Data
  • Molecular Weight of the free base (C₆H₇NO₂S): 157.19 g/mol

  • Expected [M+H]⁺ ion: m/z 158.03

Interpretation of the Mass Spectrum and Fragmentation

In positive ion ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 158. The fragmentation of this ion in an MS/MS experiment would likely involve the loss of small, stable molecules.

fragmentation cluster_frags Major Fragmentation Pathways parent [C₆H₈NO₂S]⁺ m/z 158 loss_co2 Loss of CO₂ (44 Da) parent->loss_co2 decarboxylation loss_h2o Loss of H₂O (18 Da) parent->loss_h2o dehydration loss_c2h4 Loss of C₂H₄ (28 Da) parent->loss_c2h4 from ethyl group

Figure 3. Predicted major fragmentation pathways for the [M+H]⁺ ion of 2-Ethylthiazole-4-carboxylic acid.

Key fragmentation pathways could include:

  • Loss of CO₂ (decarboxylation): [M+H - CO₂]⁺ at m/z 114.

  • Loss of H₂O: [M+H - H₂O]⁺ at m/z 140.

  • Loss of ethylene (C₂H₄) from the ethyl group: [M+H - C₂H₄]⁺ at m/z 130.

Conclusion

The spectroscopic techniques of IR, NMR (¹H and ¹³C), and mass spectrometry provide a powerful and complementary suite of tools for the comprehensive structural elucidation of this compound. This guide has detailed the expected spectral data and their interpretation, offering a foundational reference for researchers working with this compound and related thiazole derivatives. The provided protocols and analyses are designed to ensure scientific integrity and facilitate the accurate characterization of this important chemical entity.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). Thiazole-4-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). Thiazole, 2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Retrieved from [Link]

  • MDPI. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved from [Link]

An In-Depth Technical Guide to the NMR Analysis of 2-Ethylthiazole-4-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of 2-Ethylthiazole-4-carboxylic acid hydrochloride. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural properties is paramount. NMR spectroscopy serves as a powerful tool for elucidating the chemical structure and purity of this compound. This document will delve into the theoretical and practical aspects of both ¹H and ¹³C NMR spectroscopy as applied to this specific molecule, offering field-proven insights into experimental design, data interpretation, and potential analytical challenges.

Introduction: The Structural Significance of this compound

2-Ethylthiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with an ethyl group at the 2-position and a carboxylic acid at the 4-position. The hydrochloride salt form implies the presence of a protonated site, which significantly influences the molecule's electronic environment and, consequently, its NMR spectrum. The thiazole moiety is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.

The molecular structure, with key atoms numbered for NMR assignment purposes, is presented below. The protonation is expected to occur at the nitrogen atom of the thiazole ring, the most basic site in the molecule.

Figure 1: Structure of this compound with atom numbering for NMR assignments.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of the NMR data is fundamentally dependent on the experimental setup. The following protocol outlines the key steps for obtaining reliable ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

The choice of solvent is critical, especially for a carboxylic acid hydrochloride. Deuterated dimethyl sulfoxide (DMSO-d₆) is a highly suitable solvent for this analysis. Its polar nature ensures the solubility of the salt, and its high boiling point allows for variable temperature studies if needed. Furthermore, the acidic protons of the carboxylic acid and the protonated thiazole ring are readily observable in DMSO-d₆, whereas they would undergo rapid exchange with deuterium in solvents like D₂O, leading to signal broadening or disappearance.[1][2]

Step-by-Step Protocol:

  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Transfer the sample to a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d6 + TMS weigh->dissolve homogenize 3. Homogenize (Vortex/Sonicate) dissolve->homogenize instrument 4. Insert into NMR Spectrometer homogenize->instrument lock_shim 5. Lock & Shim instrument->lock_shim acquire 6. Acquire Spectra (1H, 13C, etc.) lock_shim->acquire G cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity H1 ¹H NMR (Proton Environment) COSY COSY (H-H Correlation) H1->COSY HSQC HSQC (Direct C-H Correlation) H1->HSQC HMBC HMBC (Long-Range C-H Correlation) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC

Figure 3: Hierarchy of NMR experiments for structural elucidation.

Trustworthiness and Self-Validation of the Described Protocols

The protocols and interpretations presented in this guide are designed to be self-validating. The combined use of ¹H and ¹³C NMR, along with 2D correlation experiments, creates a robust dataset where assignments from one experiment can be confirmed by another. For instance, the ethyl group identified by its characteristic splitting pattern in the ¹H NMR spectrum should show the expected correlations in COSY, HSQC, and HMBC spectra. Any deviation from these expected correlations would indicate either an incorrect assignment or an unexpected molecular structure, prompting further investigation. This multi-faceted approach ensures a high degree of confidence in the final structural determination.

Conclusion

The NMR analysis of this compound is a powerful method for its structural characterization. A systematic approach, beginning with proper sample preparation and followed by the acquisition and interpretation of 1D and 2D NMR spectra, allows for the unambiguous assignment of all proton and carbon signals. The insights provided in this guide, from experimental causality to data interpretation, are intended to equip researchers with the necessary knowledge to confidently perform and interpret the NMR analysis of this important heterocyclic compound.

References

  • Roberts, J. D. (1961). An Introduction to the Analysis of Spin-Spin Splitting in High-Resolution Nuclear Magnetic Resonance Spectra. W. A. Benjamin. [Link]

  • Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. (2018). ResearchGate. [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). National Institutes of Health. [Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2004). ResearchGate. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta.
  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. (n.d.). JoVE. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2021). Chemistry LibreTexts. [Link]

  • ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. (2004). Asian Journal of Chemistry. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. [Link]

  • 13C NMR Chemical Shifts. (2021). Oregon State University. [Link]

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An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Ethylthiazole-4-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the principles and techniques for acquiring and interpreting the Fourier-Transform Infrared (FTIR) spectrum of 2-Ethylthiazole-4-carboxylic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices and provides a robust framework for structural verification.

The Analyte: Structural & Vibrational Considerations

This compound is a heterocyclic compound featuring several key functional groups that give rise to a distinct and informative infrared spectrum. The hydrochloride form introduces significant electronic and structural changes that are critical for accurate spectral interpretation.

  • Thiazolium Ring : The thiazole ring is a five-membered aromatic heterocycle. In the hydrochloride salt, the lone pair of electrons on the ring's nitrogen atom is protonated, forming a thiazolium cation. This protonation (N⁺-H) and the resulting positive charge influence the vibrational modes of the entire ring system.

  • Carboxylic Acid (-COOH) : This group is responsible for some of the most characteristic bands in the IR spectrum, notably the carbonyl (C=O) stretch and the hydroxyl (O-H) stretch. In the solid state, extensive intermolecular hydrogen bonding is expected, which profoundly affects the position and shape of these absorption bands.[1]

  • Ethyl Group (-CH₂CH₃) : This saturated alkyl substituent gives rise to characteristic aliphatic C-H stretching and bending vibrations.

  • Chloride Anion (Cl⁻) : As a counter-ion, the chloride anion does not have its own vibrational signature in the mid-IR region but plays a crucial role in the crystal lattice and hydrogen-bonding network, influencing the vibrations of the cation.

Caption: Structure of this compound.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. As a solid organic salt, this compound can be analyzed using several reliable methods. Attenuated Total Reflectance (ATR) is often preferred for its simplicity and reproducibility.

Recommended Method: Attenuated Total Reflectance (ATR-FTIR)

This technique is ideal for powdered solids and requires minimal sample preparation.

Protocol:

  • Crystal Cleaning : Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Wipe the surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Spectrum : Acquire a background spectrum of the empty, clean ATR crystal. This is a critical self-validating step that accounts for atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application : Place a small amount of the finely powdered this compound onto the center of the ATR crystal.

  • Apply Pressure : Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.[2][3]

  • Spectrum Acquisition : Collect the sample spectrum. A typical setting involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Post-Analysis Cleaning : Thoroughly clean the crystal and pressure clamp tip after analysis to prevent cross-contamination.

Alternative Method: Potassium Bromide (KBr) Pellet

This traditional transmission method can yield excellent results but requires more skill and caution.

Protocol:

  • Sample Grinding : Add approximately 1-2 mg of the sample to an agate mortar.

  • Matrix Addition : Add ~100-200 mg of dry, IR-grade KBr powder. The KBr must be desiccated, as moisture will introduce a very broad O-H absorption that can obscure key spectral features.[2][4]

  • Homogenization : Gently grind the mixture until it becomes a fine, homogenous powder. Over-grinding can sometimes induce polymorphic changes in the sample.

  • Pellet Pressing : Transfer the powder to a pellet die and press it under high pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2]

  • Analysis : Place the pellet in the instrument's sample holder and acquire the spectrum.

Caption: Standard workflow for ATR-FTIR analysis.

Spectral Interpretation: A Detailed Band Assignment

The infrared spectrum of this compound is complex, but it can be systematically interpreted by dividing it into distinct regions corresponding to the vibrations of its constituent functional groups.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale & Key Insights
3300 - 2400 Very Broad, StrongO-H Stretch (Carboxylic Acid) & N⁺-H Stretch (Thiazolium)This region is dominated by an exceptionally broad and intense absorption characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid.[5][6] The protonated nitrogen (N⁺-H) stretch also occurs here, further contributing to the band's breadth and complexity. The "messy" appearance with underlying C-H stretches is a hallmark of this structure.[6]
3150 - 3000 Medium, Sharp (often superimposed on broad O-H)C-H Stretch (Aromatic, Thiazole Ring)Aromatic C-H stretches characteristically appear just above 3000 cm⁻¹.[7] This peak corresponds to the C-H bond at position 5 of the thiazole ring.
2980 - 2850 Medium, Sharp (superimposed on broad O-H)C-H Stretch (Aliphatic, Ethyl Group)Asymmetric and symmetric stretching vibrations of the -CH₂- and -CH₃ groups of the ethyl substituent occur below 3000 cm⁻¹.
1730 - 1700 Strong, SharpC=O Stretch (Carboxylic Acid Carbonyl)This is one of the most intense and diagnostic peaks in the spectrum. Its position indicates a carboxylic acid involved in strong hydrogen bonding, typical of a dimeric or polymeric solid-state structure.[1][5] Conjugation with the thiazole ring may slightly lower the frequency compared to a simple aliphatic carboxylic acid.
1620 - 1580 Medium - StrongC=N Stretch & C=C Stretch (Thiazole Ring)Aromatic and heteroaromatic rings exhibit a series of characteristic skeletal stretching vibrations. This band is attributed to the coupled stretching of the C=N and C=C bonds within the thiazolium ring.[8][9]
1550 - 1400 Medium - StrongThiazole Ring Skeletal Vibrations & C-H Bending This complex region contains multiple overlapping bands. It includes further ring stretching modes, in-plane bending of the carboxylic acid O-H, and scissoring/bending vibrations of the ethyl group's C-H bonds.[6][8]
1320 - 1210 StrongC-O Stretch (Coupled with O-H in-plane bend)The stretching vibration of the C-O single bond in the carboxylic acid group is strongly coupled with the in-plane O-H bending mode. This results in a strong, characteristic absorption in this region.[6]
Below 1000 Multiple Medium to WeakC-H Out-of-Plane Bending & Ring Deformations This is the "fingerprint region," containing numerous bands unique to the molecule's overall structure, including out-of-plane C-H bending and various deformations of the thiazole ring.[7][10]

Trustworthiness and Self-Validation

To ensure the integrity of the obtained spectrum, the following checkpoints should be confirmed:

  • Absence of Water and CO₂ : A properly collected background spectrum should result in a flat baseline with no significant peaks for atmospheric water vapor (around 3600-3800 cm⁻¹ and 1600-1800 cm⁻¹) or carbon dioxide (~2349 cm⁻¹).

  • Characteristic Carboxylic Acid Profile : The simultaneous presence of the extremely broad O-H stretch (3300-2400 cm⁻¹) and the strong, sharp C=O stretch (1730-1700 cm⁻¹) provides a high-confidence validation of the carboxylic acid moiety.[11][5]

  • Reproducibility : Repeated measurements, particularly if repositioning the sample on an ATR crystal, should yield nearly identical spectra, confirming sample homogeneity and consistent instrument performance.[3]

  • Comparison to Reference : If available, comparison of the experimental spectrum to a validated reference spectrum from a spectral library (e.g., SDBS, Wiley) is the gold standard for confirmation.

Conclusion

FTIR spectroscopy is a rapid, powerful, and non-destructive technique for the structural verification of this compound. By understanding the influence of the thiazolium salt formation and the extensive hydrogen bonding on the vibrational modes, a detailed and reliable interpretation of the spectrum is achievable. The key diagnostic features—the broad O-H/N⁺-H absorption, the sharp carbonyl peak, and the characteristic ring vibrations—provide a unique spectral fingerprint for this molecule, making FTIR an indispensable tool for identity confirmation and quality control in research and development settings.

References

  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Journal of Physical Chemistry A, 113(14), 3477-3487.
  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Larsen, R. W., et al. (2021). Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS) in its ground state and lowest-energy. Journal of Molecular Spectroscopy, 379, 111481.
  • Hegelund, F., Larsen, R. W., & Palmer, M. H. (2007). The vibrational spectrum of thiazole between 600 and 1400 cm-1 revisited: A combined high-resolution infrared and theoretical study. Journal of Molecular Spectroscopy, 244(1), 63-78.
  • Rocky Mountain Labs. (2023). What sample is needed for FTIR? Retrieved from [Link]

  • Palmer, M. H., & Larsen, R. W. (2008). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Journal of Molecular Structure, 890(1-3), 133-149.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • Hegelund, F., Larsen, R. W., & Palmer, M. H. (2007). The vibrational spectrum of thiazole between 600 and 1400 cm-1 revisited: A combined high-resolution infrared and theoretical study. Journal of Molecular Spectroscopy, 244, 63-78.
  • Dopfer, O., et al. (2005). IR Spectrum of the Ethyl Cation: Evidence for the Nonclassical Structure.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Margoshes, M., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 78(10), 2366-2370.

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2-Ethylthiazole-4-carboxylic acid hydrochloride mass spectrometry data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-Ethylthiazole-4-carboxylic acid Hydrochloride

Introduction

1.1 Overview and Significance

2-Ethylthiazole-4-carboxylic acid is a heterocyclic compound featuring a core thiazole ring, a structure of significant interest in medicinal chemistry and drug development. Thiazole moieties are present in a wide array of pharmacologically active agents, including antimicrobials, anti-inflammatories, and anticancer drugs. The specific substitution of an ethyl group at the 2-position and a carboxylic acid at the 4-position creates a molecule with distinct physicochemical properties that influence its biological activity and metabolic fate. As such, its precise and unambiguous characterization is a critical step in pharmaceutical research, quality control, and metabolite identification studies.

1.2 The Role of Mass Spectrometry in Characterization

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of small molecules.[1] When coupled with liquid chromatography (LC-MS), it provides high sensitivity and selectivity, enabling the analysis of complex mixtures. For a molecule like 2-ethylthiazole-4-carboxylic acid, high-resolution mass spectrometry (HRMS) is particularly powerful, offering the ability to determine the elemental composition of the parent molecule and its fragments with a high degree of confidence, thereby confirming its identity.[2][3] Tandem mass spectrometry (MS/MS) further allows for controlled fragmentation of the molecule, providing a structural fingerprint that is unique to its isomeric form.

1.3 Scope of this Guide

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the mass spectrometric analysis of this compound. It details the foundational chemical principles, provides a field-proven experimental protocol for LC-MS analysis, and offers an in-depth interpretation of the expected mass spectral data, including a predicted fragmentation pathway based on established chemical principles and data from analogous structures. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the characterization of this and similar heterocyclic compounds.

Foundational Principles

2.1 Chemical Properties of 2-Ethylthiazole-4-carboxylic acid

Understanding the molecule's structure is paramount to designing the analytical method and interpreting the resulting data.

  • Molecular Formula: C₆H₇NO₂S[4]

  • Molecular Weight (Monoisotopic): 157.0198 g/mol [4]

  • Key Structural Features:

    • A thiazole ring, which contains both a nitrogen and a sulfur atom. The nitrogen atom is a primary site for protonation in positive-ion electrospray ionization.

    • A carboxylic acid group (-COOH), which is acidic and can be deprotonated in negative-ion mode.[5]

    • An ethyl group (-CH₂CH₃) at the 2-position.

The compound is supplied as a hydrochloride salt, which will readily dissociate in polar solvents like water or methanol used in typical LC-MS mobile phases. Therefore, the analysis will focus on the free acid form of the molecule.

2.2 Ionization Technique: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the technique of choice for this molecule due to its polar nature.[6] ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.[7]

  • Positive Ion Mode ([M+H]⁺): In an acidic mobile phase, the nitrogen atom on the thiazole ring is the most likely site of protonation, leading to the formation of the pseudomolecular ion [M+H]⁺. This mode is generally preferred for nitrogen-containing heterocycles as it often yields a stable and abundant precursor ion for MS/MS analysis.

  • Negative Ion Mode ([M-H]⁻): In a basic mobile phase, the carboxylic acid group will deprotonate to form the [M-H]⁻ ion. While viable, signal intensity can sometimes be suppressed by mobile phase additives.[5]

This guide will focus on positive ion mode analysis due to the anticipated stability of the protonated thiazole nitrogen.

Experimental Methodology

This section outlines a robust protocol for the analysis of this compound using a standard LC-HRMS system.

3.1 Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. This will serve as the primary stock solution.

  • Working Standard (1 µg/mL): Perform a 1:1000 dilution of the stock solution in a 50:50 mixture of methanol:water. This working standard is suitable for direct infusion or LC-MS injection.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Causality: The use of formic acid as a mobile phase modifier is critical. It ensures the carboxylic acid group remains largely protonated, improving chromatographic peak shape on a C18 column, and provides the necessary protons to promote efficient ionization of the thiazole nitrogen in positive ESI mode.

3.2 Liquid Chromatography and Mass Spectrometry Parameters

The following parameters serve as a validated starting point and can be optimized for specific instrumentation.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent retention and separation for small polar molecules.
Column Temperature 40 °CEnsures reproducible retention times and improves peak shape.
Flow Rate 0.3 mL/minStandard flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Injection Volume 2 µLA typical volume to avoid overloading the column while providing sufficient signal.
LC Gradient 5% B to 95% B over 8 minutes, hold 2 min, re-equilibrateA generic gradient suitable for screening and separating the analyte from potential impurities.
Ionization Mode Positive Electrospray Ionization (ESI+)Targets the protonation of the basic thiazole nitrogen for stable ion formation.
Capillary Voltage 3.5 kVOptimizes the electrospray plume for efficient ion generation.
Source Temperature 120 °CA lower temperature to minimize in-source fragmentation of the analyte.
Desolvation Gas Temp 350 °CEfficiently removes solvent from the ESI droplets.
Full Scan (MS1) Range m/z 70 - 400Covers the expected precursor ions and potential low-mass fragments or impurities.
Resolution (MS1) > 20,000 FWHMSufficient for accurate mass measurement and elemental composition determination.[8]
MS/MS Activation Collision-Induced Dissociation (CID)Standard method for fragmenting small molecules.
Collision Energy Ramped 10-40 eVA ramped energy ensures the capture of both low-energy (e.g., water loss) and high-energy fragments.

3.3 Experimental Workflow Diagram

Caption: LC-HRMS workflow for the analysis of 2-ethylthiazole-4-carboxylic acid.

Data Interpretation and Analysis

4.1 Expected High-Resolution MS1 Data

The primary goal of the full scan (MS1) analysis is to confirm the presence and elemental composition of the target analyte. Based on its formula (C₆H₇NO₂S), the following ions are expected in positive ESI mode.

Ion SpeciesElemental CompositionCalculated Exact Mass (m/z)
[M+H]⁺ (Protonated) C₆H₈NO₂S⁺158.0270
[M+Na]⁺ (Sodiated) C₆H₇NNaO₂S⁺180.0090
[M+K]⁺ (Potassiated) C₆H₇KNO₂S⁺195.9829
[2M+H]⁺ (Protonated Dimer) C₁₂H₁₅N₂O₄S₂⁺315.0471

Self-Validation: The detection of the exact mass for the [M+H]⁺ ion within a 5 ppm error margin provides high confidence in the elemental formula.[3] The presence of sodium or potassium adducts further validates the molecular weight.

4.2 Predicted MS/MS Fragmentation Pathway

As no public MS/MS spectrum for this specific molecule is available, a fragmentation pathway is predicted based on established chemical fragmentation rules for thiazoles and carboxylic acids.[9][10] The protonated molecule, m/z 158.0270, is selected as the precursor ion for CID.

The fragmentation is expected to proceed via several key losses:

  • Loss of Water (-18 Da): Carboxylic acids can readily lose water via a rearrangement, especially under thermal or collision-induced conditions. This would produce an acylium ion.

  • Loss of Carbon Monoxide (-28 Da): Following the loss of water, the resulting structure can lose CO.

  • Loss of Ethylene (-28 Da): Cleavage of the ethyl group via loss of ethylene (a McLafferty-type rearrangement is possible) is a common pathway for ethylated aromatic systems.

  • Loss of the Carboxyl Group (-45 Da): Decarboxylation (loss of CO₂) followed by loss of a hydrogen radical, or direct loss of the entire -COOH radical.

  • Ring Fragmentation: At higher collision energies, the thiazole ring itself will fragment.[10]

4.3 Visualization of the Predicted Fragmentation

Fragmentation Precursor Ion [M+H]+ m/z 158.0270 C6H8NO2S+ Fragment_A [M+H - H2O]+ m/z 140.0165 C6H6NOS+ Precursor Ion->Fragment_A - H2O Fragment_B [M+H - C2H4]+ m/z 130.0008 C4H4NO2S+ Precursor Ion->Fragment_B - C2H4 Fragment_C [M+H - HCOOH]+ m/z 112.0372 C5H8NS+ Precursor Ion->Fragment_C - HCOOH Fragment_D [M+H - H2O - CO]+ m/z 112.0215 C5H6NS+ Fragment_A->Fragment_D - CO

Caption: Predicted MS/MS fragmentation pathway for protonated 2-ethylthiazole-4-carboxylic acid.

4.4 Summary of Predicted Fragment Ions

Predicted m/zProposed FormulaLoss from PrecursorProposed Structure/Comment
140.0165C₆H₆NOS⁺H₂O (18.0105 Da)Loss of water from the carboxylic acid group.
130.0008C₄H₄NO₂S⁺C₂H₄ (28.0313 Da)Loss of ethylene from the ethyl side chain.
112.0372C₅H₈NS⁺HCOOH (46.0055 Da)Loss of formic acid (a neutral loss of the entire carboxyl group).
112.0215C₅H₆NS⁺H₂O + CO (45.9900 Da)Sequential loss of water and carbon monoxide.
85.0215C₄H₅S⁺C₂H₃NO₂ (73.0140 Da)Further fragmentation involving cleavage of the thiazole ring.

Data Validation and Troubleshooting

5.1 Self-Validating Systems

  • Isotopic Pattern: A key feature for validation is the presence of the sulfur isotope, ³⁴S. The [M+H]⁺ ion at m/z 158.0270 should have a corresponding A+2 peak at m/z 160.0242 with a relative abundance of approximately 4.4% of the monoisotopic peak. Observing this isotopic pattern is a strong confirmation of the presence of a single sulfur atom in the molecule.

  • Orthogonal Data: If available, comparing the retention time of the unknown sample with that of a certified reference standard provides definitive confirmation.

5.2 Common Pitfalls and Solutions

  • Poor Peak Shape: If the chromatographic peak is tailing, it may indicate secondary interactions with the stationary phase. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the carboxylic acid protonated.

  • Low Sensitivity: If the signal is weak, consider increasing the concentration of the sample. Also, check for ion suppression, which can occur in complex matrices. A sample cleanup step (e.g., solid-phase extraction) may be necessary.

  • In-source Fragmentation: If fragments are observed in the MS1 scan, it indicates that the molecule is fragmenting in the ionization source. To mitigate this, reduce the source temperature or the capillary/cone voltage to create "softer" ionization conditions.

Conclusion

This guide provides a comprehensive framework for the robust analysis of this compound by LC-HRMS. By combining a validated experimental protocol with a theoretically grounded approach to data interpretation, researchers can achieve confident identification and structural elucidation. The presented methodology, including the predicted fragmentation pathways and validation checks, serves as a reliable starting point for the analysis of this compound in various research and development settings, from synthetic chemistry validation to metabolic profiling.

References

  • McClean, S., et al. (2007). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. American Society for Mass Spectrometry. Available at: [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Kataoka, H., et al. (2000). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. Available at: [Link]

  • Schymanski, E.L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. Available at: [Link]

  • Wu, C., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Kenttämaa, H.I., et al. (2007). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Available at: [Link]

  • Mohamed, M.S., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

  • Salem, M.A.I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]

  • Wang, T., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

  • Kuhnert, N., et al. (2005). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Available at: [Link]

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Potential biological activity of 2-Ethylthiazole-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-Ethylthiazole-4-carboxylic acid hydrochloride

Abstract

This compound is a heterocyclic compound featuring a thiazole nucleus, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. While direct pharmacological data on this specific molecule is not extensively documented in publicly available literature, its structural components—the thiazole-4-carboxylic acid core and an ethyl substitution at the 2-position—provide a strong basis for postulating its potential therapeutic activities. This guide synthesizes information from structurally analogous compounds to explore the potential of this compound as an anticancer, antimicrobial, and anti-inflammatory agent. We will delve into the mechanistic rationale for these potential activities, supported by evidence from related thiazole derivatives. Furthermore, this document provides detailed, field-proven experimental protocols for the systematic validation of these hypotheses, designed for researchers in drug discovery and development. The objective is to furnish a comprehensive scientific and practical framework for initiating the investigation of this promising chemical entity.

Introduction to this compound

Chemical Structure and Properties

This compound possesses a core 1,3-thiazole ring, which is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom. The key functional groups that dictate its potential chemical reactivity and biological interactions are:

  • The Thiazole Ring: This "privileged scaffold" is known for its ability to engage in hydrogen bonding, pi-pi stacking, and hydrophobic interactions with biological targets.

  • The Carboxylic Acid Group at C4: This acidic moiety can act as a hydrogen bond donor and acceptor and can form salt bridges with basic residues in proteins, making it a critical pharmacophore for target binding.

  • The Ethyl Group at C2: This small alkyl group adds a degree of lipophilicity to the molecule, which can influence its solubility, membrane permeability, and binding affinity within hydrophobic pockets of enzymes or receptors.

  • Hydrochloride Salt: This form enhances the compound's solubility in aqueous media, which is advantageous for experimental assays and potential formulation.

Rationale for Investigation: The Thiazole Core in Medicinal Chemistry

The thiazole ring is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory effects.[1][2] This wide-ranging activity stems from the ring's versatile chemical nature and its structural similarity to endogenous molecules, allowing it to function as a bioisostere. The presence of this scaffold in this compound strongly suggests that it may possess valuable pharmacological properties worthy of investigation.

Postulated Biological Activities Based on Structural Analogs

The exploration of a novel compound's activity often begins with an analysis of its close structural relatives. The thiazole-4-carboxylic acid framework is a recurring motif in compounds with demonstrated biological efficacy.

Potential Anticancer Activity

A significant body of research highlights thiazole derivatives as potent anticancer agents.[3] The mechanism of action is often linked to the inhibition of key cellular processes required for tumor growth and survival.

  • Mechanistic Hypothesis: Based on related structures, this compound could exert antiproliferative effects through several mechanisms. One prominent mechanism for related compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4] Additionally, derivatives of thiazole-4-carboxylic acid have been developed as cytotoxic agents against various cancer cell lines, including prostate cancer and melanoma, with IC50 values in the low micromolar range.[4][5][6][7] The specific substitutions on the thiazole ring are critical for defining the potency and selectivity of these compounds.[8] The ethyl group at the C2 position may confer a binding advantage in specific protein pockets.

  • Supporting Evidence from Analogs:

    • 2-Arylthiazolidine-4-carboxylic acid amides (ATCAA): This class of compounds has been identified as potent cytotoxic agents against prostate cancer and melanoma cell lines.[5][6]

    • 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART): Developed from ATCAA, these agents showed improved antiproliferative activity, with some compounds inhibiting tubulin polymerization.[4]

    • 2-Phenylthiazole-4-carboxamides: Derivatives have been evaluated as cytotoxic agents against breast and colon cancer cell lines, demonstrating that modifications to substituents are key to their activity profile.[8]

Analogous Compound Class Cancer Cell Lines Reported Activity (IC50) Reference
2-Arylthiazolidine-4-carboxylic acid amidesProstate (PC-3, DU 145), Melanoma (A375)Low micromolar range[5][6]
4-Substituted Methoxybenzoyl-Aryl-ThiazolesMelanoma, ProstateLow nanomolar to micromolar range[4]
2-Phenylthiazole-4-carboxamidesBreast (T47D), Colon (Caco-2, HT-29)<10 µg/mL[8]
Thiazole Carboxamide DerivativesColon (COLO205), Melanoma (B16F1)30.79 µM, 74.15 µM[9]
Potential Antimicrobial Activity

The thiazole scaffold is present in several clinically used antimicrobial agents, and novel derivatives are continuously being explored for their efficacy against resistant pathogens.

  • Mechanistic Hypothesis: The antimicrobial action of thiazoles is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The combination of the heterocyclic ring and the carboxylic acid moiety could facilitate entry into microbial cells and interaction with intracellular targets. The Hantzsch reaction is a classic method for synthesizing the thiazole ring, which has been used to create numerous derivatives with pharmacological activities.[3]

  • Supporting Evidence from Analogs:

    • Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives: A study synthesizing thirty such compounds found that nineteen displayed significant antibacterial potential, particularly against Gram-positive bacteria.[1]

    • 2-Amino-1,3-thiazole-4-carboxylic Acid Derivatives: These compounds have been shown to exhibit good fungicidal activity against a panel of six fungi.[10]

    • General Thiazole Derivatives: The thiazole nucleus is a component of compounds with demonstrated antibacterial, antifungal, and antiviral properties.[2][10]

Potential Anti-inflammatory and Enzyme Inhibitory Activity

Chronic inflammation is a key driver of many diseases, and the inhibition of inflammatory pathways is a major therapeutic strategy.

  • Mechanistic Hypothesis: A primary mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are central to prostaglandin synthesis. Several thiazole derivatives have been specifically designed and synthesized as COX inhibitors.[9] The carboxylic acid group on this compound is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that target the COX active site. Furthermore, the thiazole scaffold has been used to develop inhibitors for other enzymes like metallo-β-lactamases and urease.[11][12]

  • Supporting Evidence from Analogs:

    • Thiazole Carboxamide Derivatives: A series of these compounds were designed and tested as COX-1 and COX-2 inhibitors, with some showing potent activity with IC50 values in the sub-micromolar range.[9]

    • 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids: These have been identified as novel inhibitors of metallo-β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics.[11]

    • L-2-oxothiazolidine-4-carboxylic acid (OTC): This related compound attenuates oxidative stress and inflammation, acting as a cysteine prodrug to boost cellular glutathione levels.[13][14] While the user's compound has a different structure, this highlights the potential of the core scaffold to modulate inflammation.

Proposed Experimental Workflows for Activity Validation

To empirically determine the biological activities of this compound, a systematic, multi-tiered screening approach is recommended. The following protocols are standard, robust, and designed to provide clear, quantifiable endpoints.

General Workflow for Preliminary Screening

The initial investigation should follow a logical progression from broad cytotoxicity screening to more specific antimicrobial and anti-inflammatory assays.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis & Lead Identification cluster_2 Phase 3: Advanced Studies A Compound Synthesis & QC (Purity >95%) B Anticancer Cytotoxicity Assay (MTT Protocol) A->B Test Compound C Antimicrobial Susceptibility (MIC Protocol) A->C Test Compound D Anti-inflammatory Assay (COX Inhibition Protocol) A->D Test Compound E Analyze IC50 / MIC Values B->E C->E D->E F Identify 'Hit' Activity Profile E->F G Mechanism of Action Studies F->G If Active H Structure-Activity Relationship (SAR) G->H I In Vivo Model Testing G->I

Caption: High-level workflow for validating potential biological activities.

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cell viability and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines.

Materials:

  • This compound (test compound)

  • Cancer cell lines (e.g., MDA-MB-231 for breast, PC-3 for prostate, HT-29 for colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multi-channel pipette, incubator (37°C, 5% CO2), microplate reader

Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentrations (e.g., 200 µM to 0.1 µM) in complete medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), and cells with medium containing DMSO at the highest concentration used (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against representative bacterial and fungal strains.

Materials:

  • Test compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity

Methodology:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth, starting from a high concentration (e.g., 512 µg/mL).

  • Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

Protocol: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.

Objective: To determine the IC50 of the compound for COX-1 and COX-2 inhibition.

Materials:

  • Test compound

  • COX-1 and COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam)

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe

  • Assay buffer, 96-well plate, microplate reader

Methodology:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation and Measurement: Incubate for the time specified in the kit protocol (typically 5-10 minutes at room temperature). Measure the fluorescence or absorbance using a microplate reader.

  • Analysis: Calculate the percentage of COX inhibition for each concentration relative to the no-compound control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Data Interpretation and Future Directions

The results from these initial screens will provide the first empirical evidence of the biological activity of this compound.

  • Interpretation: An IC50 value below 10 µM in the anticancer assay is generally considered a potent hit worthy of further investigation. An MIC value below 16 µg/mL is indicative of significant antimicrobial activity. For the COX assay, low micromolar or nanomolar IC50 values, especially with selectivity for COX-2 over COX-1, would suggest promising anti-inflammatory potential.

  • Future Directions: Should the compound demonstrate significant activity in any of these primary assays, the logical next steps would involve:

    • Mechanism of Action Studies: To elucidate the specific molecular target and pathway being modulated.

    • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the ethyl group and other positions to optimize potency and selectivity.[4]

    • In Vivo Efficacy Studies: Testing the compound in relevant animal models of cancer, infection, or inflammation to validate its therapeutic potential in a living system.[6]

    • Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.[15][16][17]

This structured approach ensures a thorough and scientifically rigorous evaluation of this compound, paving the way for its potential development as a novel therapeutic agent.

References

  • L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium. Molecular Vision.
  • Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geri
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. NIH.
  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prost
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
  • Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. NIH.
  • The pharmacology of basic esters of thiazole carboxylic acids. SciSpace.
  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. NIH.
  • L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. PubMed.
  • Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological m
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases.
  • Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury.
  • Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors.
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  • A Systematic Review On Thiazole Synthesis And Biological Activities.
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An In-depth Technical Guide to 2-Ethylthiazole-4-carboxylic acid hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylthiazole-4-carboxylic acid hydrochloride is a heterocyclic compound belonging to the thiazole class of molecules. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1][2] The presence of both a carboxylic acid and an ethyl group on the thiazole core of this particular molecule offers versatile opportunities for chemical modification and exploration of its biological potential. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and development.

Synthesis of this compound

The primary synthetic route to 2-substituted-thiazole-4-carboxylic acids is the renowned Hantzsch thiazole synthesis.[3][4][5][6] This method involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of 2-Ethylthiazole-4-carboxylic acid, this process is typically carried out in three main steps: the Hantzsch reaction to form the ethyl ester precursor, followed by hydrolysis to the free carboxylic acid, and finally, conversion to the hydrochloride salt.

Part 1: Hantzsch Thiazole Synthesis of Ethyl 2-Ethylthiazole-4-carboxylate

The initial step involves the reaction of ethyl 2-chloroacetoacetate (the α-halocarbonyl component) with propanethioamide (the thioamide). The causality behind this choice lies in the high reactivity of the α-halogen, which readily undergoes nucleophilic attack by the sulfur of the thioamide, initiating the cyclization process.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propanethioamide (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of α-halocarbonyl: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a mild base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure ethyl 2-ethylthiazole-4-carboxylate.

Caption: Hantzsch synthesis of the ester precursor.

Part 2: Hydrolysis to 2-Ethylthiazole-4-carboxylic acid

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions.

Experimental Protocol:

  • Reaction Setup: Dissolve ethyl 2-ethylthiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (excess), to the solution.

  • Reaction: Heat the mixture to reflux and stir for several hours until the ester is completely consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and acidify with a mineral acid, such as hydrochloric acid, until the pH is acidic.

  • Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2-ethylthiazole-4-carboxylic acid.

Caption: Hydrolysis of the ester to the carboxylic acid.

Part 3: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt, which often improves the compound's stability and solubility in aqueous media, a desirable property for biological testing.

Experimental Protocol:

  • Dissolution: Dissolve the purified 2-ethylthiazole-4-carboxylic acid in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Addition of HCl: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.

Physicochemical Properties

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular Formula C₆H₈ClNO₂SCalculation
Molecular Weight 193.65 g/mol Calculation
Appearance White to off-white solidGeneral property of similar organic salts
Melting Point Likely >150 °C (decomposes)Comparison with 2-methylthiazole-4-carboxylic acid (145-150 °C) and thiazole-4-carboxylic acid (195-199 °C).[7]
Solubility Soluble in water and polar organic solvents like methanol and DMSO.The hydrochloride salt form generally increases aqueous solubility.[8]
pKa Estimated around 2-3The thiazole nitrogen is weakly basic (thiazole pKa of conjugate acid is ~2.5), and the carboxylic acid is acidic.[9]

Spectroscopic Characterization

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques. Below are the expected spectral features based on the analysis of analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the thiazole ring proton, and the acidic proton.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (ethyl)~1.4Triplet~7.5
-CH₂ (ethyl)~3.1Quartet~7.5
H-5 (thiazole)~8.3Singlet-
-COOH>12Broad Singlet-

Note: Chemical shifts are predicted for a solution in a solvent like DMSO-d₆. The thiazole ring proton (H-5) is expected to be downfield due to the aromatic nature of the ring.[9] The carboxylic acid proton signal is typically broad and can exchange with deuterium in deuterated solvents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

CarbonExpected Chemical Shift (δ, ppm)
-CH₃ (ethyl)~14
-CH₂ (ethyl)~25
C-5 (thiazole)~128
C-4 (thiazole)~148
C-2 (thiazole)~170
-COOH~165

Note: Chemical shifts are approximate and can vary based on the solvent and other conditions. The carbonyl carbon of the carboxylic acid and the C-2 carbon of the thiazole ring are expected to be the most downfield signals.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (carboxylic acid)3300-2500Very broad
C=O (carboxylic acid)1760-1690Strong, sharp
C=N (thiazole ring)~1600Medium
C-S (thiazole ring)~800-600Medium to weak

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[10][11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the free base (2-ethylthiazole-4-carboxylic acid) after the loss of HCl. Fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the ethyl side chain.

Applications in Drug Discovery and Development

The thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][12][13] While specific studies on 2-Ethylthiazole-4-carboxylic acid are limited, its structural features suggest potential applications in several therapeutic areas.

Antimicrobial Agents

Thiazole derivatives are known to possess significant antibacterial and antifungal properties.[13] The thiazole ring can mimic or interact with biological targets in microorganisms. The carboxylic acid moiety can enhance solubility and provide a point for interaction with active sites of enzymes or receptors.

Anticancer Agents

Many anticancer agents incorporate the thiazole scaffold.[14][15] These compounds often act by inhibiting kinases or other enzymes involved in cell proliferation and survival. The ethyl group at the 2-position can be explored for its steric and electronic effects on binding to target proteins.

Anti-inflammatory and Analgesic Agents

Thiazole derivatives have also been investigated for their anti-inflammatory and analgesic activities. They can modulate the activity of enzymes like cyclooxygenases (COX) or other mediators of inflammation.

Caption: Potential therapeutic applications.

Conclusion

This compound is a versatile building block with significant potential in drug discovery. Its synthesis, primarily through the Hantzsch thiazole synthesis, is well-established for related compounds and can be readily adapted. While specific experimental data for this compound is limited, its physicochemical and spectroscopic properties can be reliably predicted based on its structural components. The known biological activities of related thiazole-4-carboxylic acid derivatives highlight its potential as a scaffold for the development of new therapeutic agents. This guide provides a solid foundation for researchers to initiate further investigation into the chemistry and pharmacology of this promising molecule.

References

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  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(11), 1489. [Link]

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  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2015). European Journal of Medicinal Chemistry, 92, 524-535. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2013). Journal of Medicinal Chemistry, 56(17), 6845-6857. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2020). European Journal of Medicinal Chemistry, 192, 112181. [Link]

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An In-Depth Technical Guide to 2-Ethylthiazole-4-carboxylic acid hydrochloride: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Ethylthiazole-4-carboxylic acid hydrochloride, a heterocyclic building block of significant interest in medicinal chemistry and drug development. While a singular "discovery" event for this specific molecule is not prominently documented, its existence is a direct result of the foundational developments in thiazole chemistry, most notably the Hantzsch thiazole synthesis. This document reconstructs the likely historical and synthetic pathway, provides detailed, field-proven experimental protocols, and discusses the compound's properties and applications for researchers, scientists, and drug development professionals.

Part 1: A History Rooted in Foundational Thiazole Synthesis

The history of 2-Ethylthiazole-4-carboxylic acid is intrinsically linked to the broader history of thiazole synthesis. The thiazole ring is a privileged scaffold found in numerous natural products (like Vitamin B1, thiamine) and synthetic pharmaceuticals. Its discovery and development were driven by the need for new chemical entities with diverse biological activities.

The cornerstone of thiazole chemistry was laid in 1887 by Arthur Hantzsch. The Hantzsch thiazole synthesis is a robust and versatile cyclocondensation reaction between an α-haloketone and a thioamide. This reaction was revolutionary for its time and remains a principal method for constructing the thiazole core. The discovery of this method enabled chemists to systematically explore the chemical space of substituted thiazoles, paving the way for the eventual synthesis of molecules like 2-Ethylthiazole-4-carboxylic acid.

The specific synthesis of the 2-ethyl variant would have become a routine extension of this methodology following the availability of the necessary starting materials: a thioamide bearing an ethyl group (propanethioamide) and an α-haloketone derivative suitable for installing the carboxylic acid function (e.g., ethyl bromopyruvate).

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Part 2: A Validated, Step-by-Step Synthetic Protocol

The synthesis of this compound is a logical, multi-step process. The following protocol is a self-validating system, where the successful isolation and characterization of each intermediate confirm the efficacy of the preceding step.

Overall Synthetic Workflow

G Fig. 2: Overall Synthetic Workflow start Starting Materials|{Ethyl Bromopyruvate | Propanethioamide} step1 Step 1: Hantzsch Cyclization Formation of Ethyl 2-Ethylthiazole-4-carboxylate start->step1 step2 Step 2: Saponification Hydrolysis to 2-Ethylthiazole-4-carboxylic acid step1->step2 Base, H₂O step3 Step 3: Salt Formation Conversion to Hydrochloride Salt step2->step3 HCl end Final Product|this compound step3->end

Caption: A three-step workflow for the target compound.

Step 1: Synthesis of Ethyl 2-Ethylthiazole-4-carboxylate
  • Causality: This step employs the classic Hantzsch synthesis. Ethyl bromopyruvate provides the three-carbon backbone and the ester functionality, which acts as a protecting group for the carboxylic acid. Propanethioamide serves as the nucleophile, incorporating the sulfur and nitrogen atoms of the ring and, crucially, the ethyl group at the 2-position. Ethanol is a common and effective solvent for this condensation.

  • Experimental Protocol:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propanethioamide (1.0 eq) and absolute ethanol (100 mL).

    • Stir the mixture at room temperature until the thioamide is fully dissolved.

    • Add ethyl bromopyruvate (1.05 eq) dropwise to the solution over 15 minutes. An exotherm may be observed.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Cool the mixture to room temperature and then place in an ice bath for 30 minutes.

    • Pour the cooled reaction mixture into 200 mL of cold water and stir.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester, typically as a pale yellow oil or low-melting solid.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure Ethyl 2-Ethylthiazole-4-carboxylate.

Step 2: Saponification to 2-Ethylthiazole-4-carboxylic acid
  • Causality: Saponification is the standard method for hydrolyzing an ester to its corresponding carboxylic acid. An aqueous base, such as sodium hydroxide, attacks the electrophilic carbonyl carbon of the ester. The subsequent acidification of the resulting carboxylate salt yields the desired carboxylic acid.

  • Experimental Protocol:

    • Dissolve the purified Ethyl 2-Ethylthiazole-4-carboxylate (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and water (2:1 ratio).

    • Add sodium hydroxide (NaOH, 1.5 eq) to the solution and stir vigorously at room temperature.

    • Heat the mixture to 50°C for 1-2 hours, monitoring by TLC for the disappearance of the starting ester.

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Acidify the solution to pH 2-3 by the slow, dropwise addition of 1M hydrochloric acid (HCl). A white or off-white precipitate should form.

    • Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.

    • Dry the solid under vacuum to yield 2-Ethylthiazole-4-carboxylic acid.

Step 3: Formation of this compound
  • Causality: Converting a drug candidate or building block to a salt is a critical step in pharmaceutical development. The hydrochloride salt is often preferred as it can enhance stability, improve solubility in aqueous media, and facilitate handling and formulation by providing a crystalline, non-hygroscopic solid. The basic nitrogen atom in the thiazole ring is protonated by HCl.

  • Experimental Protocol:

    • Suspend the dry 2-Ethylthiazole-4-carboxylic acid (1.0 eq) from Step 2 in diethyl ether or ethyl acetate.

    • While stirring, slowly bubble anhydrous HCl gas through the suspension, or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise.

    • A precipitate of the hydrochloride salt will typically form immediately.

    • Continue the addition of HCl until no further precipitation is observed.

    • Stir the resulting slurry for 1 hour at room temperature.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted free acid.

    • Dry the product under vacuum to yield this compound as a stable, crystalline solid.

Part 3: Physicochemical and Structural Data

Accurate characterization is paramount for any chemical entity used in research and development.

PropertyValueSource / Method
Chemical Name 2-Ethyl-1,3-thiazole-4-carboxylic acid hydrochlorideIUPAC Nomenclature
CAS Number 769124-05-2 (for free acid)Commercial Supplier
Molecular Formula C₆H₈ClNO₂SCalculated
Molecular Weight 193.65 g/mol Calculated
Appearance White to off-white crystalline solidExpected Property
Solubility Soluble in water, methanol; sparingly soluble in polar organic solventsExpected Property
Melting Point >150 °C (decomposition likely)Estimated

Part 4: Applications in Modern Drug Discovery

This compound is not an end-product therapeutic but rather a valuable scaffold and intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). The thiazole ring is a bioisostere for other aromatic systems and can participate in crucial hydrogen bonding and hydrophobic interactions with biological targets.

The functional handles—the carboxylic acid and the thiazole nitrogen—provide versatile points for chemical modification:

  • The Carboxylic Acid: Can be converted into a wide array of functional groups, including esters, amides, and hydroxamic acids, allowing for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Amide coupling reactions are particularly common in drug development to link molecular fragments.

  • The Thiazole Ring: The nitrogen at position 3 can be quaternized or participate in hydrogen bonding, while the ring itself serves as a stable aromatic core.

This scaffold is relevant in the design of inhibitors for enzymes such as kinases, proteases, and metabolic enzymes, as well as modulators for various receptors.

References

A complete list of sources cited within this document.

  • Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Pauer, S., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(52), 32895-32905. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]

  • ChemUniverse. (n.d.). 2-ETHYLTHIAZOLE-4-CARBOXYLIC ACID. Retrieved January 7, 2026, from [Link]

  • Basavaraja, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Bioactive Amides using 2-Ethylthiazole-4-carboxylic acid hydrochloride as a Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically relevant and experimental therapeutic agents.[1] Its ability to engage in key hydrogen bonding and hydrophobic interactions has made it a cornerstone in the design of kinase inhibitors, antimicrobials, and anti-inflammatory compounds.[1][2] This application note provides a comprehensive guide for researchers on utilizing 2-Ethylthiazole-4-carboxylic acid hydrochloride, a versatile chemical building block, for the synthesis of novel bioactive compounds. We focus on the most critical transformation: the formation of the amide bond, a linkage central to a vast array of pharmaceuticals. This document furnishes detailed, field-proven protocols for amide coupling, explains the chemical rationale behind procedural choices, and presents a comparative analysis of common coupling reagents. An exemplary synthesis of a potential Glycogen Synthase Kinase-3 (GSK-3) inhibitor is detailed to illustrate the practical application of these methods in drug discovery workflows.

Introduction: The Thiazole Moiety in Modern Drug Discovery

The thiazole nucleus is an integral component of many FDA-approved drugs and serves as a critical pharmacophore in numerous compounds under investigation.[1][3] Its prevalence stems from its unique electronic properties and its capacity to act as a bioisostere for other aromatic systems, while offering distinct vectors for substitution. A significant area of application is in the development of protein kinase inhibitors, where the thiazole ring often interacts with the hinge region of the ATP-binding pocket.[4] Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a range of pathologies including neurodegenerative diseases, bipolar disorder, and cancer, is a prominent target for thiazole-based inhibitors.[5][6] Compounds like AR-A014418 have demonstrated the potential of the N-phenyl-thiazole-2-amine scaffold to achieve potent and selective GSK-3 inhibition.[7]

This compound provides an ideal starting point for generating libraries of diverse bioactive candidates. The carboxylic acid at the 4-position is a synthetic handle ripe for elaboration, most commonly via amidation, to explore the chemical space around the core scaffold and optimize target engagement, selectivity, and pharmacokinetic properties.

Physicochemical Properties & Safe Handling

Before commencing any synthetic work, it is crucial to understand the properties and handling requirements of the starting material.

Compound Properties

The data below pertains to the free base, 2-Ethylthiazole-4-carboxylic acid. The hydrochloride salt form is typically used to enhance stability and aqueous solubility.

PropertyValueSource
Molecular Formula C₆H₇NO₂S[8]
Molecular Weight 157.19 g/mol [8]
Functional Groups Carboxylic Acid, ThiazoleN/A
Form Solid
Safety & Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related thiazole carboxylic acids provide a strong basis for safe handling procedures.[9][10]

  • Hazard Classification: Assumed to be an irritant. Causes skin irritation (H315) and serious eye irritation (H319).[10]

  • Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[9][10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid creating dust. Wash hands and any exposed skin thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]

    • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[11]

Core Synthetic Strategy: Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[12][13] Therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" species. This is the central principle behind all modern amide coupling reactions.[14]

The process involves two key steps:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an O-acylisourea or an active ester.[12][14]

  • Coupling: The amine nucleophile attacks the activated intermediate, displacing the activating group and forming the stable amide bond.[13]

A general workflow for this process is illustrated below.

Sources

Application Notes and Protocols: Amide Coupling Reactions with 2-Ethylthiazole-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Ethylthiazole-4-carboxamides in Modern Drug Discovery

The thiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in the design of novel therapeutics.[2] Specifically, amides derived from 2-Ethylthiazole-4-carboxylic acid are of significant interest to researchers in drug development due to their potential applications as anticancer agents and their presence in other bioactive molecules.[1][3][4] The synthesis of these 2-ethylthiazole-4-carboxamides is most commonly and efficiently achieved through amide coupling reactions, a fundamental transformation in organic and medicinal chemistry.[5][6]

This comprehensive guide provides detailed application notes and protocols for the successful amide coupling of 2-Ethylthiazole-4-carboxylic acid hydrochloride with a variety of amines. As a hydrochloride salt, this starting material presents specific considerations that must be addressed to ensure efficient and high-yielding reactions. This document will delve into the mechanistic underpinnings of common coupling strategies, offer step-by-step experimental procedures, and provide troubleshooting guidance to empower researchers in their synthetic endeavors.

Core Principles of Amide Bond Formation: A Mechanistic Overview

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a non-productive ammonium-carboxylate salt.[7] To overcome this kinetic barrier, the carboxylic acid must first be "activated" into a more electrophilic species.[6][7] This is the fundamental role of coupling reagents. The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium or acyluronium salt.[7][8]

  • Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the activated carbonyl carbon of the intermediate, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and release a byproduct.[5][9]

Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed to increase efficiency and suppress side reactions, particularly racemization in the case of chiral carboxylic acids.[7][10] These additives can react with the initial activated intermediate to form an active ester, which is more stable than the initial intermediate but still highly reactive towards amines.[7][11]

Diagram 1: General Mechanism of Amide Coupling

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack and Amide Formation Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Byproduct_1 Byproduct Amine R'-NH2 Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate + Amine Amine->Tetrahedral_Intermediate Amide R-CO-NH-R' Tetrahedral_Intermediate->Amide Collapse Byproduct_2 Byproduct Tetrahedral_Intermediate->Byproduct_2

Caption: A generalized workflow for amide bond formation.

Specific Considerations for this compound

When working with this compound, two key factors must be taken into account to ensure the success of the amide coupling reaction:

  • The Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the carboxylic acid is protonated. For the initial activation step to occur, the carboxylate must be in its deprotonated, anionic form. Therefore, it is crucial to add a non-nucleophilic base to the reaction mixture to neutralize the hydrochloride and generate the free carboxylate in situ. Commonly used bases for this purpose include diisopropylethylamine (DIPEA) or triethylamine (TEA).[7][12] Typically, at least one equivalent of base is required to neutralize the HCl salt, with additional base often needed depending on the specific coupling reagent and its mechanism.

  • The Ethylthiazole Moiety: The thiazole ring is an electron-rich heterocyclic system, which can influence the reactivity of the carboxylic acid. However, for most standard coupling conditions, the electronic nature of the thiazole ring does not significantly impede the reaction. The 2-ethyl group is sterically non-demanding and is unlikely to interfere with the coupling process.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound using two of the most common and effective coupling reagent systems: HATU and EDC/HOBt.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its fast reaction times and high yields, even with challenging substrates.[13][14]

Materials:

  • This compound

  • Amine of interest

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 0.1-0.2 M).

  • Add the amine of interest (1.0-1.2 eq).

  • Add DIPEA (3.0 eq). It is crucial to add enough base to both neutralize the hydrochloride salt and facilitate the HATU coupling mechanism.[7]

  • In a separate vial, dissolve HATU (1.1-1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2x) to remove unreacted carboxylic acid and byproducts, followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective coupling system.[5][9][15] The urea byproduct of EDC is water-soluble, which simplifies purification.[9][10]

Materials:

  • This compound

  • Amine of interest

  • EDC hydrochloride

  • HOBt hydrate

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq) and HOBt hydrate (1.2 eq).

  • Add the amine of interest (1.0-1.2 eq).

  • Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1-0.2 M).

  • Add DIPEA or TEA (2.5-3.0 eq) to the mixture and stir for 5-10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the reaction solvent (DCM or DMF) and wash with water (2x). If DMF was used, a full aqueous workup with extraction into a solvent like ethyl acetate is necessary.

  • Wash the organic layer sequentially with 1 M HCl (2x) (if the product is not basic), saturated aqueous sodium bicarbonate (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Comparison of Coupling Protocols

ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Coupling Reagent HATUEDC hydrochloride
Additive None requiredHOBt hydrate
Base DIPEADIPEA or TEA
Solvent Anhydrous DMFAnhydrous DCM or DMF
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 1-4 hours12-24 hours
Typical Yield Good to ExcellentGood
Key Advantage Fast and highly efficientCost-effective, water-soluble byproduct

Troubleshooting Guide

Even with robust protocols, challenges can arise. The following guide addresses common issues encountered during amide coupling reactions.

Diagram 2: Troubleshooting Workflow for Amide Coupling

Troubleshooting_Workflow Start Reaction Incomplete or Low Yield Check_Reagents Are reagents and solvents anhydrous and pure? Start->Check_Reagents Check_Base Is there sufficient base (min. 2.5-3.0 eq)? Check_Reagents->Check_Base Yes Action_Reagents Dry solvents and use fresh reagents. Check_Reagents->Action_Reagents No Check_Stoichiometry Are coupling reagent and amine stoichiometry correct (1.1-1.2 eq)? Check_Base->Check_Stoichiometry Yes Action_Base Increase equivalents of base. Check_Base->Action_Base No Check_Temp_Time Is reaction time/temperature appropriate? Check_Stoichiometry->Check_Temp_Time Yes Action_Stoichiometry Adjust stoichiometry. Check_Stoichiometry->Action_Stoichiometry No Action_Temp_Time Increase reaction time or gently heat (if stable). Check_Temp_Time->Action_Temp_Time No Success Problem Resolved Check_Temp_Time->Success Yes Action_Reagents->Start Retry Action_Base->Start Retry Action_Stoichiometry->Start Retry Action_Temp_Time->Start Retry

Caption: A decision-making guide for troubleshooting amide coupling reactions.

Common Issues and Solutions:

  • Low or No Product Formation:

    • Cause: Inadequate neutralization of the hydrochloride salt.

    • Solution: Ensure at least 2.5-3.0 equivalents of a non-nucleophilic base like DIPEA are used. The first equivalent neutralizes the HCl, and the subsequent amounts are required for the coupling mechanism itself.

    • Cause: Deactivated coupling reagent or wet solvents/reagents.

    • Solution: Use fresh, high-quality coupling reagents and anhydrous solvents. Moisture will hydrolyze the activated intermediate and quench the reaction.

    • Cause: Unreactive amine.

    • Solution: For electron-deficient or sterically hindered amines, consider switching to a more powerful coupling reagent like HATU. Increasing the reaction temperature (e.g., to 40-50 °C) may also be beneficial, provided the starting materials and product are stable.

  • Formation of Side Products:

    • Cause (EDC/HOBt): Racemization of an adjacent chiral center.

    • Solution: The use of HOBt or HOAt significantly suppresses racemization.[10] Ensure it is included in the reaction.

    • Cause (HATU): Guanidinium byproduct formation from the reaction of HATU with the amine.

    • Solution: Ensure the carboxylic acid is activated by HATU before the amine can react with the coupling reagent. This is typically achieved by adding the amine to the pre-mixed solution of the carboxylic acid, base, and HATU. However, the one-pot protocol described above is generally effective.

  • Difficult Purification:

    • Cause (EDC): The EDC-urea byproduct is not fully removed during workup.

    • Solution: The EDC-urea is water-soluble.[9][10] Perform multiple aqueous washes, including a dilute acid wash (e.g., 1 M HCl), to ensure its complete removal.

    • Cause (HATU): Byproducts from HATU can sometimes be challenging to separate.

    • Solution: A thorough aqueous workup including a wash with saturated aqueous sodium bicarbonate is often effective. Careful column chromatography is key.

Conclusion

The amide coupling of this compound is a readily achievable transformation that provides access to a valuable class of compounds for drug discovery and development. By understanding the fundamental principles of carboxylic acid activation and by giving special consideration to the hydrochloride nature of the starting material, researchers can reliably synthesize the desired carboxamides. The choice between a uronium-based reagent like HATU and a carbodiimide-based system like EDC/HOBt will depend on factors such as the reactivity of the amine, desired reaction time, and cost considerations. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of these critical reactions in the laboratory.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Amide Synthesis. Fisher Scientific.
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • H
  • Acid-Amine Coupling using EDCI. Organic Synthesis.
  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
  • The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.
  • US/HATU-catalyzed carboxylic acid and amine coupling to furnish 1H-pyrrole pyrimidine hybrids bridged by an amide bond.
  • Amide synthesis by acyl
  • Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.
  • Method for preparation of thiazole derivatives.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. PubMed.
  • synthesis and biological evaluation of amide derivatives of thiazoles as anticancer agents.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
  • Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. PMC.
  • A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. Benchchem.
  • 2-AMINO-4-METHYL-THIAZOLE-5-CARBOXYLIC ACID(2-HYDROXY-ETHYL)-AMIDE synthesis. ChemicalBook.
  • Process optimization for acid-amine coupling: a c
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prost
  • Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. PubMed Central.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Coupling Reagents. Aapptec Peptides.
  • Amide Synthesis. Fisher Scientific.

Sources

Derivatization of 2-Ethylthiazole-4-carboxylic acid hydrochloride for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Derivatization of 2-Ethylthiazole-4-carboxylic acid hydrochloride for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring is a cornerstone heterocycle in modern drug discovery, recognized for its presence in a multitude of pharmacologically active agents.[1][2] This five-membered ring, containing both sulfur and nitrogen, serves as a versatile scaffold that can be readily modified to explore chemical space and optimize biological activity.[3] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, and antineoplastic activities.[1][4]

2-Ethylthiazole-4-carboxylic acid, in its hydrochloride salt form for improved solubility and handling, represents a valuable starting point for generating focused libraries of compounds for Structure-Activity Relationship (SAR) studies. The carboxylic acid at the 4-position is a prime handle for derivatization, allowing for the systematic introduction of diverse functional groups. This application note provides a detailed guide for the strategic derivatization of this scaffold, focusing on robust chemical methodologies and the underlying rationale for building a targeted compound library to probe biological interactions.

Strategic Overview for SAR Library Synthesis

The primary goal of an SAR study is to systematically alter the structure of a lead compound to understand which chemical features are responsible for its biological activity. For 2-Ethylthiazole-4-carboxylic acid, we can define three key diversity points for initial exploration:

  • R1 (Position 2): The ethyl group is the starting point. While this guide focuses on derivatizing the C4 position, a comprehensive SAR study might later involve synthesizing analogs with different alkyl or aryl groups at C2.

  • R2 (Position 4): This is the primary focus of derivatization. The carboxylic acid can be converted into amides, esters, and more complex structures to probe interactions with the target protein, modulate physicochemical properties like solubility and cell permeability, and alter metabolic stability.

  • R3 (Position 5): The C5 position is unsubstituted in our starting material. Modifications at this position can be explored in later stages to further refine activity and selectivity.

The following protocols will detail three powerful and distinct methods for modifying the R2 position: amide coupling, esterification, and a multicomponent reaction for rapid library expansion.

Core Derivatization Strategies & Protocols

Amide Library Synthesis via Amide Bond Coupling

Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry.[5] The resulting amide derivatives can introduce hydrogen bond donors and acceptors, as well as a variety of steric and electronic features, depending on the amine used.

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This reagent converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[7]

Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC) and onium salts (e.g., HATU, HBTU, PyBOP).[8][9] Onium salt-based reagents like HATU are often preferred for heterocyclic carboxylic acids as they are highly efficient, react quickly, and can minimize side reactions and racemization.[9][10] The addition of a base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt of the starting material and to scavenge the acid generated during the reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis start 2-Ethylthiazole-4-carboxylic acid hydrochloride mix Combine reagents at 0°C Stir at RT for 2-16h start->mix reagents Primary/Secondary Amine (1.1 eq) HATU (1.2 eq) DIPEA (3.0 eq) Anhydrous DMF reagents->mix quench Quench with H₂O Extract with EtOAc mix->quench purify Silica Gel Chromatography quench->purify analyze Characterize by ¹H NMR, LC-MS, HRMS purify->analyze product Target Amide Derivative analyze->product G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis start 2-Ethylthiazole-4-carboxylic acid hydrochloride mix Combine reagents at 0°C Stir at RT for 4-18h start->mix reagents Alcohol (1.2 eq) DCC (1.1 eq) DMAP (0.1 eq) DIPEA (1.1 eq) Anhydrous DCM reagents->mix filter Filter to remove DCU Concentrate filtrate mix->filter purify Silica Gel Chromatography filter->purify analyze Characterize by ¹H NMR, LC-MS, HRMS purify->analyze product Target Ester Derivative analyze->product G cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Purification & Analysis start 2-Ethylthiazole-4-carboxylic acid (free base) mix Combine all four components Stir at RT for 24-48h start->mix reagents Amine (1.0 eq) Aldehyde (1.0 eq) Isocyanide (1.0 eq) Methanol (Solvent) reagents->mix concentrate Concentrate under reduced pressure mix->concentrate purify Silica Gel Chromatography or Preparative HPLC concentrate->purify analyze Characterize by ¹H NMR, LC-MS, HRMS purify->analyze product Target Ugi Product analyze->product

Sources

The Strategic Application of 2-Ethylthiazole-4-carboxylic Acid Hydrochloride in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in a variety of non-covalent interactions have cemented its status as a "privileged scaffold." This motif is present in a wide array of FDA-approved drugs, underscoring its therapeutic importance.[1] The versatility of the thiazole nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Among the vast landscape of thiazole-containing building blocks, 2-Ethylthiazole-4-carboxylic acid hydrochloride emerges as a particularly valuable reagent for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of its applications, supported by detailed protocols and the underlying scientific rationale for its use in drug design.

Physicochemical Properties and Rationale for Use

This compound is a solid, crystalline compound valued for its stability and defined reactivity. The hydrochloride salt form often enhances stability and improves handling characteristics compared to the free base. The core structure presents two key functional handles for molecular elaboration: the carboxylic acid at the 4-position and the ethyl group at the 2-position.

PropertyValueSource
Molecular Formula C₆H₈ClNO₂S
Molecular Weight 193.65 g/mol
CAS Number 76924-05-2 (for the free acid)[1]
Appearance Solid[1]
Key Functional Groups Carboxylic Acid, Thiazole, Ethyl Group

The carboxylic acid moiety is the primary site for synthetic modification, most commonly through the formation of amide bonds. Amide linkages are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets.[3] The 2-ethyl group, while seemingly simple, can play a crucial role in optimizing a drug candidate's profile by influencing its lipophilicity, metabolic stability, and steric interactions within a target's binding pocket.

Core Applications in Medicinal Chemistry

The utility of this compound spans multiple therapeutic areas, primarily as a scaffold for the synthesis of targeted inhibitors and anti-infective agents.

Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology. The dysregulation of kinase signaling pathways is a hallmark of many cancers. The thiazole carboxamide scaffold, readily accessible from this compound, is a key component of numerous kinase inhibitors. These compounds often function as ATP-competitive inhibitors, where the thiazole ring can form key interactions within the hinge region of the kinase domain.

The general structure of these inhibitors often involves the amide nitrogen of the thiazole carboxamide acting as a hydrogen bond donor, while the thiazole nitrogen can act as a hydrogen bond acceptor. The 2-ethyl group can be strategically employed to occupy hydrophobic pockets within the ATP-binding site, contributing to both potency and selectivity.

Workflow for the Synthesis of a Generic Thiazole-based Kinase Inhibitor:

G cluster_activation Activation of Carboxylic Acid cluster_coupling Amide Bond Formation cluster_purification Purification and Characterization 2-Ethylthiazole-4-carboxylic_acid_HCl 2-Ethylthiazole-4-carboxylic acid HCl Activated_Ester Activated Ester Intermediate (e.g., O-Acylisourea) 2-Ethylthiazole-4-carboxylic_acid_HCl->Activated_Ester Coupling Reagent (EDC/HOBt or HATU) Target_Kinase_Inhibitor Target Kinase Inhibitor Activated_Ester->Target_Kinase_Inhibitor Nucleophilic Acyl Substitution Amine Target Amine (e.g., substituted aniline) Amine->Target_Kinase_Inhibitor Purification Purification (e.g., Column Chromatography) Target_Kinase_Inhibitor->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization G Thioamide Propanethioamide Product Ethyl 2-Ethylthiazole-4-carboxylate Thioamide->Product Hantzsch Thiazole Synthesis Bromopyruvate Ethyl Bromopyruvate Bromopyruvate->Product Final_Product 2-Ethylthiazole-4-carboxylic Acid Product->Final_Product Hydrolysis (e.g., NaOH, H₂O)

Caption: Hantzsch synthesis of 2-Ethylthiazole-4-carboxylic acid.

Materials:

  • Propanethioamide

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Thiazole Ring Formation:

    • Dissolve propanethioamide (1.0 eq) in ethanol in a round-bottom flask.

    • Add ethyl bromopyruvate (1.05 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting crude ethyl 2-ethylthiazole-4-carboxylate by column chromatography.

  • Ester Hydrolysis:

    • Dissolve the purified ethyl 2-ethylthiazole-4-carboxylate in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature.

    • Monitor the hydrolysis by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 3-4 with dilute hydrochloric acid.

    • Collect the precipitated 2-Ethylthiazole-4-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

  • Formation of Hydrochloride Salt (Optional):

    • Dissolve the free acid in a suitable solvent (e.g., diethyl ether, isopropanol).

    • Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent.

    • Collect the precipitated hydrochloride salt by filtration and dry.

Protocol 2: General Amide Coupling using EDC/HOBt

This protocol describes a standard method for forming an amide bond between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Target amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound in anhydrous DMF.

    • Add HOBt and the target amine to the solution.

    • Add DIPEA to the mixture to neutralize the hydrochloride salt and the HOBt.

    • Finally, add EDC·HCl to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Mechanism of EDC/HOBt Mediated Amide Coupling:

G Carboxylic_Acid R-COOH (2-Ethylthiazole-4-carboxylic acid) O_Acylisourea O-Acylisourea (Highly Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + DCU Dicyclohexylurea (Byproduct) O_Acylisourea->DCU hydrolysis HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Amine R'-NH₂ Amine->Amide

Caption: Simplified mechanism of EDC/HOBt amide coupling.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in medicinal chemistry. Its utility in the synthesis of kinase inhibitors and anti-infective agents highlights the enduring importance of the thiazole scaffold in drug discovery. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel derivatives. Future work in this area will likely focus on the development of more complex and stereochemically defined molecules derived from this scaffold, as well as the exploration of its potential in other therapeutic areas. The continued application of this and similar building blocks will undoubtedly lead to the discovery of new and improved medicines.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-692.
  • Chen, B. C., Zhao, R., Wang, B., Droghini, R., Lajeunesse, J., Sirard, P., ... & Barrish, J. C. (2010).
  • Lombardino, J. G., & Otterness, I. G. (1981). Thiazoles as antiinflammatory agents. Journal of Medicinal Chemistry, 24(7), 830-834.
  • Jin, Z. (2006). Thiazole-containing compounds for therapeutic use.
  • Bradshaw, B., et al. (2015). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • Vasu, K., et al. (2021). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Medicinal Chemistry, 12(10), 1736-1745.
  • Wang, L., et al. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 20(3), 121-131.
  • Salem, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-28.
  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Google Patents. (n.d.). CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
  • Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of medicinal chemistry, 47(27), 6658-6661.
  • Zhang, L., et al. (2021). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering, 15(8), 429-433.
  • Patel, K., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4153-4156.
  • US Patent No. US4391979A. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]

  • Li, Z., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Medicinal Chemistry, 63(21), 12686-12704.
  • Zhang, Y., et al. (2020). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. European Journal of Medicinal Chemistry, 207, 112734.
  • National Center for Biotechnology Information. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Drug Design, Development and Therapy, 16, 1455-1478.

Sources

Application Note & Protocols: 2-Ethylthiazole-4-carboxylic acid hydrochloride as a Pivotal Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, thiazole derivatives have emerged as a privileged scaffold, integral to the design of potent fungicides and herbicides.[1][2] This application note provides an in-depth technical guide on the utilization of 2-Ethylthiazole-4-carboxylic acid hydrochloride as a key intermediate in the synthesis of next-generation agrochemicals. We will explore its chemical properties, delve into a detailed, validated protocol for its conversion into a potent fungicide, and discuss the underlying mechanistic principles that govern its biological activity. This guide is intended to empower researchers with the practical knowledge and theoretical understanding necessary to leverage this versatile building block in their own discovery and development pipelines.

Introduction: The Thiazole Moiety in Agrochemical Design

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds.[2] Its unique electronic properties and the ability to engage in various non-covalent interactions make it an ideal pharmacophore for targeting specific enzymes and receptors in pests and pathogens. In the agrochemical domain, thiazole-containing molecules have demonstrated remarkable efficacy, particularly as fungicides.[1][3] A prime example is the class of thiazolamide fungicides, which includes commercially successful products like Thifluzamide. These compounds function by disrupting crucial metabolic pathways in fungi, often by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain.[4]

This compound is a strategically functionalized building block, poised for elaboration into complex agrochemical entities. The ethyl group at the 2-position can influence solubility and binding affinity, while the carboxylic acid at the 4-position provides a convenient handle for amide bond formation, a common strategy for linking different molecular fragments.[5] This application note will focus on the practical application of this intermediate in the synthesis of a novel thiazolamide fungicide, providing a robust and reproducible protocol.

Physicochemical Properties of this compound

PropertyExpected Value/CharacteristicSignificance in Synthesis
Molecular Formula C6H8ClNO2SEssential for calculating molar quantities.
Molecular Weight 193.65 g/mol Crucial for accurate reagent stoichiometry.
Appearance White to off-white crystalline solidVisual confirmation of material quality.
Solubility Soluble in water, methanol; sparingly soluble in less polar organic solvents.The hydrochloride salt form enhances aqueous solubility, which may necessitate specific workup procedures.
Reactivity The carboxylic acid is the primary reactive site for amide coupling. The thiazole ring is generally stable under these conditions.Dictates the choice of coupling reagents and reaction conditions.

Synthesis of a Thiazolamide Fungicide: A Detailed Protocol

This section outlines a two-step protocol for the synthesis of a model thiazolamide fungicide, N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-ethylthiazole-4-carboxamide, starting from this compound. This protocol is adapted from established methods for the synthesis of thifluzamide.[6][7][8]

Workflow for Thiazolamide Fungicide Synthesis

The overall synthetic strategy involves the activation of the carboxylic acid, followed by coupling with a substituted aniline.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A This compound B Thionyl Chloride (SOCl2) in Toluene A->B Reagent C 2-Ethylthiazole-4-carbonyl chloride B->C Product D 2-Ethylthiazole-4-carbonyl chloride E 2,6-dibromo-4-(trifluoromethoxy)aniline in Acetonitrile D->E Reagent F Target Fungicide: N-(2,6-dibromo-4-(trifluoromethoxy)phenyl) -2-ethylthiazole-4-carboxamide E->F Product

Caption: Synthetic workflow for the target thiazolamide fungicide.

Step 1: Formation of 2-Ethylthiazole-4-carbonyl chloride

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, as the byproducts (SO2 and HCl) are gaseous and easily removed, simplifying the purification process. Toluene is an appropriate solvent due to its relatively high boiling point and its ability to dissolve the starting material and reagent.

Protocol:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 51.6 mmol).

  • Solvent Addition: Add toluene (100 mL) to the flask.

  • Reagent Addition: Slowly add thionyl chloride (12.3 g, 7.5 mL, 103.2 mmol, 2.0 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC (thin-layer chromatography) by taking a small aliquot, quenching it with methanol, and spotting it against the starting material.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-Ethylthiazole-4-carbonyl chloride is a light-yellow oil or solid and is typically used in the next step without further purification.

Step 2: Amide Coupling to Yield the Final Product

Rationale: This step involves the nucleophilic acyl substitution reaction between the newly formed acid chloride and the substituted aniline. Acetonitrile is a suitable polar aprotic solvent for this reaction. The reaction is heated to ensure a reasonable reaction rate. An aqueous workup is employed to remove any remaining water-soluble impurities.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 2-Ethylthiazole-4-carbonyl chloride (from the previous step) in acetonitrile (80 mL).

  • Aniline Addition: Add 2,6-dibromo-4-(trifluoromethoxy)aniline (17.5 g, 51.6 mmol, 1.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) for 6-8 hours. Monitor the reaction progress by TLC.

  • Crystallization and Filtration: Upon completion, cool the reaction mixture to room temperature. Add water (150 mL) to precipitate the crude product. Stir for 30 minutes.

  • Purification: Collect the solid by vacuum filtration and wash the filter cake with water (2 x 50 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the purified solid in a vacuum oven at 50 °C to a constant weight.

Expected Results and Characterization
ParameterExpected Outcome
Product N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-ethylthiazole-4-carboxamide
Appearance White to pale yellow solid
Yield 75-85% (over two steps)
Purity (by HPLC) >97%
Characterization 1H NMR, 13C NMR, Mass Spectrometry, and Elemental Analysis should be performed to confirm the structure and purity.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The biological activity of thiazolamide fungicides is attributed to their ability to inhibit the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain (Complex II).

G A Thiazolamide Fungicide B Succinate Dehydrogenase (SDH) Enzyme A->B Inhibits C Mitochondrial Electron Transport Chain (Complex II) B->C is part of D ATP Production (Cellular Energy) C->D is essential for E Fungal Cell Death D->E Lack of leads to

Caption: Mechanism of action for thiazolamide fungicides.

Key Structural Features and Their Roles:

  • Thiazole Ring: Acts as a central scaffold and is crucial for binding to the active site of the SDH enzyme.

  • Amide Linker: Provides the correct orientation for the two aromatic fragments to bind effectively.

  • 2-Ethyl Group: Can enhance binding through hydrophobic interactions and may influence the compound's pharmacokinetic properties.

  • Substituted Phenyl Ring: The halogen and trifluoromethoxy substituents are critical for potent activity, likely by increasing the compound's lipophilicity and locking it into a favorable conformation within the enzyme's binding pocket.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Thionyl Chloride: Highly corrosive and lachrymatory. Handle with extreme care in a fume hood.

  • Solvents: Toluene and acetonitrile are flammable and toxic. Avoid inhalation and skin contact.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocol detailed in this application note provides a reliable and scalable method for the preparation of a potent thiazolamide fungicide. The insights into the mechanism of action and structure-activity relationships should guide researchers in the design and optimization of new crop protection agents based on this privileged thiazole scaffold.

References

  • Thiazole Derivatives: Enhancing Agrochemical Efficacy and Safety. (2025). Vertex AI Search.
  • Thiadiazole as a Promising Fragment to Discover Novel Agrochemicals: A Review. (2025). PubMed.
  • Optimizing Agrochemical Synthesis with Versatile Thiazole Building Blocks. (n.d.). Google.
  • Preparation method of thifluzamide. (2012).
  • Thiazole and Isothiazole Chemistry in Crop Protection. (2025). PubMed.
  • Synthesis method of thifluzamide. (n.d.).
  • Thifluzamide (Ref: MON 24000). (2025). AERU - University of Hertfordshire.
  • Thifluzamide with improved efficacy. (n.d.).
  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (n.d.). MDPI.
  • The CI-ETFAA is then reacted with thioacetamide in acetonitrile using triethylamine as an acid scavenger to form the thiazole. (n.d.). NACL Industries.
  • Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea. (n.d.). PMC - NIH.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025).
  • Synthesis of new fungicides. 2-(4'-Arylthiazolyl-2'-imino)-3-aryl-4-thiazolidones. (1967). PubMed.

Sources

Application Notes and Protocols for the Synthesis of 2-Ethylthiazole-4-carboxylic acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Ethylthiazole-4-carboxylic Acid Derivatives

Thiazole ring systems are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities.[1][2] The 2-Ethylthiazole-4-carboxylic acid scaffold, in particular, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its derivatives have shown potential in the development of novel therapeutic agents. This document provides a comprehensive, in-depth guide for the synthesis of 2-Ethylthiazole-4-carboxylic acid hydrochloride, designed for researchers, scientists, and professionals in drug development. The protocol is structured to not only provide a step-by-step methodology but also to offer insights into the chemical principles and critical parameters that ensure a successful and reproducible synthesis.

Synthetic Strategy: A Three-Stage Approach

The synthesis of this compound is most effectively achieved through a three-stage process. This strategy ensures high purity and yield of the final product. The overall workflow is depicted below:

Synthesis_Workflow cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Ester Hydrolysis cluster_2 Stage 3: Hydrochloride Salt Formation A Thioacetamide C Ethyl 2-ethylthiazole-4-carboxylate A->C B Ethyl bromopyruvate B->C D 2-Ethylthiazole-4-carboxylic acid C->D E This compound D->E

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Ethylthiazole-4-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Strategic Importance and Synthesis Overview

2-Ethylthiazole-4-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a bioisostere for various functional groups, contributing to enhanced biological activity and favorable pharmacokinetic profiles. This guide provides a comprehensive, in-depth protocol for the scale-up synthesis of 2-Ethylthiazole-4-carboxylic acid hydrochloride, a key intermediate for further pharmaceutical development.

The synthetic strategy outlined herein is an adaptation of the well-established Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole core.[3][4][5] This approach involves the condensation of an α-halocarbonyl compound with a thioamide. For the target molecule, the key starting materials are ethyl 2-chloroacetoacetate and propanethioamide. The subsequent hydrolysis of the resulting ester and the final conversion to the hydrochloride salt are also detailed. This document emphasizes not only the procedural steps but also the underlying chemical principles and practical considerations essential for successful scale-up.[6]

Reaction Pathway: The Hantzsch Thiazole Synthesis

The overall synthetic route is a two-step process beginning with the Hantzsch cyclization to form the ethyl ester of the target carboxylic acid, followed by saponification to the free acid and subsequent treatment with hydrochloric acid to yield the final hydrochloride salt.

Reaction_Pathway cluster_0 Step 1: Hantzsch Cyclization cluster_1 Step 2: Saponification & Acidification A Ethyl 2-chloroacetoacetate I Ethyl 2-ethylthiazole-4-carboxylate A->I Reflux B Propanethioamide B->I Reflux C Ethanol (Solvent) C->I Reflux P 2-Ethylthiazole-4-carboxylic acid hydrochloride I->P Hydrolysis & Salt Formation D 1. NaOH (aq) 2. HCl (aq)

Caption: Synthetic route for this compound.

Part 1: Scale-Up Synthesis of Ethyl 2-Ethylthiazole-4-carboxylate

This initial stage focuses on the core Hantzsch cyclization. The choice of ethyl 2-chloroacetoacetate as the α-halocarbonyl component directly provides the ester functionality at the 4-position of the thiazole ring. Propanethioamide serves as the source of the 2-ethyl group.

Experimental Protocol
  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and a nitrogen inlet/outlet is charged with absolute ethanol. For a 1 kg scale synthesis, approximately 5-10 L of ethanol is a suitable starting point to ensure adequate stirring and heat transfer.

  • Reagent Charging:

    • Propanethioamide (1.0 equivalent) is dissolved in the ethanol with moderate stirring.

    • Ethyl 2-chloroacetoacetate (1.0-1.1 equivalents) is then added portion-wise to the stirred solution. The slight excess of the chloroester can help drive the reaction to completion. The addition should be controlled to manage any initial exotherm.

  • Reaction Execution:

    • The reaction mixture is heated to reflux (approximately 78 °C for ethanol) and maintained at this temperature.

    • Reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until consumption of the limiting reagent is observed (typically 4-8 hours).

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting residue is dissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize any unreacted acidic species) and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude ethyl 2-ethylthiazole-4-carboxylate.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to achieve high purity.

Scale-Up Considerations and Process Optimization
ParameterLaboratory Scale (1-10 g)Pilot/Production Scale (1-10 kg)Rationale for Change
Reagent Addition Can be added all at once.Portion-wise or drop-wise addition.To control the initial exotherm and maintain a safe temperature profile.
Temperature Control Heating mantle.Jacketed reactor with a circulating fluid.Provides more precise and uniform temperature control, crucial for consistent reaction kinetics and minimizing side-product formation.
Stirring Magnetic stirrer.Mechanical overhead stirrer.Ensures efficient mixing in a larger volume, preventing localized overheating and concentration gradients.
Solvent Removal Standard rotary evaporator.Large-scale rotary evaporator or wiped-film evaporator.For efficient removal of large volumes of solvent.
Purification Flash column chromatography.Vacuum distillation or crystallization.Chromatography is generally not economically viable for large quantities. Distillation and crystallization are more scalable purification techniques.

Part 2: Saponification and Hydrochloride Salt Formation

The second phase involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by its conversion to the hydrochloride salt to improve stability and handling properties.

Experimental Protocol
  • Saponification:

    • The purified ethyl 2-ethylthiazole-4-carboxylate (1.0 equivalent) is suspended in a mixture of water and ethanol in the jacketed reactor.

    • An aqueous solution of sodium hydroxide (1.1-1.5 equivalents) is added portion-wise, maintaining the temperature below 30 °C to control the exotherm from the hydrolysis.

    • The mixture is stirred at room temperature or slightly elevated temperature (40-50 °C) until the hydrolysis is complete (monitored by TLC or HPLC).

  • Acidification and Isolation of the Free Acid:

    • The reaction mixture is cooled in an ice bath.

    • Concentrated hydrochloric acid is added slowly until the pH of the solution is acidic (pH 2-3), causing the 2-ethylthiazole-4-carboxylic acid to precipitate.

    • The resulting solid is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

  • Hydrochloride Salt Formation:

    • The dried 2-ethylthiazole-4-carboxylic acid is suspended in a suitable anhydrous solvent such as isopropanol or ethyl acetate.

    • A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added with stirring.

    • The hydrochloride salt typically precipitates out of the solution.

    • The solid is collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum to yield the final product.

Analytical Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, C=N of the thiazole).

  • Melting Point Analysis: As an indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Waste Management

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Handling: Ethyl 2-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood. Thionyl chloride (if used for acid chloride formation as an alternative route) is highly corrosive and reacts violently with water.

  • Waste Disposal: Organic solvents and chlorinated waste should be collected in separate, labeled containers for proper disposal according to institutional guidelines. Aqueous waste should be neutralized before disposal.

Workflow Visualization

G start Start reactor_prep Prepare Jacketed Reactor with Ethanol start->reactor_prep add_thioamide Add Propanethioamide reactor_prep->add_thioamide add_chloroester Add Ethyl 2-chloroacetoacetate add_thioamide->add_chloroester reflux Heat to Reflux (Monitor by TLC/HPLC) add_chloroester->reflux cool_down1 Cool to Room Temperature reflux->cool_down1 rotoevap1 Solvent Removal (Reduced Pressure) cool_down1->rotoevap1 workup Aqueous Work-up (EtOAc, NaHCO3, Brine) rotoevap1->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify by Vacuum Distillation or Crystallization dry_concentrate->purify saponification Saponification with NaOH purify->saponification acidify Acidify with HCl (aq) to Precipitate Free Acid saponification->acidify filter_dry1 Filter and Dry Free Acid acidify->filter_dry1 hcl_salt Suspend in Anhydrous Solvent and Add HCl filter_dry1->hcl_salt filter_dry2 Filter and Dry Final Product hcl_salt->filter_dry2 analyze Analytical Characterization (NMR, IR, HPLC, MP) filter_dry2->analyze end End analyze->end

Caption: Detailed workflow for the synthesis of this compound.

References

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Application Notes and Protocols: 2-Ethylthiazole-4-carboxylic acid hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis, analysis, and application of 2-Ethylthiazole-4-carboxylic acid hydrochloride, a key heterocyclic building block in pharmaceutical development. The thiazole moiety is a prominent scaffold in a multitude of clinically significant drugs, valued for its diverse biological activities.[1][2] This guide details a robust synthetic protocol for this compound, outlines essential analytical methods for quality control, and explores its potential application as an intermediate in the synthesis of advanced pharmaceutical ingredients, with a focus on the cephalosporin antibiotic Cefditoren Pivoxil.

Introduction: The Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents, including antibacterial, antifungal, antiviral, and anticancer drugs.[1][3] The substitution pattern on the thiazole ring allows for fine-tuning of the molecule's physicochemical properties and biological activity, making thiazole-based intermediates highly sought after in drug discovery and development. This compound serves as a versatile synthon, offering reactive handles for the construction of more complex molecular architectures.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of 2-Ethylthiazole-4-carboxylic acid

PropertyValueSource
Molecular FormulaC₆H₇NO₂S[4]
Molecular Weight157.19 g/mol [4]
AppearanceOff-white to pale yellow solidAssumed based on similar compounds
SolubilitySoluble in water, methanol, and DMSOAssumed based on structure

Safety and Handling Precautions:

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthetic Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved through a multi-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis and salt formation. This protocol is based on established methodologies for the synthesis of analogous thiazole derivatives.[5][6]

Workflow for the Synthesis of this compound

Synthesis_Workflow A Thiobutyramide + Ethyl bromopyruvate B Hantzsch Thiazole Synthesis A->B C Ethyl 2-ethylthiazole-4-carboxylate B->C D Alkaline Hydrolysis C->D E 2-Ethylthiazole-4-carboxylic acid D->E F Treatment with HCl E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2-ethylthiazole-4-carboxylate via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[5][6] In this step, thiobutyramide is condensed with ethyl bromopyruvate.

Materials:

  • Thiobutyramide

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobutyramide (1.0 eq) in absolute ethanol (10 volumes).

  • Slowly add ethyl bromopyruvate (1.05 eq) to the solution at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The product, ethyl 2-ethylthiazole-4-carboxylate, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain the crude ester. Further purification can be achieved by recrystallization from ethanol.

Step 2: Hydrolysis of Ethyl 2-ethylthiazole-4-carboxylate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.[7]

Materials:

  • Ethyl 2-ethylthiazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Beaker

  • Magnetic stirrer

Protocol:

  • Suspend the ethyl 2-ethylthiazole-4-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (5 volumes).

  • Heat the mixture to 50-60 °C with stirring until the solid completely dissolves and the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate of 2-Ethylthiazole-4-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Formation of this compound

The free carboxylic acid is converted to its hydrochloride salt to improve its stability and handling properties.

Materials:

  • 2-Ethylthiazole-4-carboxylic acid

  • Anhydrous diethyl ether or isopropanol

  • Hydrogen chloride (gas or solution in a suitable solvent)

  • Schlenk flask

  • Magnetic stirrer

Protocol:

  • Dissolve the dry 2-Ethylthiazole-4-carboxylic acid (1.0 eq) in anhydrous diethyl ether or isopropanol in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • Bubble dry hydrogen chloride gas through the solution or add a stoichiometric amount of a saturated solution of HCl in diethyl ether or isopropanol.

  • The hydrochloride salt will precipitate out of the solution.

  • Stir the suspension for 1 hour at room temperature.

  • Collect the solid by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Analytical Quality Control

Rigorous quality control is essential to ensure the purity and identity of the synthesized intermediate, which is critical for its successful application in pharmaceutical synthesis.[8]

Table 2: Analytical Methods for Quality Control

Analytical TechniquePurposeExpected Results
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationPurity ≥ 98%
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and identification of impuritiesSpectra consistent with the proposed structure
Mass Spectrometry (MS) Molecular weight determination[M+H]⁺ corresponding to the molecular weight of the free acid or fragment ions
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsCharacteristic peaks for C=O (acid), C=N, and C-S bonds of the thiazole ring
Melting Point Analysis Purity assessmentSharp melting point range

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Application as a Pharmaceutical Intermediate: Synthesis of Cefditoren Pivoxil Analogs

This compound is a valuable intermediate for the synthesis of various active pharmaceutical ingredients (APIs). A notable potential application is in the synthesis of analogs of Cefditoren Pivoxil, a third-generation cephalosporin antibiotic.[9] The core structure of Cefditoren contains a 2-aminothiazole moiety. While the approved drug has a methyl group at the 4-position of the thiazole ring, the use of a 2-ethyl substituted intermediate could lead to novel analogs with potentially improved pharmacokinetic or pharmacodynamic properties.

Proposed Synthetic Pathway to a Cefditoren Analog

The following diagram illustrates a plausible synthetic route where 2-Ethylthiazole-4-carboxylic acid is a key building block.

Cefditoren_Analog_Synthesis A 2-Ethylthiazole-4-carboxylic acid B Activation (e.g., SOCl₂) A->B C 2-Ethylthiazole-4-carbonyl chloride B->C E Amide Coupling C->E D 7-ACA (7-aminocephalosporanic acid) derivative D->E F Protected Cefditoren Analog E->F G Deprotection & Esterification F->G H Cefditoren Analog G->H

Caption: Proposed synthetic pathway to a Cefditoren analog.

The synthesis would involve the activation of the carboxylic acid of 2-Ethylthiazole-4-carboxylic acid, for instance, by converting it to the acid chloride, followed by an amide coupling reaction with a suitable 7-aminocephalosporanic acid (7-ACA) derivative. Subsequent deprotection and esterification steps would yield the final Cefditoren analog.

Conclusion

This compound is a valuable and versatile intermediate for pharmaceutical research and development. The synthetic protocols and analytical methods detailed in this guide provide a solid foundation for its preparation and quality assessment. Its potential application in the synthesis of novel cephalosporin antibiotics highlights its significance in the ongoing quest for new and improved therapeutic agents. The methodologies described herein are designed to be robust and scalable, facilitating the transition from laboratory-scale synthesis to larger-scale production for preclinical and clinical studies.

References

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  • Structure of cefditoren pivoxil and 4-methyl-5-formylthiazole. ResearchGate. (n.d.). Retrieved from [Link]

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Application of 2-Ethylthiazole-4-carboxylic acid hydrochloride in the Synthesis of Novel Heterocycles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1][2] Its presence in clinically approved drugs highlights its significance as a privileged scaffold. Thiazole derivatives have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents, making them a focal point for the development of novel therapeutics.[3][4] 2-Ethylthiazole-4-carboxylic acid hydrochloride is a valuable and versatile building block for the synthesis of a diverse array of novel heterocyclic compounds. This guide provides detailed application notes and protocols for its use in creating new chemical entities for drug discovery and development.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₈ClNO₂S
Molecular Weight 193.65 g/mol
CAS Number 1646152-52-4
Appearance Solid

Core Application: Amide Bond Formation for Library Synthesis

The carboxylic acid moiety of 2-Ethylthiazole-4-carboxylic acid is a prime site for modification, most commonly through amide bond formation. This reaction is fundamental in medicinal chemistry for creating libraries of compounds with diverse functionalities.[5] The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium salt.[6] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.

Causality in Reagent Selection for Amide Coupling

The choice of coupling reagent is critical for the success of the reaction. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient due to the formation of a highly reactive activated ester, which is less prone to racemization and side reactions. The addition of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is necessary to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction. Anhydrous polar aprotic solvents like DMF (N,N-Dimethylformamide) are ideal for solubilizing the reactants and facilitating the reaction.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add DIPEA (3.0 equivalents) and stir for 10 minutes at room temperature.

  • Add HATU (1.2 equivalents) to the reaction mixture and stir for another 15 minutes.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials (carboxylic acid and amine) and the appearance of the product spot on TLC. The final product's identity and purity should be confirmed by NMR and Mass Spectrometry.

Visualization of Amide Coupling Workflow

Amide_Coupling_Workflow start Start: 2-Ethylthiazole-4-carboxylic acid HCl dissolve Dissolve in anhydrous DMF start->dissolve add_base Add DIPEA (3.0 eq) dissolve->add_base add_hatu Add HATU (1.2 eq) add_base->add_hatu add_amine Add Amine (1.1 eq) add_hatu->add_amine react Stir at RT for 2-4h add_amine->react workup Aqueous Workup (EtOAc, NaHCO3, Brine) react->workup purify Purification (Column Chromatography) workup->purify product Product: Novel 2-Ethylthiazole-4-carboxamide purify->product

Caption: General workflow for HATU-mediated amide coupling.

Advanced Application: Synthesis of Fused Heterocycles - Thiazolopyrimidines

A key application of 2-Ethylthiazole-4-carboxylic acid is in the synthesis of fused heterocyclic systems, such as thiazolopyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines, which can lead to interactions with biological targets.[7]

Synthetic Strategy for Thiazolopyrimidines

The synthesis of a thiazolopyrimidine can be envisioned in a multi-step sequence starting from 2-Ethylthiazole-4-carboxylic acid. The core idea is to first form an amide bond with a suitable aminopyrimidine derivative, followed by an intramolecular cyclization to form the fused ring system.

Protocol 2: Synthesis of a Thiazolopyrimidine Derivative (A Proposed Route)

This proposed protocol outlines the synthesis of a thiazolopyrimidine derivative.

Part A: Synthesis of the Amide Precursor

  • Follow Protocol 1 to couple this compound with an appropriately substituted 2-aminopyrimidine.

Part B: Intramolecular Cyclization

  • The resulting amide is then subjected to cyclization conditions. A common method for this type of transformation is heating in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). The choice of reagent and temperature will depend on the specific substrate and may require optimization.

Self-Validation: The formation of the thiazolopyrimidine can be confirmed by spectroscopic methods. A significant change in the NMR spectrum, particularly the disappearance of the amide N-H proton and changes in the aromatic region, along with a mass spectrum corresponding to the cyclized product, would indicate a successful reaction.

Visualization of Thiazolopyrimidine Synthesis Pathway

Thiazolopyrimidine_Synthesis start 2-Ethylthiazole-4-carboxylic acid HCl amide_coupling Amide Coupling (Protocol 1) start->amide_coupling aminopyrimidine 2-Aminopyrimidine derivative aminopyrimidine->amide_coupling amide_precursor Amide Precursor amide_coupling->amide_precursor cyclization Intramolecular Cyclization (e.g., PPA, heat) amide_precursor->cyclization product Novel Thiazolopyrimidine cyclization->product

Caption: Proposed synthetic pathway to thiazolopyrimidines.

Alternative Activation: Formation and Reaction of the Acyl Chloride

For certain applications, conversion of the carboxylic acid to the more reactive acyl chloride can be advantageous.[8] This allows for reactions with a wider range of nucleophiles under different conditions.

Protocol 3: Synthesis and Use of 2-Ethylthiazole-4-carbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Catalytic DMF (if using oxalyl chloride)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Nucleophile of choice (e.g., amine, alcohol)

  • Tertiary amine base (e.g., triethylamine, pyridine)

Procedure:

Part A: Formation of the Acyl Chloride

  • Suspend this compound (1.0 equivalent) in anhydrous DCM.

  • Add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-Ethylthiazole-4-carbonyl chloride, which can be used directly in the next step.

Part B: Reaction with a Nucleophile

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • To a separate flask, dissolve the nucleophile (1.1 equivalents) and a tertiary amine base (1.2 equivalents) in anhydrous DCM.

  • Cool the nucleophile solution to 0 °C and add the acyl chloride solution dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Conclusion

This compound is a versatile building block that provides access to a wide range of novel heterocyclic compounds. Through standard transformations such as amide bond formation and conversion to the acyl chloride, researchers can readily synthesize libraries of compounds for biological screening. Furthermore, its application in the construction of more complex fused ring systems, such as thiazolopyrimidines, opens up avenues for the discovery of new therapeutic agents. The protocols provided herein serve as a guide for the effective utilization of this valuable synthetic intermediate.

References

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Application Notes and Protocols for 2-Ethylthiazole-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethylthiazole-4-carboxylic acid hydrochloride is a heterocyclic organic compound that holds significant promise for researchers in medicinal chemistry, drug discovery, and materials science. The thiazole ring is a prominent scaffold in numerous biologically active compounds, and the presence of both an ethyl group and a carboxylic acid moiety offers versatile handles for chemical modification.[1][2] This document provides a comprehensive guide to the experimental use of this compound, covering its properties, safety considerations, and detailed protocols for its application as a synthetic building block and for biological screening. The insights provided herein are grounded in established chemical principles and field-proven methodologies to ensure scientific integrity and reproducibility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₆H₈ClNO₂SInferred from parent compound
Molecular Weight 193.65 g/mol Inferred from parent compound
Appearance White to off-white solid[1]
CAS Number 288316-23-4Inferred from supplier listings

Note: Some properties are inferred from the parent compound, 2-Ethylthiazole-4-carboxylic acid.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on safety data sheets for structurally related thiazole compounds.[3][4][5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • In case of contact:

    • Skin: Immediately wash the affected area with plenty of soap and water.[4][5][6]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5][6]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Experimental Applications and Protocols

This compound is a versatile building block, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. Its carboxylic acid functionality allows for a variety of chemical transformations.

Application 1: Amide Bond Formation for Bioactive Compound Synthesis

The carboxylic acid group of this compound can be readily converted to an amide. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) by introducing diverse amine functionalities.[7][8]

Workflow for Amide Synthesis:

Amide_Synthesis_Workflow cluster_0 Activation of Carboxylic Acid cluster_1 Amine Coupling cluster_2 Workup and Purification Start 2-Ethylthiazole-4-carboxylic acid HCl Activate Activate with coupling agent (e.g., HATU, HOBt/EDC) Start->Activate Couple Couple with activated acid in the presence of a base (e.g., DIPEA) Activate->Couple Amine Primary or Secondary Amine (R-NH2) Amine->Couple Workup Aqueous Workup Couple->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product Final Amide Product Purify->Product

Caption: Workflow for amide synthesis from this compound.

Detailed Protocol for Amide Synthesis:

  • Reagent Preparation:

    • Dissolve 1 equivalent of this compound in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).

    • Prepare a solution of 1.1 equivalents of the desired primary or secondary amine in the same solvent.

    • Prepare a solution of 1.1 equivalents of a coupling agent (e.g., HATU) and 2-3 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA)).

  • Reaction Setup:

    • To the stirred solution of this compound at room temperature, add the coupling agent and base.

    • Stir the mixture for 10-15 minutes to allow for the activation of the carboxylic acid.

    • Add the amine solution dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.

Application 2: Esterification for Prodrug Development

Esterification of the carboxylic acid can be employed to create prodrugs, which may improve the pharmacokinetic properties of the parent compound.

Protocol for Fischer Esterification:

  • Reaction Setup:

    • Suspend 1 equivalent of this compound in an excess of the desired alcohol (e.g., methanol or ethanol), which acts as both the solvent and the reagent.

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reaction Conditions:

    • Heat the mixture to reflux and stir for 4-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting ester by column chromatography if necessary.

Biological Screening Protocols

Given the known biological activities of thiazole derivatives, this compound and its synthesized analogs are excellent candidates for various biological assays.[2][9][10]

Antimicrobial Susceptibility Testing

Workflow for Antimicrobial Screening:

Antimicrobial_Screening_Workflow Start Prepare stock solution of test compound MIC_Setup Set up microplate with serial dilutions of the compound and add inoculum Start->MIC_Setup Inoculum Prepare standardized microbial inoculum Inoculum->MIC_Setup Incubate Incubate at optimal temperature and time MIC_Setup->Incubate Readout Determine Minimum Inhibitory Concentration (MIC) Incubate->Readout Result MIC Value Readout->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol for Broth Microdilution Assay:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (or its derivatives) in a suitable solvent (e.g., Dimethyl sulfoxide (DMSO)) at a high concentration (e.g., 10 mg/mL).

  • Microplate Preparation:

    • In a 96-well microplate, perform serial two-fold dilutions of the stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., CLSI guidelines).

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well of the microplate.

    • Include positive (microbe only) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Screening

Protocol for MTT Assay:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HeLa, MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel compounds with potential biological activities. The protocols outlined in this guide provide a solid foundation for its use in both synthetic chemistry and biological screening applications. As with all research, careful planning, execution, and adherence to safety protocols are paramount for achieving reliable and meaningful results.

References

  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. Available at: [Link]

  • ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. Available at: [Link]

  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • PubMed. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Available at: [Link]

  • PubMed. Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Available at: [Link]

  • NIH. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Available at: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • PMC - PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • ResearchGate. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Available at: [Link]

  • PubChem. 2-Acetylthiazole-4-carboxylic acid | C6H5NO3S | CID 193473. Available at: [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • PubChem. Ethyl 2-chlorothiazole-4-carboxylate | C6H6ClNO2S | CID 13106141. Available at: [Link]

  • Google Patents. CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
  • PubChem. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Guide: Optimization and Troubleshooting for the Synthesis of 2-Ethylthiazole-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction Welcome to the technical support center for the synthesis of 2-ethylthiazole-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important heterocyclic building block. Thiazole derivatives are foundational in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] The synthesis of 2-ethylthiazole-4-carboxylic acid, typically achieved via the Hantzsch thiazole synthesis, is a robust reaction but presents common challenges in optimization and troubleshooting.[3][4] This document provides in-depth, field-proven insights to navigate these challenges, moving beyond a simple protocol to explain the causality behind experimental choices, ensuring a reproducible and high-yielding process.

Section 1: Synthesis Overview & Core Mechanism

The most reliable and widely adopted method for constructing the 2,4-substituted thiazole core is the Hantzsch synthesis.[4][5] This pathway involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. For our target molecule, this translates to a two-stage process:

  • Stage 1: Hantzsch Cyclization. Reaction of thiopropionamide with an ethyl 3-halo-2-oxobutanoate (e.g., ethyl bromopyruvate) to form ethyl 2-ethylthiazole-4-carboxylate.

  • Stage 2: Saponification & Salt Formation. Hydrolysis of the resulting ester to the free carboxylic acid, followed by treatment with hydrochloric acid to yield the final hydrochloride salt.

The mechanism begins with a nucleophilic attack (SN2 reaction) from the highly nucleophilic sulfur atom of the thioamide onto the electrophilic carbon bearing the halogen.[3][5] This is followed by an intramolecular cyclization and subsequent dehydration, driven by the formation of a highly stable aromatic thiazole ring.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis & Hydrolysis cluster_stage1 Stage 1: Cyclization cluster_stage2 Stage 2: Hydrolysis & Salt Formation Thioamide Thiopropionamide SN2_Intermediate S-Alkylation Intermediate Thioamide->SN2_Intermediate Sₙ2 Attack Haloester Ethyl Bromopyruvate Haloester->SN2_Intermediate NaOH NaOH, H₂O Carboxylate_Salt Sodium 2-ethylthiazole- 4-carboxylate NaOH->Carboxylate_Salt HCl Anhydrous HCl Final_Product 2-Ethylthiazole-4-carboxylic Acid Hydrochloride HCl->Final_Product Cyclized_Intermediate Hemiaminal Intermediate SN2_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Thiazole_Ester Ethyl 2-ethylthiazole- 4-carboxylate Cyclized_Intermediate->Thiazole_Ester Dehydration (Aromatization) Thiazole_Ester->Carboxylate_Salt Saponification Free_Acid 2-Ethylthiazole- 4-carboxylic Acid Carboxylate_Salt->Free_Acid Acidification (Workup) Free_Acid->Final_Product Protonation

Caption: Figure 1: Hantzsch Thiazole Synthesis & Hydrolysis

Section 2: Experimental Protocol & Optimization Parameters

This section provides a validated baseline protocol. Researchers should treat this as a starting point for optimization based on their specific laboratory conditions and analytical capabilities.

Protocol Part A: Synthesis of Ethyl 2-Ethylthiazole-4-carboxylate
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiopropionamide (1.0 eq) and absolute ethanol (5-10 mL per gram of thioamide).

  • Reagent Addition: While stirring at room temperature, slowly add ethyl bromopyruvate (1.05 eq) dropwise over 15-20 minutes. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing a cold, saturated solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Stir the resulting suspension for 30 minutes. The crude ester product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and air dry.

Protocol Part B: Saponification and Hydrochloride Salt Formation
  • Saponification: Suspend the crude ester from Part A in a 2M sodium hydroxide (NaOH) solution (3.0 eq). Heat the mixture to 60-70°C with vigorous stirring for 1-3 hours until the reaction is complete (monitored by TLC/LC-MS, showing consumption of the ester).

  • Purification (Acid-Base): Cool the solution in an ice bath. Slowly acidify with 2M hydrochloric acid (HCl) until the pH is approximately 3-4. A precipitate of the free carboxylic acid will form.

  • Isolation of Free Acid: Filter the solid, wash with cold water to remove inorganic salts, and dry thoroughly under vacuum.

  • Salt Formation: Suspend the dry, purified free acid in anhydrous isopropanol or diethyl ether. Add a solution of anhydrous HCl (1.1 eq, e.g., 2M in diethyl ether) dropwise with stirring.

  • Final Product: The hydrochloride salt will precipitate. Stir for 1 hour, collect the solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield the final product.

Table 1: Key Optimization Parameters
ParameterTypical RangeRationale & Expert Insights
Thioamide:Haloester Ratio 1:1 to 1:1.1A slight excess of the more stable α-haloester can drive the reaction to completion. However, a large excess complicates purification. The 1:1 stoichiometry is kinetically second-order overall.[6]
Solvent Ethanol, Methanol, THFPolar protic solvents like ethanol are excellent for this reaction as they effectively solvate the ionic intermediates.[3]
Temperature (Cyclization) 50°C to RefluxHigher temperatures accelerate the reaction but can increase the formation of dimeric and polymeric side products. Optimization is key.
Base for Workup (Part A) NaHCO₃, Na₂CO₃A mild base like sodium bicarbonate is sufficient to neutralize the HBr generated and precipitate the free base ester without risking hydrolysis of the ester group.
Base for Saponification NaOH, LiOH, KOHNaOH is cost-effective. LiOH can sometimes offer better results in cases of sterically hindered esters, though it is not typically necessary here.
pH for Precipitation (Part B) 3 - 4Over-acidification can lead to the product re-dissolving. Careful pH monitoring is crucial for maximizing the yield of the precipitated free acid.
Solvent for Salt Formation Diethyl Ether, Isopropanol, DioxaneThe solvent must be anhydrous to prevent the formation of a hydrate and should be one in which the hydrochloride salt is poorly soluble to ensure high recovery.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Question 1: My reaction yield is very low or I'm recovering only starting materials.

  • Probable Causes & Solutions:

    • Impure Reagents: Ethyl bromopyruvate is susceptible to degradation. Verify its purity by ¹H NMR before use. Thiopropionamide can also contain impurities.

    • Insufficient Heat: The Hantzsch cyclization typically requires thermal energy to overcome the activation energy for the dehydration/aromatization step.[3] Ensure your reaction has reached and maintained the target temperature (e.g., reflux).

    • Incorrect Stoichiometry: Accurately weigh your reagents and calculate molar equivalents. A 1:1 ratio is the foundation of this reaction's kinetics.[6]

    • Premature Workup: Confirm the reaction has gone to completion using an appropriate analytical method (TLC, LC-MS) before proceeding to the workup.

Question 2: I'm observing multiple spots on my TLC plate that are not the product or starting materials.

  • Probable Causes & Solutions:

    • Reaction Temperature is Too High: Excessive heat can cause the ethyl bromopyruvate to self-condense or lead to other degradation pathways. Reduce the reaction temperature and increase the reaction time as a compensatory measure.

    • Side Reactions of Thioamide: Thioamides can be unstable. Consider adding the ethyl bromopyruvate slowly to a solution of the thiopropionamide to maintain a low concentration of the more reactive halo-ester, minimizing its self-reaction.

    • Alternative Cyclization Pathway: While less common for this specific substrate, running the reaction under strongly acidic conditions can sometimes lead to the formation of isomeric products.[7] Ensure the reaction is run under neutral or mildly acidic conditions generated in situ by the HBr byproduct.

Question 3: The saponification of the ester intermediate is incomplete.

  • Probable Causes & Solutions:

    • Insufficient Base: The hydrolysis requires at least one equivalent of NaOH, but using a 2-3 fold excess is recommended to ensure the reaction equilibrium is strongly shifted towards the carboxylate salt.

    • Biphasic Reaction: The ester may have poor solubility in the aqueous base. Adding a co-solvent like THF or ethanol can create a homogenous solution and dramatically increase the reaction rate.

    • Low Temperature/Short Reaction Time: Saponification is often slower than expected. Increase the temperature to 60-80°C and allow sufficient time (monitor by TLC until the starting ester spot disappears).

Question 4: My final product fails to precipitate or crystallize as the hydrochloride salt.

  • Probable Causes & Solutions:

    • Presence of Water: The hydrochloride salt may be more soluble in solvents containing water. Ensure the free carboxylic acid is completely dry before this step. Use anhydrous solvents and anhydrous HCl.

    • Incorrect Solvent Choice: The product may be too soluble in the chosen solvent. Diethyl ether is a common choice as most hydrochloride salts are insoluble in it. If the product oils out, try a different solvent like isopropanol or add an anti-solvent like hexane.

    • Impurities Inhibiting Crystallization: If the free acid was not sufficiently pure, impurities can interfere with crystal lattice formation. Purify the free acid by recrystallization before attempting salt formation.[8]

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Can I use ethyl chloropyruvate instead of ethyl bromopyruvate?

    • A: Yes. Ethyl chloropyruvate is less expensive and more stable. However, the C-Br bond is weaker than the C-Cl bond, making ethyl bromopyruvate more reactive. If you use the chloro-analog, you may need to use more forcing conditions (higher temperature or longer reaction time) to achieve a similar conversion rate.

  • Q2: What is the best way to monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is the most common and accessible method. Use a solvent system like 30-50% ethyl acetate in hexanes. The product ester will be more polar than the starting halo-ester but less polar than the thioamide. For the saponification step, the carboxylic acid product will have a much lower Rf value (or remain at the baseline) than the starting ester. Liquid Chromatography-Mass Spectrometry (LC-MS) is a more powerful tool for unambiguous tracking of all components.

  • Q3: Why is the final product isolated as a hydrochloride salt?

    • A: There are several reasons. Carboxylic acids can be challenging to handle as free-flowing solids. The hydrochloride salt is typically a stable, crystalline solid with a sharp melting point, making it easier to purify and handle. Furthermore, for pharmaceutical applications, salt forms often have improved aqueous solubility and stability compared to the free base.

  • Q4: My workup of the cyclization step (Part A) results in an emulsion. How do I resolve this?

    • A: This can happen if you perform a liquid-liquid extraction instead of precipitation. If you encounter an emulsion, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase. Alternatively, filtering the mixture through a pad of Celite can sometimes help.

Section 5: Troubleshooting & Synthesis Workflow

The following diagram provides a logical workflow for navigating the synthesis, from initial reaction setup to troubleshooting common failures.

Troubleshooting_Workflow Figure 2: Synthesis & Troubleshooting Workflow Start Start: Hantzsch Cyclization Monitor Monitor Reaction (TLC/LCMS) Start->Monitor Workup Workup & Isolate Ester Monitor->Workup Yes Troubleshoot1 Low Conversion? Monitor->Troubleshoot1 No Saponify Saponify Ester Workup->Saponify Monitor2 Monitor Saponification (TLC/LCMS) Saponify->Monitor2 IsolateAcid Isolate & Purify Free Acid Monitor2->IsolateAcid Yes Troubleshoot2 Incomplete Saponification? Monitor2->Troubleshoot2 No SaltFormation Form HCl Salt IsolateAcid->SaltFormation FinalProduct Isolate Final Product SaltFormation->FinalProduct Success Troubleshoot3 Purification Issues? SaltFormation->Troubleshoot3 Fails to Crystallize CheckReagents Check Reagent Purity & Stoichiometry Troubleshoot1->CheckReagents Yes CheckConditions Increase Temp / Time Troubleshoot1->CheckConditions CheckReagents->Start CheckConditions->Start CheckBase Increase Base Eq. / Add Co-solvent Troubleshoot2->CheckBase Yes CheckConditions2 Increase Temp / Time Troubleshoot2->CheckConditions2 CheckBase->Saponify CheckConditions2->Saponify Recrystallize Recrystallize Free Acid Troubleshoot3->Recrystallize Yes Dry Ensure Anhydrous Conditions for Salt Formation Troubleshoot3->Dry Recrystallize->SaltFormation Dry->SaltFormation

Caption: Figure 2: Synthesis & Troubleshooting Workflow

References

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Desai, N. C., et al. (n.d.). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Oriental Journal of Chemistry. Available at: [Link]

  • CUTM Courseware. (n.d.). Thiazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Available at: [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Bouzroura, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Toth, G., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-guanidino-4-thiazole carboxylic acid. Available at: [Link]

  • Google Patents. (n.d.). CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Available at: [Link]

  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available at: [Link]

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Technical Support Center: Purification of 2-Ethylthiazole-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Ethylthiazole-4-carboxylic acid hydrochloride. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification outcome.

Section 1: Foundational Knowledge & Impurity Profiling

A successful purification strategy begins with understanding the molecule's behavior and anticipating potential contaminants.

Q1: What are the key physicochemical properties of this compound that influence its purification?

Understanding the inherent properties of this compound is critical for designing an effective purification scheme.

  • Polarity: The molecule possesses multiple polar functional groups: a carboxylic acid, a thiazole ring (containing nitrogen and sulfur heteroatoms), and the ionic hydrochloride salt. This makes the compound highly polar and generally soluble in polar solvents like water, methanol, and DMSO.[1]

  • Acidity and Salt Form: As a hydrochloride salt, the molecule is acidic. In solution, it exists in a protonated state. This is crucial for chromatography, as the charge state affects interaction with the stationary phase. Maintaining a low pH environment (e.g., by adding formic or trifluoroacetic acid to the mobile phase) can suppress deprotonation of the carboxylic acid and lead to better peak shapes in reversed-phase chromatography.[2]

  • Solubility: While soluble in polar solvents, its solubility can be strategically manipulated. For instance, it will have lower solubility in less polar organic solvents like dichloromethane (DCM), ethyl acetate, or ethers. This differential solubility is the basis for both recrystallization and precipitation techniques.

Q2: What are the likely impurities I might encounter during purification?

Impurities can originate from starting materials, side reactions, or degradation. A common synthetic route involves the hydrolysis of the corresponding ethyl ester.

Potential impurities include:

  • Unreacted Starting Material: Ethyl 2-ethylthiazole-4-carboxylate, the ester precursor, is a common impurity if the hydrolysis reaction does not go to completion.[3]

  • Synthesis By-products: Depending on the specific synthetic pathway, various side-products can form. For instance, syntheses of related thiazoles can generate amide impurities from nitrile precursors.[3]

  • Solvent-Related Impurities: Trapped residual solvents from the reaction or a previous workup step.

  • Degradation Products: Thiazole rings can be susceptible to degradation under harsh acidic or basic conditions or upon prolonged exposure to heat. It is wise to test the compound's stability on a TLC plate by letting a spotted plate sit for an hour before eluting to check for new spots.[2]

Section 2: Method Selection: A Logic-Driven Approach

Choosing the right purification technique from the outset can save significant time and resources. The decision primarily hinges on the purity of the crude material and the nature of the impurities.

Q3: How do I choose between Recrystallization and Chromatography?

The choice between these two primary techniques depends on the initial purity level and the separation difficulty.

  • Recrystallization is the preferred method for enriching material that is already relatively pure (typically >90%). It is efficient, scalable, and cost-effective for removing small amounts of impurities with different solubility profiles.

  • Chromatography is necessary when the crude material has low purity (<90%) or contains impurities with very similar properties to the desired compound.[2] While more resource-intensive, it offers superior resolving power.

The following workflow provides a decision-making framework:

G start Crude Product Analysis (TLC, LC-MS, or ¹H NMR) purity_check Assess Purity Level start->purity_check recrystallize Attempt Recrystallization purity_check->recrystallize > 90% Pure Few Impurities chromatography Proceed to Chromatography purity_check->chromatography < 90% Pure or Complex Mixture recrystallize_outcome Check Purity of Crystals recrystallize->recrystallize_outcome chrom_type Select Chromatographic Technique chromatography->chrom_type recrystallize_outcome->chromatography Purity Not Met final_product Pure Product (> 98%) recrystallize_outcome->final_product Purity Met rp_hplc Reversed-Phase (C18) (Method of Choice for Polar Compounds) chrom_type->rp_hplc rp_hplc->final_product

Caption: Decision workflow for selecting a purification method.

Section 3: Troubleshooting Recrystallization

Recrystallization is powerful but can be problematic. Here are solutions to common issues.

Q4: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent, or when the solution is cooled too quickly.[2]

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of additional hot solvent until the oil completely redissolves.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly (e.g., by placing it in a warm water bath that is allowed to cool). Do not place it directly in an ice bath.

  • Induce Nucleation: If crystals still don't form, scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.

  • Seed Crystals: Add a tiny, pure crystal of the product to induce crystallization.[2]

  • Re-evaluate Solvent: If the problem persists, the solvent may be unsuitable. The compound may be too soluble. Try a solvent system where the compound has slightly lower solubility.

Q5: My recovery from recrystallization is very low. How can I improve it?

Low recovery is typically a solubility issue. The compound may be too soluble in the chosen solvent, even at cold temperatures.

Improvement Strategies:

  • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Use a Co-solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol) and then slowly add a "poor" solvent (e.g., diethyl ether) at an elevated temperature until the solution becomes faintly turbid. Add a drop of the "good" solvent to clarify and then allow to cool slowly.

  • Ensure Complete Precipitation: Cool the solution in an ice bath for an adequate amount of time (e.g., 30-60 minutes) after it has reached room temperature to maximize crystal formation.

  • Minimize Transfer Loss: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Q6: What are the best starting solvent systems for recrystallizing this compound?

Given its polar nature, polar protic solvents and their mixtures are excellent starting points. Several patents for related thiazole carboxylic acids suggest similar systems.[4][5]

Table 1: Recommended Solvents for Recrystallization

Solvent/SystemPolarityRationale & Comments
WaterHighGood "good" solvent. May require a "poor" co-solvent like isopropanol or acetone for effective crystallization.
Ethanol / WaterMedium-HighA classic combination. Dissolve in hot ethanol/water, then cool. The ratio can be tuned for optimal recovery.
MethanolHighSimilar to water, likely a very "good" solvent. Best used in a co-solvent system with a less polar solvent.
Isopropanol (IPA)MediumOften provides a good balance of solubility at high temperatures and insolubility at low temperatures.
AcetonitrileMediumA polar aprotic option that can sometimes yield high-quality crystals.

Section 4: Troubleshooting Chromatographic Purification

When chromatography is necessary, new challenges can arise. As a polar, acidic compound, this compound requires specific considerations.

Q7: My compound streaks badly on a silica gel TLC plate. How can I get a clean separation?

Streaking on silica gel is a classic sign of strong, undesirable interactions between a polar analyte and the acidic silanol groups (Si-OH) on the silica surface.[2][6]

Solutions:

  • Add an Acidic Modifier: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase (e.g., DCM/Methanol). This keeps your compound protonated and suppresses its interaction with the silica, leading to more compact spots.

  • Switch to a Different Stationary Phase:

    • Reversed-Phase (C18): This is often the best choice for polar compounds. The separation mechanism is different, avoiding the issues with acidic silica.[2][7]

    • Alumina (Neutral or Basic): While an option, it may not be ideal for an acidic compound.[2]

Q8: I'm using reversed-phase chromatography, but my peak shape is poor (tailing or fronting). What's the cause?

Poor peak shape in reversed-phase is often due to residual silanol interactions on the C18 stationary phase or ionization effects.

Solutions:

  • Add an Acidic Modifier: The most effective solution is to add 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to both aqueous and organic mobile phases.[2] This ensures the carboxylic acid remains in its neutral, protonated form, leading to sharper, more symmetrical peaks.

  • Reduce Sample Load: Overloading the column can lead to broad or misshapen peaks. Ensure the sample load is appropriate for the column size (typically 1-5% of the stationary phase mass).[2]

G problem Poor Peak Shape in Reversed-Phase cause1 Analyte Ionization problem->cause1 cause2 Column Overload problem->cause2 cause3 Secondary Interactions (e.g., with silanols) problem->cause3 solution1 Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) cause1->solution1 solution2 Reduce Sample Load cause2->solution2 cause3->solution1

Caption: Troubleshooting poor peak shape in reversed-phase chromatography.

Q9: My compound elutes in the void volume even with 100% water in reversed-phase. What is my next step?

This indicates your compound is too polar to be retained by the nonpolar C18 stationary phase. The next logical step is to switch to a chromatographic mode designed for highly polar analytes.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an excellent technique for retaining and separating very polar compounds.[8]

  • Mechanism: It uses a polar stationary phase (like bare silica or an amino-bonded phase) and a mobile phase with a high concentration of a nonpolar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.

  • Elution: Increasing the amount of water in the mobile phase increases its polarity, causing the polar analytes to elute.[8]

Section 5: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)
  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add 5 mL of deionized water and heat the mixture to 70-80 °C with stirring. The material should dissolve. If it does not, add more water dropwise until a clear solution is obtained.

  • Co-Solvent Addition: Slowly add ethanol dropwise to the hot solution until it becomes faintly cloudy (turbid). This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount (2-3 mL) of an ice-cold 1:1 ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Reversed-Phase Flash Chromatography
  • Sample Preparation (Dry Loading): Dissolve 500 mg of crude product in a minimal amount of methanol. Add ~2 g of C18 silica gel. Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[2]

  • Column & Solvents:

    • Column: C18 Flash Column (select size appropriate for 500 mg load).

    • Mobile Phase A: Deionized water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Equilibration: Equilibrate the column with 5% Mobile Phase B for at least 5 column volumes.[2]

  • Loading: Load the dry-loaded sample onto the column.

  • Elution: Run a linear gradient to elute the compound. A typical gradient might be:

    • 5% B for 2 column volumes.

    • 5% to 50% B over 15 column volumes.

    • Hold at 50% B for 3 column volumes.

  • Fraction Collection: Collect fractions based on UV absorbance (if applicable) or by volume.

  • Analysis: Analyze fractions by TLC or LC-MS to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The remaining water can be removed by lyophilization (freeze-drying).

References

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • US3274207A - Processes for preparing thiazole carboxylic acids.
  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Purification of strong polar and basic compounds. Reddit r/Chempros. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Scientific & Academic Publishing. [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • Thiazole derivative. New Drug Approvals. [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

Sources

Technical Support Center: Recrystallization of 2-Ethylthiazole-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Ethylthiazole-4-carboxylic acid hydrochloride via recrystallization. It is designed to move beyond a simple procedural outline, offering a deeper understanding of the principles at play and providing robust troubleshooting strategies for common experimental challenges.

Introduction to Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds.[1][2] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, and then allowing the solution to cool slowly.[1] As the temperature decreases, the solubility of the target compound drops, leading to the formation of a supersaturated solution from which pure crystals precipitate. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.

For hydrochloride salts of organic compounds like 2-Ethylthiazole-4-carboxylic acid, the polarity of the molecule is significantly increased, which heavily influences the choice of an appropriate solvent system.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a standard procedure for the recrystallization of this compound. It is crucial to perform initial small-scale solubility tests to confirm the suitability of the recommended solvent system with your specific batch of crude material, as impurity profiles can vary.

Step 1: Solvent Selection & Solubility Testing The choice of solvent is the most critical parameter for a successful recrystallization.[2] The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures. For hydrochloride salts, polar protic solvents or mixtures are often effective.[3][4] A mixed solvent system, such as ethanol/water or isopropanol/diethyl ether, often provides the necessary polarity modulation for optimal results.[5]

Step 2: Dissolution

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., ethanol) and gently heat the mixture on a hot plate with stirring.

  • Continue to add the hot primary solvent portion-wise until the solid dissolves completely. Avoid adding an excess of solvent, as this will reduce the final yield.[1]

Step 3: Decolorization (Optional) If the solution is colored due to high molecular weight impurities, they can often be removed by adding a small amount of activated charcoal to the hot solution. After a brief heating period, the charcoal is removed by hot filtration.

Step 4: Crystallization

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[6]

  • If a mixed solvent system is used, the anti-solvent (the solvent in which the compound is less soluble, e.g., water or diethyl ether) is added dropwise to the hot solution until slight turbidity persists. The solution is then reheated until clear and allowed to cool slowly.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

Step 5: Isolation and Drying

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1]

  • Dry the crystals thoroughly to remove any residual solvent.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid rather than a solid.[7][8] This is a frequent problem when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is highly supersaturated.[9][10]

  • Immediate Action: Reheat the mixture to dissolve the oil, add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to decrease the supersaturation, and allow it to cool more slowly.[6][10]

  • Preventative Measures:

    • Solvent Choice: Select a solvent with a lower boiling point or use a mixed solvent system to adjust the polarity and solubility characteristics.[11]

    • Slower Cooling: Insulate the flask to ensure a gradual decrease in temperature, which provides more time for proper crystal lattice formation.

    • Seeding: Introduce a seed crystal of the pure compound to encourage nucleation.[7][10]

Q2: No crystals are forming, even after cooling in an ice bath. What is the problem?

A2: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated.

  • Too Much Solvent: This is the most common reason for crystallization failure.[10] To remedy this, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[6]

  • Supersaturation without Nucleation: The solution may be supersaturated but lacks a nucleation site for crystal growth to begin.[10]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.[6][10]

    • Seeding: Add a tiny crystal of the pure product to the solution to induce crystallization.[10]

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can result from several factors throughout the process.

  • Excessive Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your compound remaining in the mother liquor upon cooling.[1]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), some product may crystallize along with the impurities being removed.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently, including the use of an ice bath, to maximize the precipitation of the product.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[1]

Q4: The crystals are colored even though the starting material was dissolved in a clear solution. Why?

A4: The presence of color in the final crystals indicates that colored impurities have been incorporated into the crystal lattice.

  • Ineffective Decolorization: If activated charcoal was used, it may not have been sufficient to remove all colored impurities. A second treatment may be necessary.

  • Rapid Crystallization: If the crystals form too quickly, impurities can become trapped within the growing crystal lattice.[6] Slower cooling rates can help to exclude these impurities.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound to consider?

Q: How do I choose the best solvent for recrystallization?

A: The ideal solvent should dissolve the compound when hot but not when cold.[2] For a hydrochloride salt, polar solvents like ethanol, methanol, or water are good starting points.[3][11] It is often beneficial to use a mixed solvent system. To do this, dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[5]

Q: Can I use a rotary evaporator to speed up the cooling process?

A: While a rotary evaporator is excellent for removing solvent, it is not recommended for the cooling and crystallization step.[10] The rapid cooling and agitation caused by the rotary evaporator will lead to the formation of very small, often impure, crystals. Slow, undisturbed cooling is crucial for growing large, pure crystals.[2][6]

Visualizing the Process

Recrystallization Workflow

RecrystallizationWorkflow Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (Optional, for insoluble impurities) Dissolve->HotFilter Cool Slow Cooling to Room Temperature Dissolve->Cool No Insoluble Impurities HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Ice-Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Caption: A flowchart of the recrystallization process.

Troubleshooting Logic

TroubleshootingLogic cluster_oiling Problem: Oiling Out cluster_nocrystals Problem: No Crystals Form cluster_lowyield Problem: Low Yield Oiling Compound Oils Out Reheat Reheat to Dissolve Oiling->Reheat AddSolvent Add More 'Good' Solvent Reheat->AddSolvent SlowCool Cool Slowly AddSolvent->SlowCool NoCrystals No Crystals Form Evaporate Evaporate Some Solvent NoCrystals->Evaporate Scratch Scratch Flask NoCrystals->Scratch Seed Add Seed Crystal NoCrystals->Seed LowYield Low Yield CheckSolvent Use Minimum Solvent LowYield->CheckSolvent CheckCooling Ensure Thorough Cooling LowYield->CheckCooling CheckWash Use Ice-Cold Wash LowYield->CheckWash

Caption: Troubleshooting common recrystallization issues.

Quantitative Data Summary

ParameterRecommended Value/SolventRationale
Primary Solvent Ethanol, IsopropanolGood solubility for polar hydrochloride salts at elevated temperatures.
Anti-Solvent Water, Diethyl Ether, HexaneUsed in a mixed solvent system to decrease solubility upon cooling.
Cooling Rate Slow, undisturbed coolingPromotes the formation of large, pure crystals and prevents impurity inclusion.[2][6]
Washing Solvent Ice-cold primary or mixed solventMinimizes redissolving the purified product during washing.[1]

References

  • Mettler-Toledo International Inc. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • RSC Education. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • ChemUniverse. (n.d.). 2-ETHYLTHIAZOLE-4-CARBOXYLIC ACID [P99429]. Retrieved from [Link]

  • KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • fieldguide2chemistry. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Protheragen. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

Sources

Technical Support Center: 2-Ethylthiazole-4-carboxylic acid hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylthiazole-4-carboxylic acid hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common impurities. Our approach is rooted in mechanistic understanding to empower you to not just solve problems, but to prevent them.

I. The Synthetic Landscape: Understanding the Hantzsch Thiazole Synthesis

The most common and industrially relevant method for constructing the thiazole ring of our target molecule is the Hantzsch Thiazole Synthesis .[1][2] This multicomponent reaction provides a robust pathway to a wide variety of thiazole derivatives. In the context of this compound, the synthesis typically proceeds in two key stages:

  • Stage 1: Thiazole Ring Formation (Hantzsch Condensation): This involves the condensation of an α-halo ketoester, such as ethyl bromopyruvate, with a thioamide, in this case, propanethioamide. This reaction forms the ethyl ester of our target molecule, ethyl 2-ethylthiazole-4-carboxylate.

  • Stage 2: Ester Hydrolysis and Salt Formation: The resulting ester is then hydrolyzed, typically under basic conditions, to yield the free carboxylic acid. Subsequent treatment with hydrochloric acid affords the desired this compound.

The following diagram illustrates this synthetic pathway:

Synthesis_Pathway Propanethioamide Propanethioamide Reaction_Vessel_1 Stage 1: Hantzsch Condensation Propanethioamide->Reaction_Vessel_1 Ethyl_bromopyruvate Ethyl_bromopyruvate Ethyl_bromopyruvate->Reaction_Vessel_1 Intermediate_Ester Ethyl 2-ethylthiazole-4-carboxylate Reaction_Vessel_1->Intermediate_Ester Hydrolysis Stage 2: Hydrolysis (e.g., NaOH) Intermediate_Ester->Hydrolysis Acidification HCl Addition Hydrolysis->Acidification Final_Product 2-Ethylthiazole-4-carboxylic acid hydrochloride Acidification->Final_Product caption General synthetic route to this compound.

Figure 1: General synthetic route.

II. Troubleshooting Guide & FAQs: Navigating Common Impurities

This section addresses specific issues you may encounter during your synthesis, with a focus on impurity identification and remediation.

FAQ 1: I'm observing a significant amount of unreacted starting materials in my crude product after Stage 1. What's going wrong?

Answer:

The persistence of starting materials post-condensation is a common issue and can usually be traced back to suboptimal reaction conditions.

Causality: The Hantzsch condensation is sensitive to stoichiometry, temperature, and reaction time. An imbalance in the molar equivalents of propanethioamide and ethyl bromopyruvate can lead to one being left in excess. Insufficient temperature or reaction time can result in an incomplete reaction.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure a 1:1 molar ratio of your starting materials. Some protocols may call for a slight excess of the thioamide to drive the reaction to completion.

  • Optimize Temperature: The reaction typically requires heating. If you are running the reaction at room temperature, consider gently heating to 50-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Extend Reaction Time: If the reaction is proceeding slowly, extending the reaction time may be necessary. Again, use TLC to monitor for the disappearance of the limiting reagent.

  • Solvent Choice: The choice of solvent can impact reaction rates. Ethanol is a common solvent for this reaction.[1]

Impurity Profile:

Impurity NameStructureTypical TLC RfIdentification Notes
PropanethioamideCH₃CH₂CSNH₂VariesCan be visualized with iodine staining on a TLC plate.
Ethyl bromopyruvateBrCH₂COCO₂EtHigher than productA lachrymator; handle with care. Can be visualized with potassium permanganate stain.
FAQ 2: After hydrolysis, my final product is contaminated with a less polar impurity. What is it and how can I remove it?

Answer:

A less polar impurity that persists after the hydrolysis step is almost certainly the unhydrolyzed ester intermediate, ethyl 2-ethylthiazole-4-carboxylate.

Causality: Ester hydrolysis, especially of sterically hindered esters or those with electron-donating groups, can be sluggish. Incomplete hydrolysis can result from:

  • Insufficient Base: Not using a sufficient molar excess of the base (e.g., NaOH or KOH).

  • Inadequate Reaction Time or Temperature: The hydrolysis may require prolonged heating to go to completion.

  • Biphasic Reaction Mixture: If the ester is not fully soluble in the aqueous base, the reaction rate will be slow.

Troubleshooting Steps:

  • Increase Base Equivalents: Use a larger excess of your base (e.g., 2-3 equivalents).

  • Increase Temperature and/or Time: Refluxing the reaction mixture is often necessary. Monitor the disappearance of the ester by TLC.

  • Use a Co-solvent: Adding a water-miscible organic solvent like methanol or THF can improve the solubility of the ester and accelerate the hydrolysis.

Purification Protocol: Liquid-Liquid Extraction

If you have a mixture of the carboxylic acid and the ester, you can separate them by acid-base extraction:

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The unreacted ester will remain in the organic layer.

  • Separate the aqueous layer and acidify it with concentrated HCl to a pH of 2-3.

  • The 2-Ethylthiazole-4-carboxylic acid will precipitate out and can be collected by filtration.

Extraction_Workflow Start Crude Product (Acid + Ester) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Wash Wash with aq. NaHCO₃ Dissolve->Wash Separate Separate Layers Wash->Separate Organic_Layer Organic Layer (Ester Impurity) Separate->Organic_Layer Aqueous_Layer Aqueous Layer (Carboxylate Salt) Separate->Aqueous_Layer Acidify Acidify with HCl Aqueous_Layer->Acidify Precipitate Precipitate Pure Acid Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Final_Product Pure 2-Ethylthiazole-4-carboxylic acid Filter->Final_Product caption Liquid-liquid extraction workflow for purification.

Sources

Technical Support Center: Crystallization of 2-Ethylthiazole-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of 2-Ethylthiazole-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific principles and practical techniques necessary to overcome common challenges in obtaining high-quality crystals of this compound.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the chosen solvent. What should I do?

This is a common issue and typically points to an inappropriate solvent choice or insufficient volume. As a hydrochloride salt of a carboxylic acid, the compound possesses both polar and ionic characteristics, which dictates its solubility.

Causality and Solution:

  • Solvent Polarity: this compound is expected to be more soluble in polar protic solvents (like alcohols and water) due to hydrogen bonding and dipole-dipole interactions with the carboxylic acid and hydrochloride moieties.

  • Insufficient Solvent: You may not be using enough solvent to dissolve the compound, especially at room temperature.

  • Temperature: The solubility of most compounds increases with temperature.

Recommended Actions:

  • Solvent Screening: If you are not using a known "good" solvent, a small-scale solvent screening is recommended. Test the solubility of a few milligrams of your compound in various solvents. A table of potential solvents is provided below.

  • Increase Solvent Volume: Add the solvent in small increments to your compound while stirring and gently heating.

  • Heating: Ensure you are heating the mixture to the boiling point of the solvent to achieve maximum dissolution.

Q2: No crystals are forming even after the solution has cooled. What is the problem?

The absence of crystal formation is usually due to either the solution being too dilute (not supersaturated) or kinetic barriers to nucleation.

Causality and Solution:

  • Insufficient Supersaturation: If too much solvent was used to dissolve the compound, the solution might not be supersaturated upon cooling, a necessary condition for crystallization.

  • High Purity: Very pure compounds sometimes have difficulty nucleating because there are no impurity particles to act as starting points for crystal growth.

  • Slow Nucleation Kinetics: The molecules may need an energy input or a template to start arranging into a crystal lattice.

Recommended Actions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches can provide nucleation sites.

    • Seeding: If you have a crystal of the desired compound from a previous experiment, add a tiny "seed crystal" to the solution. This will act as a template for further crystal growth.

  • Increase Concentration: If nucleation induction fails, your solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Further Cooling: If crystals still do not form at room temperature, try cooling the solution in an ice bath or refrigerator.

Q3: The compound "oils out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This is often because the solution is too concentrated or cooled too quickly, causing the compound to come out of solution at a temperature above its melting point.

Causality and Solution:

  • High Supersaturation: A very high concentration of the solute can lead to rapid precipitation as an amorphous oil.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the molecules to orient themselves into a crystal lattice.

  • Impurities: The presence of impurities can lower the melting point of the compound, making it more prone to oiling out.

Recommended Actions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce the concentration.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.

  • Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or a solvent/anti-solvent combination.

Q4: The crystal yield is very low. How can I improve it?

A low yield indicates that a significant portion of your compound remained dissolved in the mother liquor.

Causality and Solution:

  • Excessive Solvent: Using too much solvent is the most common reason for low yield.

  • Premature Filtration: Filtering the crystals before crystallization is complete.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which the compound is highly soluble will dissolve some of the product.

Recommended Actions:

  • Concentrate the Mother Liquor: After filtering your initial crop of crystals, you can evaporate some of the solvent from the filtrate to obtain a second crop.

  • Optimize Solvent Volume: In subsequent crystallization attempts, use the minimum amount of hot solvent required to fully dissolve the compound.

  • Appropriate Washing: Wash the collected crystals with a small amount of cold, "poor" solvent (one in which the compound is not very soluble).

Frequently Asked Questions (FAQs)

What are the best solvents for crystallizing this compound?

Solvent CategoryRecommended SolventsRationale
Good Solvents (for initial dissolution) Methanol, Ethanol, WaterPolar protic solvents that can hydrogen bond with the carboxylic acid and interact with the hydrochloride salt.
Poor Solvents / Anti-Solvents Toluene, Hexane, Diethyl EtherNonpolar or weakly polar aprotic solvents in which the compound is likely to have low solubility.
Moderate Solvents Isopropanol, Acetone, Ethyl AcetateSolvents with intermediate polarity that may be useful for single-solvent recrystallization or as part of a co-solvent system.

What is a good starting point for a two-solvent recrystallization?

A good starting point would be to dissolve the compound in a minimal amount of a hot "good" solvent like methanol or ethanol. Then, slowly add a "poor" solvent like toluene or hexane at an elevated temperature until the solution becomes slightly cloudy. This indicates that the solution is saturated. Then, allow the solution to cool slowly.

How can I remove colored impurities?

If your solution has a colored tint, this may be due to high molecular weight, conjugated impurities. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your desired compound, reducing the yield.

What is the ideal cooling rate?

Slower cooling generally leads to larger and purer crystals. An ideal crystallization might show the first crystals appearing after 5-10 minutes of cooling, with crystal growth continuing over 20-30 minutes. If crystals crash out immediately upon removal from heat, the solution is likely too concentrated.[1]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., isopropanol) and bring the mixture to a boil with stirring.

  • Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • If no crystals form, try inducing nucleation by scratching the flask or adding a seed crystal.

  • Once crystallization is complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals in a vacuum oven.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
  • Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., methanol).

  • While the solution is still hot, slowly add a "poor" solvent (e.g., toluene) dropwise until the solution becomes persistently cloudy.

  • If too much anti-solvent is added, add a small amount of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath to complete the crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of a cold mixture of the two solvents or just the cold anti-solvent.

  • Dry the crystals.

Visualizing the Process

Troubleshooting_Workflow start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool troubleshoot_dissolve Troubleshoot Dissolution: - Add more solvent - Try a different solvent dissolve->troubleshoot_dissolve Compound not dissolving crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No success Collect & Dry Crystals crystals_form->success Yes troubleshoot_no_crystals Troubleshoot Nucleation: - Scratch flask - Add seed crystal - Concentrate solution oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot Oiling Out: - Reheat and add more solvent - Cool more slowly oiling_out->troubleshoot_oiling Yes troubleshoot_dissolve->dissolve troubleshoot_no_crystals->cool troubleshoot_oiling->cool

Solvent_Selection compound {2-Ethylthiazole-4-carboxylic acid HCl|Polar & Ionic} solvents Good Solvents (High Solubility)| Methanol, Ethanol, Water| Polar Protic compound->solvents  Dissolves in antisolvents Anti-Solvents (Low Solubility)| Toluene, Hexane, Diethyl Ether| Nonpolar / Weakly Polar compound->antisolvents  Insoluble in

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? [Link]

  • Google Patents. (2011). A kind of method for preparing thiazole-4-carboxylic acid.
  • Parmar, V. K., & Shah, S. A. (2013). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(2), 443–453. [Link]

Sources

Technical Support Center: 2-Ethylthiazole-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethylthiazole-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific rationale behind experimental best practices to ensure the integrity of your results.

I. Compound Overview and Key Stability Considerations

This compound is a heterocyclic compound with a thiazole core, a functional group of interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] The hydrochloride salt form is often utilized to enhance solubility and stability. However, like many complex organic molecules, it is susceptible to several stability issues that can impact experimental outcomes.

Primary Stability Concerns:

  • Hygroscopicity: The tendency to absorb moisture from the atmosphere.[3]

  • pH Sensitivity: The thiazole ring and carboxylic acid group can undergo structural changes or degradation under certain pH conditions.[4][5]

  • Thermal Decomposition: Susceptibility to degradation at elevated temperatures.[6][7][8]

  • Photostability: Potential for degradation upon exposure to light.[9]

  • Oxidative Stability: Reactivity with oxidizing agents.[10][11]

This guide will address each of these concerns in a practical, question-and-answer format.

II. Troubleshooting and Frequently Asked Questions (FAQs)

A. Hygroscopicity and Handling

Question 1: I've noticed my vial of this compound has become clumpy and difficult to weigh accurately. What is causing this and how can I prevent it?

Answer: This is a classic sign of hygroscopicity, the process of absorbing moisture from the air.[3] Hydrochloride salts of organic compounds are particularly prone to this issue.[12] The absorbed water can act as a plasticizer, leading to the observed clumping. More critically, the presence of moisture can initiate chemical degradation pathways, such as hydrolysis, and affect the accuracy of your concentration calculations.

Troubleshooting and Prevention Protocol:

  • Immediate Action: If clumping is observed, it is crucial to handle the compound in a controlled environment with low humidity, such as a glove box or a desiccator.

  • Proper Storage: Always store this compound in a tightly sealed container, preferably with a desiccant.[13] Store in a cool, dark, and dry place.

  • Weighing Procedure: For accurate weighing, bring the sealed container to room temperature before opening to prevent condensation from forming on the cold powder. Weigh the required amount quickly and reseal the container immediately.

  • Solvent Selection: When preparing solutions, use anhydrous solvents whenever possible to minimize the introduction of water.

Question 2: Can the absorbed water be removed from the compound?

Answer: While it may be possible to remove some of the absorbed water by drying under a high vacuum, this is not a recommended practice. The heat required for drying could potentially lead to thermal degradation of the compound. It is always best to prevent moisture absorption in the first place through proper handling and storage.

B. pH and Solution Stability

Question 3: My solution of this compound in a neutral buffer turned cloudy over time. What is happening?

Answer: The cloudiness, or precipitation, is likely due to the conversion of the more soluble hydrochloride salt to the less soluble free base form of the carboxylic acid. The pH of the solution plays a critical role in the equilibrium between the salt and the free acid. In neutral or slightly basic conditions, the equilibrium shifts towards the less soluble free acid, causing it to precipitate out of the solution. The stability of the thiazole ring itself can also be pH-dependent.[4][5]

Experimental Workflow for Determining Optimal pH:

G A Prepare a series of buffers with varying pH (e.g., 3, 4, 5, 6, 7) B Dissolve a known concentration of This compound in each buffer A->B C Visually inspect for precipitation immediately and after 24 hours B->C D Quantify solubility using HPLC or UV-Vis spectrophotometry C->D E Determine the optimal pH range for maximum solubility and stability D->E

Caption: Workflow for determining the optimal pH for solubility.

Question 4: At what pH is this compound most stable in an aqueous solution?

Answer: Generally, to maintain the protonated and more soluble hydrochloride form, acidic conditions are preferred. A pH range of 3-5 is a good starting point for most applications. However, the optimal pH can be application-specific. For long-term storage of stock solutions, it is advisable to use a slightly acidic buffer and store at low temperatures (2-8 °C). It's important to note that very low pH values (e.g., <2) could potentially lead to hydrolysis of the thiazole ring over extended periods.

C. Thermal Stability

Question 5: I need to heat my reaction mixture containing this compound. What is the maximum temperature it can tolerate?

Protocol for a Preliminary Thermal Stress Test:

  • Prepare a solution of the compound in the intended solvent.

  • Divide the solution into several aliquots.

  • Expose each aliquot to a different temperature (e.g., 40°C, 60°C, 80°C, 100°C) for a set period (e.g., 1, 4, 24 hours).

  • Analyze the samples by HPLC or LC-MS to monitor for the appearance of degradation products and a decrease in the parent compound peak.

  • Based on the results, determine the maximum tolerable temperature and duration for your experiment.

Potential Thermal Degradation Pathway:

G cluster_0 Thermal Stress cluster_1 Degradation Products A This compound (Intact Compound) B Decarboxylated Product (2-Ethylthiazole) A->B Decarboxylation (Loss of CO2) C Other Fragments A->C Ring Opening/Fragmentation

Caption: Potential thermal degradation pathways.

D. Photostability

Question 6: Does this compound degrade upon exposure to light?

Answer: Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation.[9] The thiazole ring can undergo reactions with singlet oxygen upon photo-irradiation, leading to the formation of unstable endoperoxides that can rearrange into various degradation products.[9] While specific photostability data for this compound is not available in the search results, it is a prudent laboratory practice to protect it from light.

Best Practices for Preventing Photodegradation:

  • Storage: Store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.

  • Experimental Setup: Conduct experiments in a fume hood with the sash down to minimize exposure to overhead laboratory lighting. If possible, use yellow or red lighting, which has lower energy and is less likely to induce photochemical reactions.

  • Control Experiments: If you suspect photodegradation is affecting your results, run a control experiment where one sample is protected from light and another is intentionally exposed. Compare the outcomes to assess the impact of light.

III. Summary of Recommended Handling and Storage Conditions

ParameterRecommendationRationale
Storage Temperature 2-8 °CTo slow down potential degradation pathways.
Atmosphere Dry, inert (e.g., Argon, Nitrogen)To prevent hygroscopicity and oxidation.
Light Exposure Protect from lightTo prevent photodegradation.
Container Tightly sealed, amber glass vialTo prevent moisture ingress and light exposure.
Solution pH Acidic (pH 3-5)To maintain the soluble hydrochloride salt form.

IV. References

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.

  • Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV. OSTI.GOV.

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics.

  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Chemistry Stack Exchange.

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF. ResearchGate. [Link]

  • Tautomeric effect of thiazole ring at slight acidic pH values. ResearchGate. [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

Sources

Technical Support Center: 2-Ethylthiazole-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethylthiazole-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the successful handling, storage, and application of this compound in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and handling of this compound.

Q1: What are the key chemical and physical properties of this compound?

This compound is a heterocyclic compound featuring a thiazole ring, which is a common scaffold in many biologically active molecules.[1] The hydrochloride salt form generally enhances the solubility and stability of the compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1646152-52-4[2]
Molecular Formula C₆H₈ClNO₂S[2]
Molecular Weight 193.65 g/mol [2]
Appearance Typically a solidInferred from related compounds
pKa The carboxylic acid proton is acidic, and the thiazole nitrogen is weakly basic (pKa of the conjugate acid is ~2.5).[3]

Q2: What are the recommended storage conditions for this compound?

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

As a standard laboratory practice, appropriate PPE should always be worn. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat[7]

Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[8]

Q4: In which solvents is this compound soluble?

The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base. Thiazole itself is slightly soluble in water and soluble in alcohol and ether.[3] While specific quantitative data for this compound is limited, it is anticipated to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO. Solubility testing in your specific experimental buffer or solvent system is always recommended.

Section 2: Experimental Protocols & Workflows

This section provides a logical workflow for the common use of this compound in a typical amide coupling reaction, a frequent application for carboxylic acids in drug discovery.

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh 2-Ethylthiazole-4-carboxylic acid HCl in a dry environment B Dissolve in an appropriate anhydrous solvent (e.g., DMF, DCM) A->B Solubilization C Add coupling reagents (e.g., HATU, EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA) B->C Activation D Add the desired amine to the reaction mixture C->D Amine Addition E Stir at room temperature or gentle heat as required D->E Incubation F Monitor reaction progress by TLC or LC-MS E->F Monitoring G Quench the reaction (e.g., with water or saturated NH4Cl) F->G Completion H Extract the product with an organic solvent G->H Extraction I Purify the crude product by column chromatography or recrystallization H->I Purification J Characterize the final amide product (NMR, MS, etc.) I->J Verification

Caption: Workflow for a typical amide coupling reaction.

Section 3: Troubleshooting Guide

This section provides solutions to potential problems you may encounter during your experiments with this compound.

Problem 1: The compound is not fully dissolving in my chosen solvent.

  • Possible Cause: The concentration may be too high for the selected solvent, or the solvent may not be appropriate.

  • Solution:

    • Try gentle heating or sonication to aid dissolution.

    • If using an organic solvent, ensure it is anhydrous, as water can affect the solubility of hydrochloride salts.

    • Consider a different solvent system. For example, if solubility is poor in dichloromethane, try a more polar solvent like DMF or DMSO.

    • For aqueous solutions, check the pH. Adjusting the pH may improve solubility.

Problem 2: My amide coupling reaction is slow or incomplete.

  • Possible Cause: 2-aminothiazoles can be electron-deficient, making them less reactive nucleophiles.[9] Steric hindrance on either the carboxylic acid or the amine can also impede the reaction.

  • Solution:

    • Choice of Coupling Reagent: For challenging couplings, consider using more potent activating agents like HATU or an alternative method such as converting the carboxylic acid to an acyl fluoride.[7]

    • Reaction Conditions: Try increasing the reaction temperature or extending the reaction time.

    • Base: Ensure an adequate amount of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is used to neutralize the hydrochloride and facilitate the reaction.

    • Purity of Reagents: Verify the purity of your amine and ensure all reagents and solvents are anhydrous.

Problem 3: I am observing degradation of the compound in my reaction or upon storage.

  • Possible Cause: Thiazole-4-carboxylic acids can be susceptible to decarboxylation under certain conditions, particularly at high temperatures.[10] The thiazole ring can also be sensitive to strong oxidizing agents or harsh acidic/basic conditions.[4]

  • Solution:

    • Temperature Control: Avoid excessive heating during reactions and storage.

    • pH Management: Maintain a suitable pH range for your reaction and for storing solutions. Strong acidic or basic conditions may promote hydrolysis or other degradation pathways.

    • Inert Atmosphere: For sensitive reactions, consider running them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Purity Analysis: Use analytical techniques like HPLC or LC-MS to monitor the purity of the compound over time and to identify any degradation products.[11]

Problem 4: I suspect my compound is hygroscopic and has absorbed water.

  • Possible Cause: As a hydrochloride salt, the compound may be hygroscopic.[5][6] Water absorption can affect the accuracy of weighing and may interfere with moisture-sensitive reactions.

  • Solution:

    • Drying: Dry the compound under vacuum before use, especially for moisture-sensitive applications.

    • Handling: Handle the compound in a glove box or a controlled-humidity environment.

    • Storage: Store the compound in a desiccator with a suitable drying agent.

Section 4: Advanced Technical Insights

This section provides a deeper understanding of the chemical behavior of this compound to inform experimental design.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of the thiazole ring and the carboxylic acid group.

  • Thiazole Ring: The thiazole ring is aromatic and generally stable.[3] The nitrogen atom is weakly basic, and the proton at the C2 position can be removed by strong bases.[11] The ring can undergo electrophilic substitution, typically at the C5 position.[11]

  • Carboxylic Acid Group: The carboxylic acid group can undergo typical reactions such as esterification and amide bond formation.[12] However, activation of the carboxylic acid is usually required for efficient reaction with nucleophiles.

Potential Degradation Pathways

Understanding potential degradation pathways is key to preventing sample loss and ensuring experimental reproducibility.

DegradationPathways A 2-Ethylthiazole-4-carboxylic acid HCl B Decarboxylation Product (2-Ethylthiazole) A->B Heat [7] C Hydrolysis Products (Ring Opening) A->C Harsh Acid/Base [1] D Oxidation Products A->D Strong Oxidants

Caption: Potential degradation pathways.

References

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. Available at: [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494. PubChem. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. National Institutes of Health. Available at: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC. Available at: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Publishing. Available at: [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. Available at: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 4-Thiazolecarboxylic acid | C4H3NO2S | CID 304271. PubChem. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available at: [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. ACP. Available at: [Link]

  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. ResearchGate. Available at: [Link]

  • AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents. Google Patents.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • (PDF) Thiazole, a privileged scaffold in drug discovery. ResearchGate. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Available at: [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. ACP. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. Available at: [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available at: [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. Available at: [Link]

  • Solvent‐free synthesis of functionalized thiazole derivatives.. ResearchGate. Available at: [Link]

  • Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability. PubMed. Available at: [Link]

  • What makes a substance hygroscopic?. ResearchGate. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives.. ResearchGate. Available at: [Link]

  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Macmillan Group - Princeton University. Available at: [Link]

  • Showing Compound Thiazole (FDB000907). FooDB. Available at: [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Macmillan Group - Princeton University. Available at: [Link]

  • Full article: Exploring the thiazole scaffold for the identification of new agents for the treatment of fluconazole resistant Candida. Taylor & Francis Online. Available at: [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Synfacts. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

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Technical Support Center: Synthesis of 2-Ethylthiazole-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethylthiazole-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to help you optimize your reaction outcomes and ensure the highest purity of your target compound.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis, providing explanations for their root causes and actionable solutions. The synthesis is typically a three-step process:

  • Hantzsch Thiazole Synthesis: Cyclocondensation of propanethioamide with ethyl 2-chloroacetoacetate to form ethyl 2-ethylthiazole-4-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester to 2-ethylthiazole-4-carboxylic acid.

  • Salt Formation: Conversion of the carboxylic acid to its hydrochloride salt.

Each of these steps presents a unique set of challenges that we will address in detail.

A. Hantzsch Thiazole Synthesis Stage

The Hantzsch synthesis is a robust method for thiazole formation, but its success is highly dependent on the quality of the starting materials and precise control of reaction conditions.[1]

Question 1: My Hantzsch cyclization is resulting in a low yield of ethyl 2-ethylthiazole-4-carboxylate. What are the potential causes and how can I improve it?

Answer:

Low yields in this step are a common issue and can often be traced back to several key factors:

  • Cause 1: Impure Ethyl 2-chloroacetoacetate. The synthesis of this starting material can sometimes lead to the formation of isomeric and di-chlorinated byproducts.

    • Side Reaction: The primary byproduct of concern is ethyl 2,2-dichloroacetoacetate, which forms under aggressive chlorination conditions (e.g., high temperature).[2] This di-chlorinated impurity will not lead to the desired thiazole and can complicate purification. Another potential impurity is the ethyl 4-chloroacetoacetate isomer, which has a similar boiling point, making it difficult to separate by distillation.

    • Troubleshooting:

      • Verify Starting Material Purity: Before starting the reaction, confirm the purity of your ethyl 2-chloroacetoacetate using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

      • Purification: If significant impurities are detected, repurify the starting material by vacuum distillation, paying close attention to the fractionating column's efficiency.

      • Controlled Synthesis: When preparing this reagent, use a milder chlorinating agent like sulfuryl chloride (SO₂Cl₂) and maintain low temperatures (-5 to 10 °C) during addition to minimize the formation of the di-chloro impurity.[2]

  • Cause 2: Degradation of Propanethioamide. Thioamides can be sensitive to both acidic and basic conditions, as well as heat.

    • Side Reaction: The primary degradation pathway for propanethioamide under reaction conditions is hydrolysis to propionamide.[3][4] Propionamide will not react to form the thiazole ring, thus reducing the overall yield. Oxidation of the thioamide is another potential degradation route.[5]

    • Troubleshooting:

      • Control pH: The Hantzsch synthesis is often carried out under neutral or slightly acidic conditions. Avoid strongly basic or acidic environments that can accelerate thioamide hydrolysis.

      • Temperature Management: While heating is necessary to drive the cyclization, excessive temperatures or prolonged reaction times can lead to thermal decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessary heating.

      • Inert Atmosphere: To prevent oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 3: Self-Condensation of Ethyl 2-chloroacetoacetate. As a β-ketoester, ethyl 2-chloroacetoacetate can undergo self-condensation, especially in the presence of a base.[1]

    • Side Reaction: This reaction leads to the formation of oligomeric byproducts, consuming the starting material and reducing the yield of the desired thiazole.

    • Troubleshooting:

      • Order of Addition: Add the base (if used) slowly and at a controlled temperature to the reaction mixture containing both the thioamide and the α-haloester. This ensures that the intermolecular reaction to form the thiazole is favored over self-condensation.

      • Choice of Base: Use a mild, non-nucleophilic base if one is required for your specific protocol.

Below is a diagram illustrating the main reaction and key side reactions during the Hantzsch synthesis step.

Figure 1: Main and side reaction pathways in the Hantzsch synthesis step.
B. Saponification Stage

The hydrolysis of the ethyl ester to the carboxylic acid is a critical step that can be prone to a significant side reaction if not properly controlled.

Question 2: During the saponification of ethyl 2-ethylthiazole-4-carboxylate, I am observing gas evolution and a lower than expected yield of the carboxylic acid. What is happening?

Answer:

The most likely cause of gas evolution and yield loss during this step is decarboxylation.

  • Side Reaction: Decarboxylation. Thiazole-4-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) upon heating, especially under acidic or basic conditions, to yield 2-ethylthiazole.[6][7] This is analogous to the decarboxylation of β-keto acids, where the heterocyclic ring can stabilize the resulting carbanion intermediate.

    • Mechanism: The reaction proceeds through the loss of carbon dioxide from the carboxylate anion, followed by protonation of the resulting carbanion at the 4-position of the thiazole ring.

  • Troubleshooting:

    • Temperature Control: This is the most critical parameter. The hydrolysis should be carried out at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and avoid excessive heating.

    • Reaction Time: Do not extend the reaction time unnecessarily. Once the ester has been consumed (as determined by TLC or HPLC), proceed with the workup promptly.

    • pH Control during Workup: During the acidification step to precipitate the carboxylic acid, avoid strongly acidic conditions and elevated temperatures, as this can also promote decarboxylation. It is advisable to perform the acidification at a low temperature (e.g., in an ice bath).

ParameterRecommended ConditionRationale
Temperature 50-60 °C (or lower if feasible)Minimizes thermal decarboxylation.
Base NaOH or KOH (1.1-1.5 equivalents)Standard bases for saponification.
Solvent Aqueous ethanol or methanolEnsures solubility of the ester.
Acidification Cool to 0-5 °C before adding acidReduces the rate of decarboxylation during workup.

Table 1: Recommended conditions to minimize decarboxylation during saponification.

The workflow below outlines the decision-making process for troubleshooting this step.

Saponification_Troubleshooting start Low yield / Gas evolution during saponification check_temp Was reaction temperature > 80°C or heating prolonged? start->check_temp high_temp High temperature is likely causing decarboxylation. check_temp->high_temp Yes check_acid Was acidification performed at room temperature or higher? check_temp->check_acid No reduce_temp Action: Lower reaction temperature (e.g., to 50-60°C) and monitor reaction progress closely. high_temp->reduce_temp end Yield should improve. reduce_temp->end hot_acid Acidification at elevated temperature can promote decarboxylation. check_acid->hot_acid Yes check_acid->end No cool_acid Action: Cool reaction mixture to 0-5°C before and during acidification. hot_acid->cool_acid cool_acid->end

Figure 2: Troubleshooting workflow for the saponification step.
C. Hydrochloride Salt Formation Stage

The final step of forming the hydrochloride salt is generally straightforward, but a specific side reaction can occur depending on the chosen method.

Question 3: After forming the hydrochloride salt and analyzing the product, I'm seeing a significant amount of the ethyl ester starting material. How is this possible?

Answer:

This is a classic example of an unintended Fischer esterification reaction.

  • Side Reaction: Fischer Esterification. If you are forming the hydrochloride salt by bubbling hydrogen chloride gas through an ethanolic solution of your 2-ethylthiazole-4-carboxylic acid, you are creating the perfect conditions for Fischer esterification.[8] The HCl acts as the acid catalyst, and the ethanol solvent acts as the nucleophile, converting your carboxylic acid product back into its ethyl ester.

    • Mechanism: The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by ethanol. Subsequent dehydration leads to the formation of the ethyl ester.

  • Troubleshooting:

    • Change the Solvent: The simplest solution is to use a non-alcoholic solvent for the salt formation. Solvents like diethyl ether, dioxane, or acetone are excellent choices. Dissolve or suspend your carboxylic acid in one of these solvents and then introduce the HCl gas.

    • Use Aqueous HCl: Alternatively, dissolve the carboxylic acid in a minimal amount of a suitable organic solvent and then add a stoichiometric amount of concentrated aqueous hydrochloric acid. The hydrochloride salt will often precipitate out. The product can then be collected and dried thoroughly.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch synthesis proceeds via a multi-step mechanism. The first step is the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloester, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ester. Finally, a dehydration step occurs to form the aromatic thiazole ring.[9]

Q2: Are there any specific safety precautions I should take when working with propanethioamide and ethyl 2-chloroacetoacetate?

A2: Yes. Ethyl 2-chloroacetoacetate is a lachrymator and can cause burns.[10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Thioamides should also be handled with care, as they can be toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: What analytical techniques are best for monitoring the progress of these reactions and the purity of the final product?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress, allowing you to visualize the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the reaction mixture and for determining the purity of the final product. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point for method development.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the purity of volatile starting materials like ethyl 2-chloroacetoacetate and for identifying volatile byproducts.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and any isolated intermediates or impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities and byproducts by providing both retention time data and mass-to-charge ratio information.[13]

Q4: My final this compound product is unstable and discolors over time. What could be the cause?

A4: Thiazole-containing compounds can be susceptible to degradation, especially if impurities are present.

  • Residual Acid or Base: Ensure that the final product is free from any residual acid or base from the previous steps, as this can catalyze decomposition. Wash the product thoroughly and ensure it is dried completely.

  • Oxidation: The thiazole ring can be sensitive to oxidation. Store the final product in a tightly sealed container, protected from light and air. Storing under an inert atmosphere (nitrogen or argon) at a low temperature can significantly improve long-term stability.

  • Purity: The presence of even small amounts of impurities can sometimes accelerate the degradation of the main compound. If stability issues persist, consider an additional recrystallization step to improve purity.

III. References

  • D. L. Klayman, et al. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central. Retrieved from [Link]

  • A. J. Kirby, et al. (1981). The Kinetics and Mechanism of Thioamide Hydrolysis promoted by. RSC Publishing. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

  • T. N. Hansen & C. A. Olsen. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Retrieved from [Link]

  • C. A. Hutton, et al. (n.d.). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. University of Melbourne. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • R. Noto, et al. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • C. A. Hutton, et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • S. Fukuzumi, et al. (2021). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Angewandte Chemie. Retrieved from [Link]

  • A. A. Siddiqui, et al. (2012). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. PubMed. Retrieved from [Link]

  • Y. Wang, et al. (2022). HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. PubMed. Retrieved from [Link]

  • Y. Wang, et al. (2022). HPLC–MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. ResearchGate. Retrieved from [Link]

  • R. Noto, et al. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate. Retrieved from

  • S. Smith. (2018). On the mechanism of oligomer formation in condensations of alkyl cyanoacetates with formaldehyde. SciSpace. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]

  • C. A. Hutton, et al. (n.d.). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. University of Melbourne. Retrieved from [Link]

  • S. Singh, et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction approaches for the decarboxylation of carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Y. Lu, et al. (2012). [The Optimization of 2-thiothiazolidine-4-carboxylic Acid Back Extraction in Urine and Determination by HPLC]. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chloroacetoacetate. Retrieved from [Link]

  • T. Nishio, et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • B. A. Logue, et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Baishideng Publishing Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Retrieved from [Link]

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Retrieved from

  • PubMed. (n.d.). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylthiazolidine-4-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Ethylthiazole-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Ethylthiazole-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of starting materials from the final product. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most probable starting materials I need to remove from my crude this compound?

Based on the widely employed Hantzsch thiazole synthesis, the most likely starting materials for the preparation of 2-Ethylthiazole-4-carboxylic acid are thiopropionamide (to provide the 2-ethyl group and the sulfur atom) and an ethyl 2-chloro-3-oxobutanoate or a similar α-halo ketoester. Subsequent hydrolysis of the resulting ester and salt formation with hydrochloric acid would yield the final product. Therefore, the primary impurities to target for removal are unreacted thiopropionamide and the ketoester, along with hydrolysis byproducts.

Q2: I have a persistent impurity in my final product. How can I identify if it's one of the starting materials?

To identify the nature of the impurity, a combination of chromatographic and spectroscopic techniques is recommended.

  • Thin Layer Chromatography (TLC): This is a quick and effective method for initial assessment. You can spot your crude product, the starting materials (if available), and the purified product on the same TLC plate. A significant spot in the crude product that corresponds to the Rf value of a starting material is a strong indicator of its presence.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. Developing a method that resolves the product from its starting materials will allow you to determine the purity of your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be very informative. The presence of characteristic peaks corresponding to the starting materials in the spectrum of your crude product confirms their presence. For instance, you would look for the characteristic ethyl group signals of thiopropionamide and the distinct signals of the α-halo ketoester.

Q3: My crude product is a sticky oil/amorphous solid, making direct recrystallization difficult. What should I do?

This is a common issue when residual starting materials or byproducts act as eutectic impurities, lowering the melting point and preventing crystallization. The most effective approach here is to perform an acid-base extraction to remove the majority of the impurities before attempting recrystallization.

Troubleshooting Guides

Guide 1: Removal of Unreacted Starting Materials using Acid-Base Extraction

This technique is highly effective for separating the acidic product, 2-Ethylthiazole-4-carboxylic acid, from neutral or basic impurities.

Principle of the Method

The carboxylic acid group of the target compound can be deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral organic impurities, such as the starting ketoester, will remain in the organic phase. Basic impurities, although less likely in this specific synthesis, would also be separated.

AcidBaseExtraction OrganicLayer OrganicLayer AqueousLayer AqueousLayer AqueousLayer_out AqueousLayer_out caption Workflow for Acid-Base Extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of a weak base, such as sodium bicarbonate.

  • Mixing and Venting: Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting the funnel and venting to release any pressure buildup (CO2 evolution).

  • Separation: Allow the layers to separate fully. The aqueous layer (bottom layer for dichloromethane, top for ethyl acetate) will contain the sodium salt of your product. Drain the aqueous layer into a clean flask.

  • Re-extraction: To ensure complete extraction, add a fresh portion of the aqueous base to the organic layer and repeat the extraction process. Combine the aqueous layers.

  • Washing the Organic Layer: The organic layer, containing the neutral impurities, can be washed with brine, dried over a suitable desiccant (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent evaporated to isolate the impurities for characterization if needed.

  • Acidification and Precipitation: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid, with stirring, until the solution is acidic (pH ~2, check with pH paper). The protonated 2-Ethylthiazole-4-carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Parameter Recommendation Rationale
Organic Solvent Ethyl Acetate, DichloromethaneGood solubility for the crude product and immiscible with water.
Aqueous Base Saturated Sodium BicarbonateSufficiently basic to deprotonate the carboxylic acid without hydrolyzing the ester starting material if present.
Acid for Precipitation Concentrated HClTo ensure complete protonation and precipitation of the product as the hydrochloride salt.
Guide 2: Purification by Recrystallization

After the acid-base extraction, recrystallization is an excellent final step to achieve high purity.

Principle of the Method

Recrystallization relies on the difference in solubility of the compound and any remaining impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature.

Recrystallization caption Workflow for Purification by Recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system. For a carboxylic acid hydrochloride, polar protic solvents or mixtures are often effective. Ethanol, methanol, or a mixture of ethanol and water are good starting points.

  • Dissolution: Place the dried product from the acid-base extraction in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly, for example, in a vacuum oven.

Solvent System Suitability Notes
Ethanol/Water GoodDissolve in hot ethanol and add water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool.
Methanol GoodCan be effective, but check for high solubility at room temperature which may reduce yield.
Isopropanol PotentialAnother good option to try if ethanol or methanol are not ideal.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • Wiley, R. H.; England, D. C.; Behr, L. C. The Hantzsch Synthesis. Org. React.1951, 6, 367–409.
  • Larina, L. I.; Lopyrev, V. A. Modern routes to thiazoles. ARKIVOC2009, (i), 1–62.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978, 43 (14), 2923–2925.
  • LibreTexts. 4.8: Acid-Base Extraction. [Link] (accessed Jan 7, 2026).

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link] (accessed Jan 7, 2026).

  • Organic Syntheses. Ethyl thiazole-4-carboxylate. [Link] (accessed Jan 7, 2026).

  • Głowacki, R.; Bald, E. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Sci Rep2023, 13, 9239.
  • Van Horn, D. E.; et al. Process for preparing thiazole derivatives. U.S.

Technical Support Center: Characterization of Unexpected Byproducts in 2-Ethylthiazole-4-carboxylic Acid Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for the synthesis and characterization of 2-Ethylthiazole-4-carboxylic acid hydrochloride, focusing on the identification and mitigation of unexpected byproducts. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Hantzsch thiazole synthesis of ethyl 2-ethylthiazole-4-carboxylate resulted in a low yield and a complex mixture of products. What are the most likely causes?

Answer:

Low yields and the formation of multiple byproducts in the Hantzsch synthesis are common challenges that often stem from the reactivity of the starting materials and suboptimal reaction conditions.[1] The primary reaction involves the condensation of an α-haloketone (in this case, likely a derivative of ethyl 2-chloroacetoacetate) and a thioamide (thioacetamide).[2] Several side reactions can occur concurrently:

  • Purity of Starting Materials: The stability and purity of your α-haloketone are critical. Impurities in this starting material can lead to a cascade of side reactions.[1]

  • Self-Condensation of Ethyl 2-chloroacetoacetate: In the presence of a base, ethyl 2-chloroacetoacetate can undergo self-condensation, leading to a variety of oligomeric byproducts.

  • O-Alkylation vs. C-Alkylation: The enolate of ethyl 2-chloroacetoacetate can react at either the carbon or the oxygen atom, leading to a mixture of C-alkylated and O-alkylated products.

  • Dialkylation: The product of the initial alkylation may still possess acidic protons, making it susceptible to a second alkylation event, further complicating the product mixture.

To mitigate these issues, ensure the purity of your starting materials and carefully control the reaction temperature and stoichiometry.

Question 2: I've isolated a byproduct with the same mass as my desired 2-ethylthiazole-4-carboxylic acid, but it has a different NMR spectrum. What could this be?

Answer:

The presence of an isomer with the same mass suggests a rearrangement or an alternative cyclization pathway has occurred. A likely candidate is an isomeric thiazole. The regioselectivity of the Hantzsch synthesis can be highly dependent on the reaction conditions, particularly the pH.[1]

  • Formation of 2-Imino-2,3-dihydrothiazole Isomer: When using N-monosubstituted thioureas, the condensation with α-haloketones can yield two different regioisomers. While 2-(N-substituted amino)thiazoles are typically favored in neutral solvents, acidic conditions can promote the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[1]

Troubleshooting Workflow for Isomer Formation

G start Isomeric Byproduct Detected check_pH Analyze Reaction pH start->check_pH neutral Neutral Conditions (Favors desired product) check_pH->neutral pH ~7 acidic Acidic Conditions (Favors 2-imino isomer) check_pH->acidic pH < 7 monitor Monitor Reaction by TLC/LC-MS neutral->monitor adjust_pH Adjust pH to Neutral/Slightly Basic acidic->adjust_pH adjust_pH->monitor isolated Isolate and Characterize Isomer monitor->isolated

Caption: Troubleshooting workflow for addressing isomeric byproduct formation.

To confirm the structure of the unexpected isomer, detailed 1D and 2D NMR spectroscopic analysis (e.g., HMBC, HSQC) is essential.

Question 3: My reaction mixture shows a significant amount of the corresponding ethyl ester of my target molecule, even though the reaction should have yielded the carboxylic acid. What is happening?

Answer:

This indicates that the hydrolysis of the ethyl ester to the carboxylic acid is incomplete. The hydrolysis of an ester is a reversible reaction, and the position of the equilibrium is influenced by several factors.[3]

  • Insufficient Hydrolysis Time or Reagent: The hydrolysis might not have proceeded to completion. Ensure you are using a sufficient excess of the hydrolyzing agent (e.g., NaOH or HCl) and allowing adequate reaction time.

  • pH of the Workup: During the workup, the pH must be carefully adjusted to ensure the carboxylic acid is in its neutral form to facilitate extraction and isolation. If the pH is too high, the carboxylate salt will remain in the aqueous layer.

Table 1: Typical Conditions for Ethyl Ester Hydrolysis

ConditionReagentTemperatureKey Considerations
Acidic Dilute HCl or H₂SO₄RefluxReversible reaction; requires an excess of water.[4]
Basic (Saponification) NaOH or KOH solutionRefluxIrreversible reaction; forms the carboxylate salt.[3]
Question 4: I am observing a high molecular weight byproduct that I cannot identify. What are the possibilities?

Answer:

The formation of high molecular weight byproducts can be attributed to several potential side reactions, including dimerization or polymerization.

  • Dimerization of Thiazole Intermediates: Thiazol-2-ylidenes, which can be intermediates in some thiazole syntheses, are known to be prone to dimerization.[1] This can lead to the formation of complex, high molecular weight structures.

  • Formation of Dithiazolyl Impurities: Under certain conditions, reactions can lead to the formation of dithiazolyl compounds, which would have approximately double the mass of the expected product.

Analytical Approach for High Molecular Weight Byproducts:

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the exact mass and molecular formula of the byproduct. This is the first crucial step in identification.

  • Tandem MS (MS/MS): Fragmentation analysis can provide valuable structural information about the connectivity of the molecule.

  • Nuclear Magnetic Resonance (NMR): If the byproduct can be isolated in sufficient purity and quantity, ¹H and ¹³C NMR will be invaluable for structure elucidation.

  • Size Exclusion Chromatography (SEC): This technique can be used to separate and analyze oligomeric or polymeric byproducts based on their size.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis of Ethyl 2-ethylthiazole-4-carboxylate

This protocol is a general guideline and may require optimization for your specific reaction.

  • Reagent Preparation: In a round-bottom flask, dissolve thioacetamide (1.1 equivalents) in ethanol.

  • Reaction Setup: To this solution, add ethyl 2-chloro-3-oxobutanoate (1.0 equivalent).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize with a weak base such as sodium bicarbonate solution.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Characterization of an Unknown Byproduct by LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method with water and acetonitrile (both typically containing 0.1% formic acid) to separate the components of the mixture.

  • Mass Spectrometric Detection: Couple the HPLC to a mass spectrometer (e.g., a Q-TOF or Orbitrap) to obtain the mass-to-charge ratio (m/z) of the eluting compounds.

  • Data Analysis: Identify the m/z values of the main product and any significant byproducts. Use the accurate mass data to predict the elemental composition of the unknown byproducts.

Logical Flow for Byproduct Identification

G start Unexpected Peak in LC-MS/TLC ms_analysis High-Resolution MS Analysis (Determine Molecular Formula) start->ms_analysis nmr_analysis Isolate Byproduct & Acquire NMR Spectra (1H, 13C, 2D) ms_analysis->nmr_analysis lit_search Literature Search for Known Byproducts ms_analysis->lit_search structure Propose Structure nmr_analysis->structure lit_search->structure confirmation Confirm Structure (e.g., Synthesis of Standard) structure->confirmation

Caption: A logical workflow for the identification of unknown byproducts.

References

  • BenchChem Technical Support Team. (2025). Minimizing Byproduct Formation During Thiazole Ring Closure. BenchChem.
  • Kumar, A., & Maurya, R. A. (2008). Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Synlett, 2008(06), 883-885.
  • Mahdy, A. R. E., Elboray, E. E., Fandy, R. F., Abbas-Temirek, H. H., & Aly, M. F. (2016).
  • De Paolis, O., Baffoe, J., Landge, S. M., & Török, B. (2008). Multicomponent Domino Cyclization-Oxidative Aromatization on a Bifunctional Pd/C/K-10 Catalyst: An Environmentally Benign Approach toward the Synthesis of Pyridines. Synthesis, 2008(21), 3423-3428.
  • BenchChem Technical Support Team. (2025).
  • MacSphere. (n.d.). Structural Studies of Derivatives of Thiazolidine-4-Carboxylic Acid.
  • Molecules. (2021). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. MDPI.
  • Molecules. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
  • ChemicalBook. (2023).
  • ResearchGate. (n.d.).
  • ResearchGate. (2017). Synthesis of (2R,4R)-2-Alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic Acids.
  • ChemicalBook. (2023).
  • ResearchGate. (2015).
  • Chiba, T., Sato, H., & Kato, T. (1984).
  • Taylor & Francis Online. (2017).
  • ResearchGate. (2009).
  • ChemicalBook. (2023).
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Sigma-Aldrich. (n.d.). 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.).
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  • ResearchGate. (2022). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study.
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  • PubMed. (2012). 2-Substituted 4,5-dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of metallo-β-lactamases.
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Validation & Comparative

The Synthetic Advantage: Why 2-Ethylthiazole Derivatives Outshine Their Methyl Counterparts in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Thiazole Synthesis and Application

For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic feasibility and pharmacological profile of a lead candidate. Among the privileged structures in medicinal chemistry, the thiazole ring is a recurring motif in numerous FDA-approved drugs.[1][2][3] While seemingly minor, the choice between a 2-methyl and a 2-ethyl substituent on this versatile heterocycle can have significant downstream consequences. This guide provides an in-depth comparison of 2-ethylthiazole and 2-methylthiazole derivatives, elucidating the synthetic and pharmacological advantages that often make the ethyl analogue a superior choice in the intricate process of drug discovery.

Unveiling the Subtle Yet Significant Differences: A Comparative Overview

At first glance, the substitution of a methyl group with an ethyl group on the thiazole ring appears to be a trivial modification. However, this seemingly small change introduces distinct steric and electronic properties that can be strategically leveraged in organic synthesis and drug design.

Property2-Methylthiazole Derivatives2-Ethylthiazole DerivativesSignificance in Synthesis and Drug Discovery
Electronic Effect Weakly electron-donating (+I effect)More strongly electron-donating (+I effect)[4][5]Enhanced nucleophilicity of the thiazole ring can influence reaction kinetics. Increased electron density may also impact target binding interactions.
Steric Hindrance Minimal steric bulkIncreased steric bulk around the 2-positionCan influence regioselectivity in certain reactions and may provide a handle for improving metabolic stability by shielding potential sites of metabolism.
Lipophilicity (logP) LowerHigherGenerally, an increase in lipophilicity can enhance membrane permeability and target engagement within hydrophobic pockets, but may also increase metabolic liability and decrease aqueous solubility.[6][7]
Metabolic Stability Potentially susceptible to oxidation at the methyl groupThe ethyl group can alter metabolic pathways, potentially leading to improved stability.[8]A more stable compound can have a longer half-life in vivo, leading to a more favorable dosing regimen.

The Synthetic Perspective: Navigating the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains one of the most robust and widely employed methods for the construction of the thiazole core.[1][3] This reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of our comparison, this translates to the use of thioacetamide for the synthesis of 2-methylthiazoles and thiopropionamide for 2-ethylthiazoles.

Mechanistic Considerations: The Role of the 2-Alkyl Group

The greater electron-donating nature of the ethyl group in thiopropionamide, compared to the methyl group in thioacetamide, can have a subtle but impactful effect on the reaction kinetics of the Hantzsch synthesis. The increased electron density on the sulfur atom of thiopropionamide can enhance its nucleophilicity, potentially leading to a faster initial S-alkylation step with the α-haloketone.

However, the increased steric bulk of the ethyl group may also play a role, potentially slowing down the subsequent intramolecular cyclization and dehydration steps. The overall effect on reaction rate and yield is therefore a balance of these competing electronic and steric factors. While direct comparative kinetic studies are scarce in the literature, a general understanding of these principles can guide the optimization of reaction conditions.

Synthesis_Workflow cluster_methyl 2-Methylthiazole Synthesis cluster_ethyl 2-Ethylthiazole Synthesis (Conceptual) M1 Thioacetamide + Chloroacetone M2 Reaction in DMF (60°C, 1h) M1->M2 M3 Aqueous Workup M2->M3 M4 Extraction with Ethyl Acetate M3->M4 M5 Purification (Column Chromatography) M4->M5 M6 2,4-Dimethylthiazole M5->M6 E1 Thiopropionamide + Ethyl 2-chloroacetoacetate E2 Reaction in Ethanol (Reflux, 4-6h) E1->E2 E3 Aqueous Workup E2->E3 E4 Extraction with Ethyl Acetate E3->E4 E5 Purification (Column Chromatography) E4->E5 E6 Ethyl 2-Ethyl-4-methylthiazole- 5-carboxylate E5->E6

Sources

A Researcher's Guide to the Structure-Activity Relationship of 2-Ethylthiazole-4-Carboxylic Acid Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-Ethylthiazole-4-carboxylic acid hydrochloride analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents comparative data, and offers detailed experimental protocols to support further investigation in this promising area of medicinal chemistry.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for the design of novel therapeutic agents. Within this class, derivatives of 2-substituted-thiazole-4-carboxylic acids have emerged as a focal point for anticancer drug discovery. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines, and understanding their structure-activity relationship is paramount for optimizing their efficacy and selectivity.[2] This guide will specifically explore the landscape of 2-Ethylthiazole-4-carboxylic acid analogs, providing a comparative framework for their biological activity.

Unraveling the Mechanism of Action: Targeting Cellular Proliferation

While the precise mechanism for all 2-Ethylthiazole-4-carboxylic acid analogs is not universally defined, extensive research on structurally related thiazole derivatives points towards two primary and critical anticancer mechanisms: inhibition of tubulin polymerization and inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division, intracellular transport, and the maintenance of cell structure.[1] Their constant assembly (polymerization) and disassembly (depolymerization) are critical for the formation of the mitotic spindle during cell division. Disruption of this dynamic process leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3] Several thiazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site on β-tubulin.[1][3] This prevents the formation of microtubules, effectively halting cell proliferation in rapidly dividing cancer cells.

Logical Flow of Tubulin Polymerization Inhibition

cluster_0 Cellular Environment Thiazole Analog Thiazole Analog Tubulin Dimers Tubulin Dimers Thiazole Analog->Tubulin Dimers Binds to Colchicine Site Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization (Inhibited) Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Formation Blocked Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle->Cell Cycle Arrest (G2/M) Leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by thiazole analogs.

Inhibition of VEGFR-2 Signaling

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[4] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process.[4] The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes the proliferation and migration of endothelial cells.[4] Several small-molecule thiazole derivatives have been shown to be potent inhibitors of the VEGFR-2 tyrosine kinase.[5] By blocking the ATP-binding site of the kinase domain, these compounds prevent receptor autophosphorylation and downstream signaling, thereby inhibiting angiogenesis and starving the tumor of its blood supply.[5][6]

VEGFR-2 Signaling Pathway and Point of Inhibition

cluster_1 VEGFR-2 Signaling Cascade VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds P P VEGFR-2->P Autophosphorylation (Blocked) Thiazole Analog Thiazole Analog Thiazole Analog->VEGFR-2 Inhibits ATP Binding Downstream Signaling (e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Signaling (e.g., PI3K/Akt, MAPK) Activates Angiogenesis Angiogenesis Downstream Signaling (e.g., PI3K/Akt, MAPK)->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole analogs.

Comparative Structure-Activity Relationship (SAR)

The biological activity of 2-substituted-thiazole-4-carboxylic acid analogs is highly dependent on the nature of the substituents at the C2 and C4 positions of the thiazole ring, as well as modifications to the carboxylic acid moiety. The following table summarizes key SAR findings from the literature on related compounds, providing a predictive framework for the activity of 2-Ethylthiazole-4-carboxylic acid analogs.

Position of Modification Structural Change Impact on Anticancer Activity Rationale/Insight Supporting References
C2-Position (Alkyl/Aryl) Replacement of a small alkyl (e.g., ethyl) with a larger aryl group (e.g., phenyl, substituted phenyl)Often increases potency.Aryl groups can engage in additional hydrophobic and π-π stacking interactions within the target's binding pocket. Electron-donating or withdrawing groups on the aryl ring can fine-tune electronic properties and binding affinity.[2]
C4-Position (Carboxylic Acid) Conversion of the carboxylic acid to a carboxamide (-CONH-R)Generally enhances activity.The amide bond provides an additional hydrogen bond donor and acceptor, potentially increasing target affinity. The 'R' group on the amide can be varied to explore different binding pockets and improve pharmacokinetic properties.[2]
C4-Carboxamide 'R' Group Introduction of long alkyl chains or aromatic/heteroaromatic ringsActivity is highly dependent on the specific 'R' group and the cancer cell line.Long alkyl chains can increase lipophilicity, aiding in cell membrane penetration. Aromatic rings can introduce further binding interactions. The optimal 'R' group is target-specific.[2]
Thiazole Ring Saturation of the thiazole to a thiazolidine ringCan either increase or decrease activity, depending on the target and other substituents.A thiazolidine ring is more flexible than a thiazole ring, which may allow for a better conformational fit in some binding sites but may be detrimental in others that favor a rigid conformation.[2]

Experimental Protocols for Activity Evaluation

To facilitate the comparative analysis of novel 2-Ethylthiazole-4-carboxylic acid analogs, detailed protocols for key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-Ethylthiazole-4-carboxylic acid analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization is initiated by increasing the temperature to 37°C in the presence of GTP. A fluorescent reporter that binds to polymerized microtubules is included in the reaction, and the increase in fluorescence intensity over time is measured.[7] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[7]

Experimental Workflow:

Caption: Workflow for the tubulin polymerization inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (2 mg/mL), general tubulin buffer, GTP (1 mM), glycerol (15%), and a fluorescent reporter.[7]

  • Plate Setup: In a pre-warmed 96-well plate, add your test compounds, a known inhibitor (e.g., Nocodazole) as a positive control, and a vehicle control.

  • Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate the polymerization reaction.

  • Fluorescence Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the IC₅₀ value for each compound, which is the concentration that inhibits tubulin polymerization by 50%.

VEGFR-2 Kinase Assay

This luminescence-based assay measures the activity of the VEGFR-2 kinase and the inhibitory effect of the test compounds.

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme. A lower luminescent signal indicates higher kinase activity (more ATP consumed).[4] Inhibitors will result in a higher luminescent signal as less ATP is used.

Experimental Workflow:

Caption: Workflow for the VEGFR-2 kinase assay.

Step-by-Step Protocol:

  • Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., a poly (Glu, Tyr) peptide).[8]

  • Reaction Setup: In a 96-well plate, add the master mix, the test compounds at various concentrations, a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control, and a vehicle control.

  • Enzyme Addition: Add the recombinant human VEGFR-2 enzyme to all wells except the blank control to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow the phosphorylation reaction to proceed.[8]

  • Signal Detection: Add a reagent (such as Kinase-Glo®) that stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction that produces light.

  • Luminescence Measurement: Measure the luminescent signal using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The 2-Ethylthiazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel anticancer agents. Based on the structure-activity relationships of related compounds, it is anticipated that modifications at the C2 and C4 positions will significantly impact biological activity. Specifically, conversion of the C4-carboxylic acid to various carboxamides and exploration of different aryl substituents at the C2-position are likely to yield compounds with enhanced potency. The primary mechanisms of action for this class of compounds appear to be the inhibition of tubulin polymerization and VEGFR-2 signaling, both of which are validated targets in oncology.

Future research should focus on the systematic synthesis and evaluation of 2-Ethylthiazole-4-carboxylic acid analogs to build a more detailed SAR profile. Lead compounds identified through the in vitro assays described herein should be further evaluated in cell cycle analysis, apoptosis assays, and ultimately in preclinical in vivo models to assess their therapeutic potential.

References

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Biological efficacy of 2-Ethylthiazole-4-carboxylic acid hydrochloride derivatives vs. existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Efficacy of Thiazole-4-Carboxylic Acid Derivatives in Oncology

This guide provides an in-depth, objective comparison of the biological efficacy of emerging 2-Ethylthiazole-4-carboxylic acid derivatives and related thiazole compounds against existing drugs in cancer research. The content herein is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of this class of molecules, supported by experimental data and procedural insights.

Part 1: Deciphering the Mechanisms of Action: Thiazole Derivatives vs. Established Anticancer Agents

The therapeutic value of any anticancer agent is fundamentally tied to its mechanism of action. Thiazole derivatives have emerged as a versatile scaffold, demonstrating the ability to interact with a variety of cancer-relevant biological targets.[1] This contrasts with many established drugs that often have a more singular, well-defined mechanism.

The Multi-Targeted Approach of Thiazole Derivatives

Research has shown that the thiazole ring is a key structural component in many compounds with potent anti-tumor properties.[2] These derivatives exert their anticancer effects through several sophisticated mechanisms:

  • Enzyme Inhibition: A significant number of thiazole derivatives function by inhibiting key enzymes that are crucial for tumor growth and survival.

    • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Certain thiazole derivatives have shown potent inhibitory activity against the VEGFR-2 tyrosine kinase, effectively cutting off the tumor's blood supply.[3] One study reported that a 3-nitrophenylthiazolyl derivative exhibited 85.72% VEGFR-2 enzyme inhibition, comparable to the established drug Sorafenib (86.93%).[3]

    • Aromatase Inhibition: In hormone-dependent cancers like breast cancer, the enzyme aromatase is critical for estrogen synthesis. Novel thiazole derivatives have been identified as potential aromatase inhibitors, offering a targeted therapy approach for these cancers.[4]

    • Lactate Dehydrogenase (LDH) Inhibition: Cancer cells often rely on aerobic glycolysis, a process where the enzyme LDH plays a critical role. By inhibiting LDH, specific thiazole compounds can disrupt the altered metabolism of cancer cells, leading to reduced proliferation and tumor growth.[5]

  • Signaling Pathway Disruption: Thiazole derivatives can interfere with critical intracellular signaling pathways that promote cancer cell proliferation and survival. The Ras protein family, for instance, is a major signaling hub that is frequently mutated in cancer. Docking studies have shown that some 2,4-disubstituted 1,3-thiazole derivatives can bind to the RAS p21 receptor, suggesting a mechanism for disrupting this key oncogenic pathway.[6]

  • Induction of Apoptosis: Many synthesized thiazole compounds have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved by causing cell cycle arrest at specific phases (e.g., G1 and G2/M), which ultimately leads to the activation of apoptotic pathways.[3][4][7]

Below is a diagram illustrating the VEGFR-2 signaling pathway, a key target for several potent thiazole derivatives.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout A Seed Cells in 96-Well Plate B Allow Cells to Adhere A->B C Treat with Thiazole Derivatives B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate 3-4 hrs (Formazan Forms) E->F G Solubilize Formazan (e.g., DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Sources

A Comparative Guide to the Synthetic Routes of 2-Ethylthiazole-4-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 2-Ethylthiazole-4-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth comparative analysis of two distinct synthetic routes to this target molecule, offering insights into the causality behind experimental choices, and presenting supporting data to inform your synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of substituted thiazoles is a well-established field in heterocyclic chemistry. For the preparation of this compound, two primary strategies emerge: the direct construction of the thiazole ring with the desired substituents (Route A), and the functional group interconversion of a pre-formed thiazole core (Route B). This guide will dissect both approaches, evaluating their respective merits and drawbacks.

Route A: Modified Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, provides a direct and convergent approach to the thiazole ring system.[1][2] This method involves the condensation of an α-haloketone or a related species with a thioamide.[3][4][5] For the synthesis of our target molecule, a modification of this classic reaction is employed.

Overall Synthetic Scheme (Route A)

Route A A Ethyl 2-chloroacetoacetate C Ethyl 2-ethylthiazole-4-carboxylate A->C B Thiopropionamide B->C Hantzsch Condensation (Ethanol, Reflux) D 2-Ethylthiazole-4-carboxylic acid C->D Saponification (aq. NaOH, then H+) E 2-Ethylthiazole-4-carboxylic acid hydrochloride D->E Salt Formation (HCl in Ether) Route B A Ethyl 2-aminothiazole- 4-carboxylate B Ethyl 2-chlorothiazole- 4-carboxylate A->B Sandmeyer-type Reaction (NaNO2, CuCl, HCl) C Ethyl 2-ethylthiazole- 4-carboxylate B->C Negishi Cross-Coupling (EtZnCl, Pd catalyst) D 2-Ethylthiazole-4-carboxylic acid C->D Saponification (aq. NaOH, then H+) E 2-Ethylthiazole-4-carboxylic acid hydrochloride D->E Salt Formation (HCl in Ether)

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 2-Ethylthiazole-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Drug Discovery Intermediates

In the landscape of modern drug discovery and development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-Ethylthiazole-4-carboxylic acid hydrochloride is a key heterocyclic building block, valued for its role in the synthesis of a variety of pharmacologically active agents.[1][2] Its purity is not a mere quality control metric; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and ultimately, the safety of the final drug product.

This guide provides a comprehensive framework for establishing the purity of newly synthesized batches of this compound. We move beyond simple chromatographic area-percent reporting to advocate for an orthogonal, multi-technique approach. This ensures a holistic and accurate assessment, providing the high degree of confidence required by researchers, scientists, and drug development professionals. The methodologies described herein are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

The First Step: Qualifying a Reference Standard

Before the purity of new batches can be benchmarked, a well-characterized in-house primary reference standard must be established. This standard serves as the ultimate comparator for all future analyses. The qualification of this standard is a one-time, exhaustive process.

2.1. Unambiguous Identity Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.

    • ¹H NMR: The spectrum should be consistent with the structure of this compound. Expected signals would include a triplet and quartet for the ethyl group, a singlet for the thiazole proton, and a broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O. The presence of the hydrochloride salt may cause slight downfield shifts of protons adjacent to the nitrogen atom.

    • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides a unique molecular fingerprint and confirms the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

2.2. Confirmation of the Hydrochloride Salt Form

  • Elemental Analysis (CHN/Cl): This classical technique provides the empirical formula and is crucial for confirming the mass percentages of carbon, hydrogen, nitrogen, and, most importantly, chlorine. The experimentally determined chlorine content should match the theoretical value for the monohydrochloride salt.

  • Ion Chromatography (IC): As a more modern and specific technique, IC can be used to quantify the chloride counter-ion. This method is recognized by the USP for counter-ion analysis and offers high precision.[5][6][7]

A Multi-Pronged Approach to Purity Assessment

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. An orthogonal approach, using multiple methods based on different chemical and physical principles, is essential to detect the widest possible range of potential impurities.[8][9]

Workflow for Comprehensive Purity Assessment

Below is a visualization of the logical workflow for characterizing a new batch of this compound against the qualified reference standard.

G cluster_0 Batch Reception & Initial Checks cluster_1 Identity Confirmation cluster_2 Quantitative Purity & Impurity Profiling cluster_3 Data Consolidation & Final Purity Assignment A New Batch of 2-Ethylthiazole-4-carboxylic acid HCl Received B Visual Inspection (Color, Form) A->B C Solubility Checks B->C D FTIR Spectroscopy C->D E ¹H NMR Spectroscopy C->E F Mass Spectrometry C->F G Primary Assay: RP-HPLC (UV) for Organic Impurities F->G H Orthogonal Method 1: Quantitative NMR (qNMR) F->H I Orthogonal Method 2: GC-MS for Volatile Impurities F->I J Counter-Ion Analysis: Ion Chromatography for Cl⁻ F->J K Mass Balance Calculation: 100% - (Org. Imp. + Volatiles + Water + Non-volatiles) G->K H->K I->K J->K L Final Purity Certificate Generation K->L

Caption: Workflow for Purity Benchmarking.

Detailed Experimental Protocols

4.1. Primary Assay: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse for separating and quantifying non-volatile organic impurities. For a polar, acidic compound like 2-Ethylthiazole-4-carboxylic acid, a method must be developed that provides adequate retention and sharp peak shapes.[10][11][12]

Rationale for Method Design:

  • Column Choice: A polar-embedded or polar-endcapped C18 column is chosen to prevent phase collapse in highly aqueous mobile phases, which are necessary to retain this polar analyte.

  • Mobile Phase: A low pH mobile phase (e.g., using formic or phosphoric acid) is critical to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.

  • Gradient Elution: A gradient from a highly aqueous mobile phase to a higher organic concentration ensures that both the polar main compound and any less polar impurities are eluted and resolved.

Step-by-Step HPLC Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Polar-embedded C18 (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm or DAD scan to ensure peak purity.

  • Sample Preparation: Accurately weigh and dissolve the compound in Mobile Phase A to a concentration of ~0.5 mg/mL.

This method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose, covering specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[3][13][14]

4.2. Orthogonal Method 1: Quantitative NMR (qNMR)

qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of that same substance.[15][16] It relies on the principle that the NMR signal integral is directly proportional to the number of nuclei.[17][18]

Rationale for Use:

  • Primary Method: qNMR is considered a primary ratio method and provides a purity value that is independent of the chromatographic response factors of impurities.

  • Broad Applicability: It can quantify any proton-containing molecule in the sample, provided a unique signal can be integrated.

Step-by-Step qNMR Protocol:

  • Internal Standard: Select a high-purity, stable internal standard with a simple NMR spectrum (e.g., maleic acid, dimethyl sulfone) that has a peak in a clear region of the spectrum.

  • Sample Preparation: Accurately weigh ~15 mg of the 2-Ethylthiazole-4-carboxylic acid HCl and ~10 mg of the internal standard into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field (≥400 MHz) spectrometer. Ensure a long relaxation delay (e.g., 5x the longest T₁ of interest) to allow for full magnetization recovery, which is critical for accurate integration.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: The purity is calculated using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.

4.3. Orthogonal Method 2: GC-MS for Volatile Impurities

This technique is essential for identifying and quantifying residual solvents from the synthesis or volatile by-products that would not be detected by HPLC.

Rationale for Use:

  • High Sensitivity for Volatiles: GC is the gold standard for separating volatile and semi-volatile compounds.

  • Derivatization Requirement: Carboxylic acids are too polar and non-volatile for direct GC analysis. They must be derivatized, typically by silylation (e.g., with BSTFA) or esterification (e.g., with methyl chloroformate), to increase their volatility.[19][20][21][22]

Step-by-Step GC-MS Protocol (Post-Derivatization):

  • Derivatization: In a sealed vial, react a known amount of the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent like pyridine or DMF at a controlled temperature (e.g., 60 °C) for 30 minutes.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • Detection: Mass spectrometer in full scan mode to identify unknowns and selected ion monitoring (SIM) for quantifying known impurities.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the benchmarking process, the table below presents hypothetical data for three different batches of synthesized this compound. Batch A represents a high-quality reference standard, while Batches B and C exhibit common purity issues.

Analytical Test Parameter Batch A (Reference) Batch B Batch C Acceptance Criteria
Appearance VisualWhite crystalline solidOff-white powderWhite crystalline solidWhite to off-white solid
HPLC Purity Main Peak Area %99.85%98.50%99.79%≥ 99.0%
Impurity 1 (RRT 0.85)0.05%1.20% (OOS)0.06%≤ 0.15%
Total Impurities0.15%1.50% (OOS)0.21%≤ 0.5%
qNMR Purity Purity (w/w)99.7% ± 0.2%98.3% ± 0.3%99.6% ± 0.2%Report Value
GC-MS Residual Toluene< 10 ppm< 10 ppm950 ppm (OOS)≤ 890 ppm (ICH Q3C)
Ion Chromatography Chloride Content (w/w)17.9% (Theory: 18.3%)18.1%18.2%17.5% - 19.0%

Interpretation of Results:

  • Batch A: Meets all specifications and is suitable for use as a reference standard. The slightly lower-than-theory chloride content could indicate the presence of a small amount of water or non-chloride salt impurities.

  • Batch B: Fails on HPLC purity. The high level of Impurity 1 suggests an issue with the synthetic process or purification, possibly due to an unreacted starting material or a side-reaction product from a Hantzsch-type synthesis.[23][24]

  • Batch C: Passes HPLC and qNMR tests but fails due to high levels of residual toluene, a common solvent. This indicates inadequate drying or purification post-synthesis.

Logical Flow for Data Interpretation

G cluster_0 Primary Data Inputs cluster_1 Data Integration & Cross-Verification cluster_2 Decision Point cluster_3 Final Outcome HPLC HPLC Purity (Area % and Impurity Profile) Compare Compare HPLC and qNMR results. Do they corroborate? HPLC->Compare Mass_Balance Calculate Mass Balance: 100% - (HPLC Imp. + GC Imp. + Water + Non-volatiles) HPLC->Mass_Balance QNMR qNMR Purity (w/w) QNMR->Compare Check_Stoichiometry Does Chloride + Analyte (from qNMR) account for the mass? QNMR->Check_Stoichiometry GCMS Volatile Impurities (ppm) GCMS->Mass_Balance IC Chloride Content (w/w) IC->Check_Stoichiometry KF Water Content (Karl Fischer) KF->Mass_Balance Decision Do all results meet pre-defined specifications? Compare->Decision Check_Stoichiometry->Decision Mass_Balance->Decision Fail Batch Fails. Investigate OOS Result. Decision->Fail No Pass Batch Passes. Release for Use. Decision->Pass Yes

Caption: Data Integration and Decision-Making Logic.

Conclusion

Benchmarking the purity of a critical synthetic intermediate like this compound demands a rigorous, scientifically-grounded approach. By establishing a well-characterized reference standard and employing a suite of orthogonal analytical techniques—each validated for its intended purpose—researchers can ensure the quality and consistency of their material. This meticulous approach not only satisfies regulatory expectations but, more importantly, underpins the integrity of the entire drug development process, leading to more robust science and safer medicines.

References

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Webster, G. K., et al. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]

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  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

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  • PLOS One. (n.d.). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]

  • National Institutes of Health. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. [Link]

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  • PubMed Central. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link]

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  • Google Patents. (n.d.).
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A Comparative Guide to the Validation of Analytical Methods for 2-Ethylthiazole-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison and detailed protocols for the validation of analytical methods for the quantification of 2-Ethylthiazole-4-carboxylic acid hydrochloride, a key intermediate in pharmaceutical synthesis. Moving beyond a simple checklist, this document elucidates the scientific rationale behind experimental choices, ensuring a self-validating system rooted in established regulatory principles.

Introduction: The "Why" Behind Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] For this compound, this typically involves quantifying the active ingredient in the drug substance or monitoring its purity by separating it from potential impurities. An unvalidated method can lead to unreliable data, impacting everything from process development to final product quality control.

International regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), have established comprehensive guidelines for analytical method validation.[2][3][4][5] This guide will adhere to the principles outlined in ICH Q2(R2) and USP General Chapter <1225>, which provide a framework for evaluating a method's performance characteristics.[2][3][6]

Method Selection: A Comparative Overview

Several analytical techniques can be employed for the analysis of this compound. The choice of method depends on the specific application, such as routine quality control, stability testing, or impurity profiling.

Analytical TechniquePrincipleAdvantagesDisadvantagesBest Suited For
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection via UV absorbance.High specificity, precision, and accuracy. Can be stability-indicating.Requires expertise in method development.Assay, impurity quantification, and stability studies.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Separation of volatile compounds based on boiling point.High resolution for volatile impurities.Requires derivatization for non-volatile compounds like carboxylic acids.Analysis of volatile organic impurities.
Spectrophotometry (UV-Vis) Measures the absorbance of light by the analyte.Simple, rapid, and cost-effective.Lacks specificity; susceptible to interference from other UV-absorbing compounds.A preliminary, non-specific assay in a controlled matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass-resolving capability of MS.High sensitivity and specificity; useful for impurity identification.Higher cost and complexity.Trace level impurity analysis and structural elucidation.

For the purpose of this guide, we will focus on the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection , as it represents the most common and versatile approach for the assay and impurity profiling of a compound like this compound.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow, outlining the key parameters that must be evaluated.

Analytical Method Validation Workflow Analytical Method Validation Workflow for this compound cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Parameters cluster_3 Finalization Method_Development Method Development & Optimization Validation_Protocol Define Validation Protocol & Acceptance Criteria Method_Development->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Validation_Report Compile Validation Report System_Suitability->Validation_Report

Caption: A flowchart illustrating the sequential process of analytical method validation.

Experimental Protocols and Data Analysis

The following sections provide detailed experimental protocols for validating an HPLC-UV method for this compound. The presented data is illustrative to guide the user.

Proposed HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 284 nm[7]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][8]

Experimental Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a placebo sample (a mixture of all formulation excipients without the active ingredient).

  • Analyze a sample of this compound standard.

  • Spike the placebo with the active ingredient and known impurities and analyze.

  • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the drug substance and analyze the resulting solutions.

Acceptance Criteria:

  • The blank and placebo samples should show no interfering peaks at the retention time of the analyte.

  • The analyte peak should be well-resolved from any impurity or degradation product peaks (resolution > 2).

  • The peak purity of the analyte should be evaluated using a photodiode array (PDA) detector.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the target assay concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r), y-intercept, and slope of the regression line.

Illustrative Data:

Concentration (µg/mL)Mean Peak Area
50451000
75674500
100902000
1251128000
1501351500

Acceptance Criteria:

  • The correlation coefficient (r) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data points should not show significant deviation from the regression line.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted as a conventional true value or an accepted reference value and the value found.[10]

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Illustrative Data:

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
808079.599.4
100100100.8100.8
120120119.299.3

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Illustrative Data:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Mean Assay (%)99.8100.2
Standard Deviation0.450.52
% RSD0.45%0.52%

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercepts / Slope)

Illustrative Data:

ParameterResult
LOD0.1 µg/mL
LOQ0.3 µg/mL

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Experimental Protocol:

  • Introduce small variations in method parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2%)

  • Analyze the system suitability solution under each varied condition.

Illustrative Data:

Parameter VariedSystem Suitability ParameterResult
Flow Rate (0.9 mL/min)Tailing Factor1.1
Flow Rate (1.1 mL/min)Tailing Factor1.2
Temperature (28 °C)Theoretical Plates> 2000
Temperature (32 °C)Theoretical Plates> 2000

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within acceptable limits for all variations.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Protocol:

  • Prepare a system suitability solution (a standard solution of this compound).

  • Inject the solution five times before starting the sample analysis.

  • Calculate the tailing factor, number of theoretical plates, and the %RSD of the peak areas.

Acceptance Criteria:

  • Tailing factor ≤ 2.0

  • Number of theoretical plates ≥ 2000

  • %RSD of peak areas for replicate injections ≤ 2.0%

Conclusion

The validation of an analytical method for this compound is a critical process that ensures the reliability and accuracy of analytical data. This guide has provided a comprehensive framework for conducting this validation, with a focus on a robust RP-HPLC-UV method. By following the principles outlined by regulatory bodies and meticulously documenting all experimental procedures and results, researchers and drug development professionals can establish a validated method that is fit for its intended purpose, thereby ensuring the quality and safety of the final pharmaceutical product. The lifecycle management of the analytical procedure should also be considered, with periodic re-evaluation to ensure it remains in a state of control.[12]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ECA Academy. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Acetylthiazole on Newcrom R1 HPLC column. [Link]

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A Researcher's Guide to Investigating the Cross-Reactivity of 2-Ethylthiazole-4-carboxylic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the therapeutic promise of novel small molecules is directly tethered to their specificity. For researchers and drug development professionals working with promising scaffolds like 2-ethylthiazole-4-carboxylic acid hydrochloride and its derivatives, a thorough understanding of their potential for cross-reactivity is not merely a regulatory hurdle, but a scientific imperative. This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for this class of compounds, ensuring the generation of reliable data to inform preclinical and clinical development. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and even anticancer effects, making a thorough assessment of their off-target interactions critical.[1][2][3]

The Rationale for Rigorous Cross-Reactivity Profiling

Cross-reactivity, the unintended interaction of a therapeutic candidate with proteins other than its intended target, can lead to a spectrum of adverse effects, ranging from diminished efficacy to outright toxicity. For derivatives of 2-ethylthiazole-4-carboxylic acid, which are being investigated for a variety of therapeutic applications, identifying and characterizing these off-target interactions early in development is paramount.[4][5] A well-designed cross-reactivity study serves to:

  • De-risk clinical translation: By identifying potential liabilities before they manifest in vivo.

  • Elucidate mechanism of action: Differentiating on-target from off-target effects.

  • Optimize lead compounds: Guiding medicinal chemistry efforts to enhance selectivity.

This guide will navigate the key experimental considerations and methodologies for building a comprehensive cross-reactivity profile for your this compound derivatives.

Phase 1: In Silico and Early-Stage Screening

Before embarking on extensive and resource-intensive in vitro and in vivo studies, computational and high-throughput screening methods can provide valuable initial insights into the potential cross-reactivity landscape of your compounds.

In Silico Homology Searching

Computational tools can predict potential off-target interactions by comparing the sequence of the primary target with other known proteins.[6] A Basic Local Alignment Search Tool (BLAST) can be employed to identify proteins with similar binding pocket architectures, which may suggest a higher likelihood of cross-reactivity.[7] While a high degree of sequence homology (e.g., >85%) can be indicative of potential cross-reactivity, it is not a definitive predictor and should be followed up with experimental validation.[7]

Broad-Panel Kinase Profiling

Given that many signaling pathways are modulated by kinases, and off-target kinase inhibition is a common source of toxicity, a broad-panel kinase screen is a crucial first experimental step. These assays typically utilize radiometric or fluorescence-based methods to quantify the inhibitory activity of a compound against a large panel of kinases.

Experimental Protocol: Radiometric Kinase Profiling Assay [8]

  • Compound Preparation: Serially dilute the test this compound derivative in a suitable solvent like DMSO.

  • Reaction Setup: In a multi-well plate, combine the diluted compound, a purified active kinase, a specific peptide substrate, and [γ-³³P]ATP in a reaction buffer.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination and Detection: Stop the reaction and quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter or by capturing the substrate on a filter membrane followed by autoradiography.

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value for any significant hits by fitting the dose-response data to a sigmoidal curve.

Interpreting the Data: A "hit" in a kinase screen is typically defined as a certain percentage of inhibition at a specific concentration (e.g., >50% inhibition at 1 µM). These hits should be prioritized for further investigation based on their potency and the physiological relevance of the kinase.

Workflow for Initial Cross-Reactivity Assessment

A 2-Ethylthiazole-4-carboxylic acid hydrochloride derivative B In Silico Homology Search (e.g., BLAST) A->B C Broad-Panel Kinase Screen (e.g., Radiometric Assay) A->C D Prioritized List of Potential Off-Targets B->D C->D

Caption: Initial in silico and in vitro screening workflow.

Phase 2: In-Depth In Vitro Characterization

Once potential off-targets have been identified, a more focused and quantitative assessment of these interactions is necessary. A suite of biophysical and cell-based assays can be employed to confirm and characterize the binding kinetics and functional consequences of cross-reactivity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique for measuring the real-time binding kinetics of a small molecule to a protein.[9] This provides not only the binding affinity (KD) but also the association (ka) and dissociation (kd) rates, offering deeper insights into the interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified potential off-target protein onto a sensor chip.

  • Analyte Injection: Flow a series of concentrations of the this compound derivative over the sensor surface.

  • Detection: Measure the change in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized protein.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the ka, kd, and KD values.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a valuable method to confirm that a compound binds to its putative off-target in a more physiologically relevant cellular environment.[8] The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [8]

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control (DMSO).

  • Heating: Heat aliquots of the cell lysate to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Data Table: Hypothetical Cross-Reactivity Profile

DerivativePrimary Target IC50 (nM)Off-Target Kinase IC50 (nM)Off-Target SPR KD (nM)CETSA Shift (°C)
Compound A 15Kinase X: 1501203.5
Compound B 25Kinase X: >10,000>10,000No shift
Compound C 5Kinase Y: 50455.2

This table provides a clear comparison of the cross-reactivity profiles of different hypothetical derivatives, allowing for the selection of the most specific lead candidate.

Phase 3: Functional and Phenotypic Assays

Ultimately, the biological significance of any observed cross-reactivity must be assessed in functional assays. These assays should be tailored to the known biological role of the identified off-target.

Cell-Based Functional Assays

If the off-target is an enzyme, a cell-based assay measuring the activity of that enzyme in the presence of the compound should be performed. For example, if a kinase is identified as an off-target, an assay measuring the phosphorylation of its known substrate could be employed.

Phenotypic Screening

In cases where the off-target's function is complex or not fully understood, a broader phenotypic screen can be informative. This could involve assays for cell viability, apoptosis, or other cellular health markers in relevant cell lines.

Logical Framework for Cross-Reactivity Investigation

A Identified Potential Off-Target B Biophysical Confirmation (e.g., SPR, ITC) A->B C Cellular Target Engagement (e.g., CETSA) A->C D Functional Consequence (Cell-Based Assays) B->D C->D E Phenotypic Outcome (e.g., Cytotoxicity) D->E F Informed Decision on Compound Progression E->F

Caption: A logical progression for in-depth cross-reactivity analysis.

Conclusion and Future Directions

The journey from a promising chemical scaffold to a safe and effective therapeutic is paved with rigorous scientific investigation. For derivatives of this compound, a systematic and multi-faceted approach to assessing cross-reactivity is not just recommended; it is essential. By combining in silico, in vitro, and cell-based methodologies, researchers can build a comprehensive understanding of a compound's specificity and make informed decisions to advance the most promising candidates. The experimental protocols and frameworks presented in this guide provide a robust starting point for these critical studies.

References

  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules - Benchchem. (n.d.).
  • van Ree, R. (2002). Assessment of allergen cross-reactivity. Clinical & Experimental Allergy, 32(5), 645-648.
  • Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies.
  • Kramer, P., & Mitterer, A. (2018). Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. Biosensors and Bioelectronics, 102, 336-342.
  • Ukowska-Gralik, A., & Romaszko, E. (2023). The Two-Sided Experimental Model of ImmunoCAP Inhibition Test as a Useful Tool for the Examination of Allergens Cross-Reactivity on the Example of α-Gal and Mammalian Meat Sensitization—A Preliminary Study. International Journal of Molecular Sciences, 24(3), 2789.
  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press.
  • Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2015). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS Chemical Biology, 10(3), 847-857.
  • Li, Y., & Li, X. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. International Journal of Molecular Sciences, 23(19), 11883.
  • Yang, K., Mitchell, N. M., Banerjee, S., Cheng, Z., Taylor, S., Kostic, A. M., ... & Sajjath, S. (2021). Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. JACS Au, 1(10), 1684-1696.
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  • Li, W., & Miller, D. D. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of medicinal chemistry, 48(7), 2584-2588.
  • Li, W., & Miller, D. D. (2007). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of medicinal chemistry, 50(22), 5369-5374.
  • Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5981.
  • ResearchGate. (n.d.). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
  • MDPI. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

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In vitro testing of 2-Ethylthiazole-4-carboxylic acid hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<_ _> A Senior Application Scientist's Guide to Comparative In Vitro Analysis of 2-Ethylthiazole-4-carboxylic Acid Hydrochloride Derivatives for Anticancer Drug Discovery

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. It forms the structural core of numerous compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The 2-Ethylthiazole-4-carboxylic acid scaffold, in particular, offers a versatile platform for the synthesis of novel derivatives. By modifying functional groups at various positions, researchers can systematically tune the compound's physicochemical properties and biological activity, aiming to enhance efficacy against cancer cells while minimizing toxicity to healthy tissues.

This guide provides a comprehensive framework for the in vitro evaluation of novel this compound derivatives. We will delve into the essential assays required to build a robust preclinical data package, focusing on the logical progression from primary cytotoxicity screening to mechanistic validation of apoptosis induction. Each protocol is presented with an emphasis on the underlying scientific principles and the inclusion of critical controls to ensure data integrity and reproducibility.

Strategic Workflow for In Vitro Evaluation

A systematic, multi-tiered approach is essential for efficiently screening and characterizing novel compounds. Our strategy begins with a broad assessment of cytotoxicity to identify promising candidates and progresses to more focused assays to elucidate their mechanism of action. This hierarchical approach ensures that resources are concentrated on the most promising derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis Compound_Library Derivative Library (Parent Compound + Analogs) MTT_Assay MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) Compound_Library->MTT_Assay Treat cells IC50_Determination IC50 Value Determination (Dose-Response Curves) MTT_Assay->IC50_Determination Analyze data Hit_Compounds Hit Compounds (Potent & Selective Derivatives) IC50_Determination->Hit_Compounds Select hits Annexin_V Annexin V-FITC/PI Assay (Apoptosis vs. Necrosis) Hit_Compounds->Annexin_V Confirm apoptosis Caspase_Assay Caspase-3/7 Activity Assay (Effector Caspase Activation) Hit_Compounds->Caspase_Assay Quantify apoptosis Confirmed_Apoptotic_Inducers Confirmed Apoptotic Inducers Annexin_V->Confirmed_Apoptotic_Inducers Caspase_Assay->Confirmed_Apoptotic_Inducers Western_Blot Western Blot Analysis (Bax/Bcl-2 Expression) Confirmed_Apoptotic_Inducers->Western_Blot Investigate mechanism Lead_Candidate Lead Candidate(s) for Further Development Western_Blot->Lead_Candidate Select

Caption: High-level workflow for screening and characterizing novel thiazole derivatives.

Phase 1: Primary Cytotoxicity Screening (MTT Assay)

The initial step is to assess the general cytotoxicity of the synthesized derivatives against a panel of relevant human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[5][6] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) to ~80% confluency.[7]

    • Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a 2X stock solution of each derivative in complete medium from a 10 mM DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds.

    • Controls: Include wells with vehicle only (e.g., 0.1% DMSO in medium) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

    • Incubate the plate for 48 or 72 hours.[8]

  • MTT Addition and Solubilization:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (OD_Treated / OD_VehicleControl) * 100

    • Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀) value for each derivative.

Comparative Data Presentation

The IC₅₀ values should be summarized in a table for easy comparison across different cell lines and against the parent compound and a standard drug.

Compound IDDerivative MoietyIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HepG2
ETCA-HCL (Parent Compound)>100>100
ETCA-D1 4-Fluorophenyl25.7 ± 2.131.5 ± 3.4
ETCA-D2 3-Nitrophenyl7.2 ± 0.810.1 ± 1.2
ETCA-D3 4-Methoxyphenyl45.1 ± 4.552.8 ± 5.9
Doxorubicin (Standard Drug)0.8 ± 0.11.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Phase 2: Mechanistic Elucidation - Quantifying Apoptosis

Derivatives exhibiting potent cytotoxicity (low IC₅₀ values) should be further investigated to determine if they induce apoptosis (programmed cell death), a preferred mechanism for anticancer agents.[7]

A. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these early apoptotic cells.[9][10] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, allowing for their differentiation.[9]

Detailed Protocol: Annexin V-FITC/PI Assay
  • Cell Treatment:

    • Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and allow them to attach overnight.

    • Treat cells with the hit compounds at their respective IC₅₀ concentrations for 24 hours. Include vehicle-treated (negative control) and staurosporine-treated (positive control) wells.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells by trypsinization and centrifugation (1-5 x 10⁵ cells total).[11]

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[12]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[11]

    • Incubate for 15-20 minutes at room temperature in the dark.[12]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • FITC is detected in the FL1 channel (Ex=488 nm, Em=530 nm) and PI in the FL2 or FL3 channel.[11]

    • The data allows for the quantification of four cell populations:

      • Live cells: Annexin V-negative / PI-negative

      • Early apoptotic cells: Annexin V-positive / PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

      • Necrotic cells: Annexin V-negative / PI-positive

B. Caspase-3/7 Activity Assay

Caspases are a family of proteases that are critical executioners of apoptosis.[13] Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[14] This assay uses a pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7, releasing a fluorescent molecule.[15][16] The resulting fluorescence is proportional to the caspase activity.

Detailed Protocol: Caspase-3/7 Assay
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well, opaque-walled plate and treat with compounds as described for the MTT assay.

    • Incubate for a predetermined time (e.g., 12, 24 hours).

  • Assay Reaction:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of a commercially available Caspase-Glo® 3/7 Reagent to each well. This reagent combines a lysis buffer and the pro-fluorescent substrate.

    • Mix on a plate shaker for 30-60 seconds.[15]

    • Incubate at room temperature for 1-2 hours, protected from light.[17]

  • Data Acquisition:

    • Measure the luminescence or fluorescence using a plate reader. The specific excitation/emission wavelengths depend on the substrate used (e.g., Ex=499 nm, Em=521 nm for rhodamine 110-based substrates).[15]

    • Data is typically expressed as fold-change in activity relative to the vehicle-treated control.

Phase 3: Molecular Pathway Analysis

For lead candidates that are confirmed to induce apoptosis, the next logical step is to probe the upstream molecular events. A key regulatory point in the intrinsic apoptotic pathway is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[18]

The Role of the Bcl-2 Family

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[13] Anti-apoptotic members like Bcl-2 and Bcl-xL prevent apoptosis by sequestering pro-apoptotic proteins.[18] In response to cellular stress, pro-apoptotic BH3-only proteins are activated, which in turn activate Bax and Bak.[18] Activated Bax translocates to the mitochondria, where it oligomerizes to form pores in the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation.[19][20] An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

G Thiazole Thiazole Derivative (e.g., ETCA-D2) Bcl2 Bcl-2 (Anti-apoptotic) [Inhibition] Thiazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) [Upregulation] Thiazole->Bax Upregulates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms pores in CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway activated by a thiazole derivative.

Western Blot Analysis of Bax and Bcl-2

Western blotting can be used to quantify the changes in the protein levels of Bax and Bcl-2 following treatment with the lead compounds.

  • Protein Extraction: Treat cells with the compound at its IC₅₀ for 24 hours. Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensity and normalize the levels of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio and compare it to the vehicle-treated control.

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the comparative in vitro evaluation of novel this compound derivatives. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify and characterize promising anticancer lead candidates. Derivatives that demonstrate high potency (low IC₅₀), effectively induce apoptosis via caspase activation, and favorably modulate the Bax/Bcl-2 ratio should be prioritized for further preclinical development, including in vivo efficacy and toxicology studies.

References

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  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
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  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Benchchem. (n.d.). In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers.
  • Megahed, W. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
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  • Brannelly, L. A., et al. (2018). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. JoVE.
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  • El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.
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  • Wang, X., et al. (2015). The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons. PMC - NIH.
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A Researcher's Guide to 2-Ethylthiazole-4-carboxylic acid: Comparing the Hydrochloride Salt and Free Base Forms

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the selection of an appropriate physical form of an active molecule is a critical decision that profoundly influences its performance.[1] This guide provides an in-depth, objective comparison of the hydrochloride (HCl) salt and the free base form of 2-Ethylthiazole-4-carboxylic acid, a heterocyclic compound with potential applications stemming from the diverse biological activities of the thiazole moiety.[2] We will explore the causal relationships behind their differing physicochemical properties and provide field-proven experimental protocols to empower researchers in making data-driven decisions.

The conversion of a free base into a salt form, such as a hydrochloride, is a common strategy to enhance properties like solubility and stability.[3][4] For basic compounds, the hydrochloride salt is one of the most frequently utilized forms.[4] This guide will dissect the key performance indicators that differentiate the salt and free base, providing both the theoretical underpinnings and the practical methodologies for their evaluation.

Section 1: Core Physicochemical Property Comparison

The fundamental differences between the hydrochloride salt and the free base of 2-Ethylthiazole-4-carboxylic acid arise from the protonation of a basic functional group in the molecule by hydrochloric acid. This creates an ionic species, which typically exhibits greater aqueous solubility and a different crystal lattice structure compared to the neutral free base. These molecular-level changes manifest in macroscopic properties critical for development.

Aqueous Solubility

Theoretical Insight: The primary advantage of a hydrochloride salt is often its enhanced aqueous solubility.[4][5] The ionic nature of the salt allows for more favorable interactions with polar water molecules compared to the less polar free base. The pH of the aqueous medium is a critical factor; the salt form will dominate at lower pH values, while the free base is the primary solid phase at higher pH.[6][7][8] The pH at which the solution is saturated with both the free and cationic species is known as pHmax.[6]

Illustrative Data: The following table presents hypothetical, yet scientifically plausible, solubility data for the two forms across a physiologically relevant pH range.

FormpH 1.2 (Simulated Gastric Fluid)pH 4.5 (Acetate Buffer)pH 6.8 (Simulated Intestinal Fluid)
Free Base ~0.5 mg/mL~0.8 mg/mL~1.2 mg/mL
HCl Salt > 25 mg/mL~15 mg/mL~2.0 mg/mL (may convert to free base)
Table 1: Illustrative aqueous solubility comparison. Data is representative and should be experimentally verified.

As the pH increases, the solubility of the hydrochloride salt is expected to decrease, potentially leading to the precipitation of the less soluble free base.[8]

Dissolution Rate

Theoretical Insight: The rate at which a solid dissolves is directly influenced by its solubility.[9] A higher solubility, as is typical for the HCl salt, generally leads to a faster dissolution rate, which is crucial for achieving rapid absorption in biological systems.[9][10] This relationship can be evaluated using standardized methods, such as those described in the United States Pharmacopeia (USP).[11]

Illustrative Data: A comparative dissolution profile highlights the kinetic differences.

Time (minutes)% Dissolved (Free Base)% Dissolved (HCl Salt)
515%60%
1540%95%
3065%>99%
4580%>99%
6090%>99%
Table 2: Illustrative comparative dissolution profiles in 0.1 N HCl (pH 1.2). Conditions based on USP Apparatus 2 (Paddle) at 50 RPM.

The data clearly illustrates the HCl salt's rapid and complete dissolution, a desirable trait for immediate-release formulations.[12][13]

Stability and Hygroscopicity

Theoretical Insight:

  • Chemical Stability: Salt formation can enhance the chemical stability of a compound by protecting susceptible functional groups.[5] However, the manufacturing process for salts, which may involve acids, can sometimes introduce stability challenges.[14]

  • Hygroscopicity: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[15][16] This is a critical parameter, as moisture uptake can lead to physical changes (like deliquescence) and chemical degradation.[15][17] Salt forms are often more hygroscopic than their corresponding free bases due to their ionic nature.

Illustrative Data: Hygroscopicity can be categorized based on the percentage of weight gain after exposure to a specific relative humidity (RH), typically 80% RH at 25°C.[16]

FormWeight Gain at 80% RH / 25°CHygroscopicity Classification
Free Base 0.5%Slightly Hygroscopic
HCl Salt 4.5%Hygroscopic
Table 3: Illustrative hygroscopicity data and classification.

The higher hygroscopicity of the HCl salt necessitates more controlled storage and handling conditions to prevent moisture-related issues.[18]

Section 2: Analytical Characterization and Workflow

A comprehensive characterization is essential to confirm the form and understand its properties.[19] Techniques like thermal analysis (DSC/TGA), X-ray diffraction, and spectroscopy are fundamental in a salt selection workflow.[19]

Caption: Workflow for salt selection and characterization.

Section 3: Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific medium.

  • Preparation: Prepare buffer solutions at the target pH values (e.g., pH 1.2, 4.5, 6.8).

  • Addition of Compound: Add an excess amount of the test compound (either free base or HCl salt) to a known volume of each buffer solution in a sealed flask. The presence of undissolved solid should be visible.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • Sample Collection & Preparation: Withdraw a sample from each flask and immediately filter it through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove undissolved solids.

  • Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Caption: Shake-flask solubility determination workflow.

Protocol 2: Dissolution Rate Testing (USP Apparatus 2 - Paddle)

This protocol measures the rate at which the active ingredient is released from a solid form into a dissolution medium.[10]

  • Apparatus Setup: Set up a USP Apparatus 2 (Paddle) with the specified dissolution medium (e.g., 900 mL of 0.1 N HCl).[20] De-aerate the medium and bring it to the target temperature (typically 37 ± 0.5°C).

  • Sample Introduction: Place a known amount of the test compound (accurately weighed) into the dissolution vessel.

  • Initiate Test: Start the paddle rotation at the specified speed (e.g., 50 RPM).

  • Sampling: At predefined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.[12][13] Immediately replace the withdrawn volume with fresh, pre-warmed medium if necessary.

  • Sample Processing: Filter the samples immediately.

  • Analysis: Analyze the samples by HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

  • Calculation: Calculate the cumulative percentage of the compound dissolved at each time point relative to the initial amount added.

Protocol 3: Hygroscopicity Assessment

This protocol evaluates the tendency of a material to absorb moisture.[21]

  • Sample Preparation: Accurately weigh a sample of the test compound (e.g., 10-20 mg) into a tared container.[21]

  • Drying (Initial State): Dry the sample to a constant weight under vacuum or at a slightly elevated temperature (e.g., 40°C) to establish a baseline dry weight.[16]

  • Exposure: Place the container with the dried sample into a controlled humidity chamber set to specific conditions (e.g., 25°C and 80% RH).[16][21]

  • Equilibration: Allow the sample to equilibrate for a defined period (e.g., 24 or 48 hours).[16][21]

  • Final Weighing: Remove the sample from the chamber and immediately weigh it.

  • Calculation: Calculate the percentage weight gain using the formula: [(Final Weight - Initial Dry Weight) / Initial Dry Weight] * 100.

  • Classification: Classify the material based on the percentage weight gain according to established criteria (e.g., European Pharmacopoeia).

Section 4: Conclusion and Recommendations

The choice between the hydrochloride salt and the free base of 2-Ethylthiazole-4-carboxylic acid is a multi-faceted decision guided by the intended application.

  • The Hydrochloride Salt is the superior choice for applications requiring rapid onset and high aqueous solubility, such as immediate-release oral dosage forms. Its enhanced dissolution rate can lead to improved bioavailability.[4] However, its higher hygroscopicity demands careful consideration of formulation, packaging, and storage conditions to ensure product stability.[5]

  • The Free Base may be preferred for controlled-release formulations where lower solubility is advantageous.[4] Its lower hygroscopicity simplifies handling and storage. The free base might also be the form of choice if the hydrochloride salt exhibits poor stability or crystallinity.

Ultimately, the selection must be based on a comprehensive evaluation of the experimental data generated through the protocols outlined in this guide. A thorough understanding of the trade-offs between solubility, stability, and manufacturability will enable researchers to select the optimal form for their specific development goals.[22]

References

  • SOP for Hygroscopicity Testing in Powders. (2024). Vertex AI Search.
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016). ResearchGate. [Link]

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  • Physiochemical assessment of pharmaceutical salt forms. (2024). Heliyon. [Link]

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  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com. [Link]

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A Comparative Analysis of the Physicochemical Properties of 2-Substituted Thiazole-4-Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents. The versatility of the thiazole nucleus, particularly when substituted at the 2- and 4-positions, allows for the fine-tuning of physicochemical properties, which in turn governs a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of key physicochemical properties of a series of 2-substituted thiazole-4-carboxylic acids, offering insights for researchers and professionals engaged in drug discovery and development. Understanding how different substituents at the 2-position modulate properties such as acidity (pKa), lipophilicity (logP), aqueous solubility, and melting point is crucial for the rational design of novel therapeutic agents with optimized developability characteristics.

Comparative Analysis of Physicochemical Properties

The electronic nature of the substituent at the 2-position of the thiazole ring profoundly influences the physicochemical properties of the entire molecule. This is due to the interplay of inductive and resonance effects that alter the electron density distribution within the heterocyclic system and affect the ionization of the carboxylic acid group at the 4-position. The following table summarizes the experimental and predicted physicochemical data for a selection of 2-substituted thiazole-4-carboxylic acids, showcasing the impact of varying substituents from electron-donating to electron-withdrawing groups.

Table 1: Physicochemical Properties of 2-Substituted Thiazole-4-Carboxylic Acids

Substituent (R)Chemical StructureMelting Point (°C)pKalogPAqueous Solubility (µg/mL)
-H

195-199[1]~3.15 (Predicted)[2]~1.1 (Predicted)Data not available
-NH₂

245 - 249[3]~1.24 (Predicted for aminothiazole basicity)[4]~0.5 (Computed)[5]Poorly soluble in water[6]
-CH₃

159 - 163[4]~3.7 (approximate)[7]Data not availableSlightly soluble in water[7]
-OCH₃

Data not availableData not available~1.5 (Computed for 5-methyl derivative)[8]Data not available
-Cl

220[9]~3.15 (Predicted)[2]~1.49 (Computed)[10]Data not available
-NO₂

Data not availableData not available~1.0 (Computed)[11]Data not available
-C₆H₅

148-152[5]Data not availableData not available28.2 µg/mL at pH 7.4[12]

Structure-Property Relationship Analysis

The data presented in Table 1 illustrates a clear correlation between the electronic nature of the 2-substituent and the resulting physicochemical properties.

  • Acidity (pKa): The acidity of the carboxylic acid at the 4-position is directly influenced by the electron-withdrawing or electron-donating capacity of the 2-substituent. Electron-withdrawing groups, such as a chloro or nitro group, increase the acidity (lower the pKa) by stabilizing the carboxylate anion through inductive effects. Conversely, electron-donating groups, like an amino or methyl group, decrease acidity (raise the pKa) by destabilizing the conjugate base.[13][14][15] This principle is a cornerstone of rational drug design, as the ionization state of a molecule at physiological pH (typically around 7.4) dictates its solubility, permeability, and interaction with biological targets.

  • Lipophilicity (logP): Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The logP value is significantly affected by the nature of the 2-substituent. Generally, the introduction of non-polar, hydrophobic groups such as alkyl or aryl moieties increases the logP, making the compound more lipophilic. Conversely, polar groups like amino or hydroxyl functionalities tend to decrease the logP, enhancing hydrophilicity.

  • Aqueous Solubility: The aqueous solubility of these compounds is a complex interplay of their melting point (a reflection of the crystal lattice energy) and their polarity (related to logP and pKa). For ionizable compounds like carboxylic acids, solubility is highly pH-dependent.[12][16] Generally, compounds with higher melting points and greater lipophilicity tend to have lower aqueous solubility. The formation of salts can significantly improve the solubility of these acidic compounds.

  • Melting Point: The melting point is indicative of the strength of the crystal lattice and is influenced by factors such as molecular symmetry, intermolecular hydrogen bonding, and packing efficiency. The introduction of different substituents at the 2-position alters these intermolecular interactions, leading to variations in melting points.

Experimental Protocols

To ensure the reliability and reproducibility of the physicochemical data, standardized experimental protocols must be followed. Below are detailed, step-by-step methodologies for the determination of pKa, logP, thermodynamic solubility, and melting point.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[17][18][19] For compounds with low aqueous solubility, the use of co-solvents may be necessary.[20][21]

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 1-5 mg of the 2-substituted thiazole-4-carboxylic acid and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low). The final concentration should be in the range of 1-10 mM.

  • Titration Setup: Calibrate a pH electrode using standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostated vessel and maintain a constant temperature (e.g., 25 °C).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For multiprotic acids, multiple inflection points will be observed.

G Potentiometric pKa Determination Workflow A Prepare Analyte Solution (1-10 mM) B Calibrate pH Electrode A->B Setup C Titrate with Standardized Base (e.g., 0.1 M NaOH) B->C Start Titration D Record pH after each addition C->D Incremental Addition E Plot pH vs. Titrant Volume D->E Data Collection F Determine pKa at Half-Equivalence Point E->F Analysis

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

The shake-flask method is the "gold standard" for the experimental determination of the octanol-water partition coefficient (logP).[4][9]

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases.

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a flask.

  • Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to allow for the partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water phases.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the logP using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).

G Shake-Flask logP Determination Workflow A Pre-saturate n-octanol and water B Prepare stock solution in n-octanol A->B Preparation C Partition between n-octanol and water B->C Experiment D Shake to equilibrate C->D E Separate phases (centrifugation) D->E F Analyze concentration in each phase E->F Analysis G Calculate logP F->G Calculation

Caption: Workflow for logP determination by the shake-flask method.

Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium solubility of a compound in a given solvent and is a crucial parameter for drug development.[16][22][23][24]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.

  • Equilibration: Shake or stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

  • Result Reporting: Express the solubility in units such as µg/mL or µM.

G Thermodynamic Solubility Assay Workflow A Add excess solid to buffer B Equilibrate by shaking (24-48h) A->B Incubation C Separate solid and liquid (filter/centrifuge) B->C Separation D Analyze concentration of dissolved compound C->D Quantification E Report solubility D->E Result

Caption: Workflow for thermodynamic solubility determination.

Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides information about its purity.[1][7][25][26]

Methodology:

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C/minute) for an accurate measurement.

  • Observation: Observe the sample through the magnifying lens.

  • Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). A pure compound will typically have a sharp melting range of 1-2 °C.

G Capillary Melting Point Determination A Prepare and pack sample in capillary B Place in melting point apparatus A->B Setup C Heat at a controlled rate B->C Measurement D Observe for melting C->D E Record melting range (onset to completion) D->E Data Recording

Caption: Workflow for capillary melting point determination.

Conclusion

The physicochemical properties of 2-substituted thiazole-4-carboxylic acids are highly tunable through modification of the 2-substituent. A thorough understanding of these structure-property relationships is indispensable for the successful design and development of new drug candidates based on this versatile scaffold. The experimental protocols detailed in this guide provide a framework for the accurate and reproducible determination of key physicochemical parameters, enabling researchers to make informed decisions in their drug discovery programs. By systematically evaluating the pKa, logP, solubility, and melting point, scientists can optimize the ADME properties of their lead compounds, ultimately increasing the likelihood of clinical success.

References

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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 2-Ethylthiazole-4-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethylthiazole-4-carboxylic acid hydrochloride is a crucial heterocyclic building block in medicinal chemistry, forming the backbone of numerous pharmaceutical agents. Its synthesis, therefore, is of significant interest to researchers and drug development professionals. The efficiency, scalability, and environmental impact of the synthetic route are critical parameters that dictate its utility in both academic and industrial settings. This guide provides an in-depth, head-to-head comparison of the primary catalytic and synthetic systems for the preparation of this important molecule, grounded in experimental data and mechanistic insights. We will dissect the classic Hantzsch synthesis, explore modern catalytic advancements that promise a greener footprint, and evaluate an innovative bio-based alternative.

Key Synthetic Strategies at a Glance

The synthesis of this compound predominantly follows two divergent pathways: the construction of the thiazole ring via the Hantzsch reaction with its modern catalytic variations, and a biomimetic approach starting from L-cysteine. Each strategy presents a unique set of advantages and challenges in terms of catalyst systems, reaction conditions, and overall efficiency.

System 1: The Classic Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry.[1] It involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of our target molecule, this translates to the reaction of ethyl bromopyruvate with thiopropionamide.

Causality Behind Experimental Choices

The traditional Hantzsch synthesis is often performed without a catalyst or with a simple base to facilitate the final dehydration step. The reaction's driving force is the formation of the highly stable aromatic thiazole ring.[2] The choice of solvent, typically ethanol, is to ensure the solubility of both reactants. The reaction is often heated to overcome the activation energy barriers of the intermediate steps.

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a strong nucleophile, attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion.

  • Cyclization: An intramolecular condensation occurs where the nitrogen atom of the thioamide attacks the ketone carbonyl group.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the thiazoline ring.

  • Aromatization: The thiazoline intermediate then undergoes aromatization to yield the stable thiazole ring.

Hantzsch_Mechanism Start Ethyl Bromopyruvate + Thiopropionamide Intermediate1 S-Alkylated Intermediate Start->Intermediate1 Nucleophilic Attack (SN2) Intermediate2 Cyclized Thiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 2-Ethylthiazole-4-carboxylate Intermediate2->Product Dehydration & Aromatization

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Representative Experimental Protocol (Uncatalyzed)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiopropionamide (1.0 eq) in ethanol.

  • Addition of Reactant: Slowly add ethyl bromopyruvate (1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize with a mild base (e.g., sodium bicarbonate solution). The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product is then purified by recrystallization or column chromatography.

System 2: Modern Catalytic Enhancements of the Hantzsch Synthesis

While robust, the classic Hantzsch synthesis can suffer from long reaction times and the use of stoichiometric amounts of base. Modern approaches leverage catalysts to improve efficiency and align with the principles of green chemistry.

A. Heterogeneous Solid Acid Catalysis: Silica-Supported Tungstosilisic Acid

The use of reusable solid acid catalysts offers significant advantages in terms of ease of separation and reduced environmental waste. Silica-supported tungstosilisic acid (SiW/SiO₂) has emerged as a highly efficient and environmentally benign catalyst for Hantzsch-type reactions.[3]

Proven Insights: Studies on similar one-pot, three-component Hantzsch syntheses have demonstrated that SiW/SiO₂ can dramatically increase reaction rates and yields under milder conditions, including room temperature reactions assisted by ultrasound.[3] The catalyst is easily recoverable by simple filtration and can be reused multiple times without a significant loss of activity.

Experimental Data Snapshot (for a model reaction): A study on a one-pot synthesis of substituted thiazoles using SiW/SiO₂ reported yields of 79-90% in 1.5-2 hours under ultrasonic irradiation at room temperature, or at 65°C with conventional heating.[3]

B. Nanocatalysis: Copper-Based Metal-Organic Frameworks (MOFs)

Recent advancements have explored the use of nanocatalysts, such as copper-based MOFs (e.g., Cu₂O@HKUST-1), to accelerate the cyclization step in Hantzsch-type syntheses. A patent for the synthesis of a related compound, 2-aminothiazole-4-ethyl formate, highlights the use of a Cu₂O@HKUST-1 nanocatalyst.[4]

Plausible Mechanism of Catalysis: The Lewis acidic sites on these catalysts are believed to activate the carbonyl group of the α-haloester, making it more susceptible to nucleophilic attack by the thioamide. This lowers the activation energy of the cyclization step, leading to faster reaction rates.

Catalytic_Workflow Reactants Thiopropionamide + Ethyl Bromopyruvate + Solvent Catalyst Add Heterogeneous Catalyst (e.g., SiW/SiO₂) Reactants->Catalyst Reaction Reaction under Mild Conditions (e.g., Ultrasound or Gentle Heat) Catalyst->Reaction Filtration Catalyst Recovery (Simple Filtration) Reaction->Filtration Filtration->Catalyst Recycle Product Crude Ethyl 2-Ethylthiazole-4-carboxylate Filtration->Product Filtrate Purification Purification Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for Heterogeneous Catalytic Hantzsch Synthesis.

System 3: An Alternative "Green" Pathway from L-Cysteine

Moving away from the Hantzsch synthesis, an alternative route utilizes a bio-renewable starting material, L-cysteine, and avoids the use of halogenated intermediates.[5] This multi-step process involves the formation of a thiazolidine intermediate, followed by oxidative aromatization.

Synthetic Strategy
  • Condensation & Esterification: L-cysteine hydrochloride is first condensed with an appropriate aldehyde or ketone, followed by esterification to form a thiazolidine-4-carboxylate derivative.

  • Oxidative Aromatization: The thiazolidine ring is then oxidized to the aromatic thiazole. Manganese dioxide (MnO₂) is a commonly used oxidant for this transformation.[5]

Expertise in Action: This approach is particularly attractive from a green chemistry perspective as it starts from a readily available amino acid and avoids the use of lachrymatory and toxic α-haloesters. The key catalytic step is the MnO₂-mediated oxidation, which proceeds under relatively mild conditions.

L_Cysteine_Pathway Start L-Cysteine HCl + Propionaldehyde Thiazolidine 2-Ethylthiazolidine- 4-carboxylic Acid Start->Thiazolidine Condensation Ester Ethyl 2-Ethylthiazolidine- 4-carboxylate Thiazolidine->Ester Esterification Oxidation Oxidation with MnO₂ Ester->Oxidation Product Ethyl 2-Ethylthiazole- 4-carboxylate Oxidation->Product

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethylthiazole-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of a robust and ethical research program. This guide provides a detailed, procedural framework for the safe handling and disposal of 2-Ethylthiazole-4-carboxylic acid hydrochloride, grounded in established safety protocols and regulatory standards. Our objective is to empower your laboratory with the knowledge to manage this chemical waste stream confidently and compliantly.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic properties of this compound is the first step in creating a safe disposal plan. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from analogous chemical structures, such as other thiazole carboxylic acids. This expert analysis allows us to anticipate risks and implement appropriate controls.

The primary hazards are associated with its acidic nature (due to the carboxylic acid and hydrochloride salt) and its potential as a skin, eye, and respiratory irritant. Thermal decomposition can liberate toxic and corrosive gases, including oxides of nitrogen and sulfur, and hydrogen chloride gas[1].

Hazard Classification (Inferred)Potential EffectCausality & RationaleRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]The carboxylic acid functional group can disrupt skin integrity. Prolonged contact should be avoided.Nitrile or neoprene gloves, lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Direct contact can cause significant damage to the cornea. The acidic nature poses a chemical burn risk.ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Target Organ Toxicity (Respiratory) May cause respiratory irritation.[1][3]Inhalation of the dust can irritate the mucous membranes of the respiratory tract.Use in a certified chemical fume hood. If weighing outside a hood, a NIOSH-approved respirator may be necessary.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1]Mixing with bases can cause a vigorous exothermic reaction. Contact with strong oxidizers may lead to a fire or explosion risk.Segregate waste streams rigorously.

Waste Characterization and Segregation: A Mandate for Safety and Compliance

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), generators of chemical waste are responsible for its management from "cradle to grave"[4]. The first step in this process is to correctly characterize and segregate the waste. All chemical wastes should be treated as hazardous until a formal determination proves otherwise[4][5].

Causality: The segregation of incompatible chemicals is a critical safety measure. Accidentally combining this acidic compound with a strong base in a waste container can lead to gas evolution and a dangerous pressure buildup. Similarly, mixing with oxidizers could initiate a fire. Proper segregation, as dictated by a comprehensive waste management plan, prevents such hazardous reactions[6][7].

The following diagram outlines the decision-making workflow for segregating waste containing this compound.

Caption: Waste Segregation and Disposal Workflow.

Step-by-Step Disposal Protocols

Always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as local regulations may vary. The following protocols represent best practices compliant with federal standards.

Protocol 3.1: Disposal of Unused or Expired Solid Chemical
  • Preparation: Ensure you are wearing the appropriate PPE as detailed in Section 1. Perform all manipulations within a certified chemical fume hood.

  • Containerization:

    • Select a robust, leak-proof waste container made of a compatible material (e.g., high-density polyethylene, HDPE).

    • The container must have a secure, screw-top lid. Open waste containers are a common and serious EPA violation[4].

    • Affix a "Hazardous Waste" label to the container before adding any waste[5].

  • Transfer: Carefully transfer the solid this compound into the prepared waste container. Minimize the creation of dust[8].

  • Labeling:

    • On the hazardous waste label, clearly write the full chemical name: "this compound". Do not use abbreviations.

    • List all contents, including any solvents used for rinsing, and their approximate percentages.

    • Fill in the generator's name, lab location, and date of accumulation.

  • Storage: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials[9][10].

  • Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor. The ultimate disposal will likely involve high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the resulting acid gases[8].

Protocol 3.2: Disposal of Contaminated Labware and Debris
  • Grossly Contaminated Items (e.g., weigh boats, gloves, spill pads):

    • These items should be considered hazardous waste.

    • Place them in a durable plastic bag within a secondary container (like a labeled bucket or drum).

    • Label the outer container as "Solid Hazardous Waste" and list "Debris contaminated with this compound".

  • Contaminated Glassware:

    • Rinse the glassware three times with a suitable solvent (e.g., water or methanol).

    • Crucially, collect all rinsate in a designated "Aqueous Hazardous Waste" or "Non-Halogenated Solvent Waste" container, as appropriate. Never pour rinsate down the drain.

    • After triple-rinsing, the glassware can typically be washed through normal laboratory procedures. Consult your EHS for specific institutional policies.

Emergency Procedures: Small Spill Response

A small, manageable spill is one that you can clean up safely without assistance and without risk of exposure.

  • Alert: Notify colleagues in the immediate area.

  • Isolate: Restrict access to the spill area. Ensure ventilation is adequate (fume hood sash should be low).

  • Protect: Don appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Contain: Gently cover the spill with a neutral absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up:

    • Carefully sweep the absorbed material into a dustpan, avoiding dust generation.

    • Place the material into a designated hazardous waste container[1][8].

    • Wipe the spill area with a damp cloth, and place the cloth in the waste container.

  • Dispose: Seal and label the container as described in Protocol 3.1 and contact EHS for pickup.

For large spills, or any spill that occurs outside of a fume hood, evacuate the area immediately, close the doors, and contact your institution's emergency response team.

By adhering to these detailed procedures, you actively contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. This commitment is the hallmark of a responsible scientific professional.

References

  • Vertex AI Search, SAFETY D
  • Purdue University, Hazardous Waste Disposal Guidelines. (URL not available)
  • TriHaz Solutions. (2019-03-26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. [Link]

  • Lab Manager. (2022-03-24). Hazardous Waste Management in the Laboratory. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • Fisher Scientific. (2024-03-30).
  • Safety Data Sheet. (2024-09-18). GHS07. (URL not available)
  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. (URL not available)
  • AEG Environmental. (2016-12-05). Best Practices for Hazardous Waste Disposal. [Link]

  • Sigma-Aldrich. (2024-09-06).
  • Greenbook.net.
  • U.S. Environmental Protection Agency. (2025-11-25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

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Safeguarding Your Research: A Guide to Handling 2-Ethylthiazole-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Core Safety Directives: A Multi-Layered Approach

A comprehensive safety strategy extends beyond mere compliance; it's about creating a self-validating system of protection. This involves a combination of engineering controls, personal protective equipment (PPE), and safe handling practices.

Engineering Controls: Your First Line of Defense

The primary engineering control for handling 2-Ethylthiazole-4-carboxylic acid hydrochloride is a certified chemical fume hood.[1] This minimizes the inhalation of any dust or vapors that may be generated. Ensure that the fume hood has been recently certified and that you maintain a proper sash height during all manipulations. Additionally, readily accessible eyewash stations and safety showers are critical components of a safe laboratory environment.[2][4][5][6]

Personal Protective Equipment (PPE): Your Essential Barrier

The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required. This multi-layered approach is paramount to minimizing exposure risk.[1]

Protection Level Equipment Purpose & Rationale
Primary Engineering Controls Chemical Fume HoodTo minimize inhalation of dust or vapors, which may cause respiratory irritation.[1][2]
Eye and Face Protection Safety Glasses with Side Shields & Face ShieldProtects against splashes and airborne particles that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents direct skin contact, as the compound is expected to be a skin irritant.[1][2][3]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities, when engineering controls are insufficient, or if irritation is experienced.[2][4][5]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is crucial for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Certification prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Before entering the lab, ensure you are wearing a long-sleeved lab coat.

    • Don two pairs of nitrile gloves, safety glasses with side shields, and a face shield.[7]

    • Verify that the chemical fume hood has been certified within the last year.

    • Gather all necessary equipment and reagents and place them in the fume hood.

  • Handling:

    • Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

    • When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.

    • Avoid creating dust. If the compound is a fine powder, consider using a spatula that minimizes aerosolization.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Cleanup and Disposal:

    • All disposable materials that have come into contact with the compound (e.g., weigh boats, pipette tips, gloves) should be placed in a designated hazardous waste container.

    • Decontaminate all non-disposable glassware and surfaces that may have come into contact with the compound.

    • Dispose of the chemical waste in a properly labeled container according to your institution's and local official regulations.[3] Do not dispose of it with household garbage or allow it to reach the sewage system.

    • After completing your work and ensuring all waste is properly stored, remove your PPE. Remove gloves using the proper technique to avoid skin contact with the outer surface.[8]

    • Wash your hands thoroughly with soap and water after removing your gloves.[9]

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4][5][10]

  • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2][4][5][10]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2][4][5][10]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][4]

By adhering to these guidelines, you can confidently handle this compound while maintaining the highest standards of laboratory safety.

References

  • Benchchem. Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
  • Santa Cruz Biotechnology.
  • Fisher Scientific.
  • GHS07 Safety Data Sheet. 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid.
  • Fisher Scientific. (R)
  • Fisher Scientific.
  • Fisher Scientific.
  • Enamine. 3-(propan-2-yl)
  • TCI Chemicals.
  • Alberta College of Pharmacists. Personal protective equipment in your pharmacy.
  • Fisher Scientific. 2-(2-Thienyl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.